molecular formula C35H62N7O19P3S B15551256 3,12-Dihydroxytetradecanoyl-CoA

3,12-Dihydroxytetradecanoyl-CoA

Cat. No.: B15551256
M. Wt: 1009.9 g/mol
InChI Key: SAFAMVOPXXJZRF-UHFFFAOYSA-N
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Description

3,12-Dihydroxytetradecanoyl-CoA is a useful research compound. Its molecular formula is C35H62N7O19P3S and its molecular weight is 1009.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H62N7O19P3S

Molecular Weight

1009.9 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,12-dihydroxytetradecanethioate

InChI

InChI=1S/C35H62N7O19P3S/c1-4-22(43)11-9-7-5-6-8-10-12-23(44)17-26(46)65-16-15-37-25(45)13-14-38-33(49)30(48)35(2,3)19-58-64(55,56)61-63(53,54)57-18-24-29(60-62(50,51)52)28(47)34(59-24)42-21-41-27-31(36)39-20-40-32(27)42/h20-24,28-30,34,43-44,47-48H,4-19H2,1-3H3,(H,37,45)(H,38,49)(H,53,54)(H,55,56)(H2,36,39,40)(H2,50,51,52)

InChI Key

SAFAMVOPXXJZRF-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Synthesis of 3,12-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed methodology for the chemical synthesis of 3,12-Dihydroxytetradecanoyl-CoA, a complex fatty acyl-coenzyme A derivative. The synthesis is approached via a multi-step chemical pathway, starting from the commercially available precursor, dodecanedioic acid. This document outlines the complete synthetic workflow, including detailed experimental protocols, quantitative data for each reaction step, and visualizations of the synthetic pathway and relevant metabolic context.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that first involves the preparation of the precursor, 3,12-dihydroxytetradecanoic acid. This is followed by the coupling of the synthesized acid with Coenzyme A (CoA). The overall workflow is depicted below.

G cluster_0 Synthesis of 3,12-Dihydroxytetradecanoic Acid cluster_1 Coupling with Coenzyme A Dodecanedioic_Acid Dodecanedioic Acid Monoester 12-(Methoxycarbonyl)dodecanoic Acid Dodecanedioic_Acid->Monoester Selective Monoesterification Hydroxy_Ester Methyl 12-Hydroxydodecanoate Monoester->Hydroxy_Ester Selective Reduction Aldehyde_Ester Methyl 12-Oxododecanoate (B1258333) Hydroxy_Ester->Aldehyde_Ester Swern Oxidation Dihydroxy_Ester Ethyl 3,12-Dihydroxytetradecanoate Aldehyde_Ester->Dihydroxy_Ester Reformatsky Reaction Dihydroxy_Acid 3,12-Dihydroxytetradecanoic Acid Dihydroxy_Ester->Dihydroxy_Acid Hydrolysis Final_Product This compound Dihydroxy_Acid->Final_Product EDC Coupling

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 3,12-Dihydroxytetradecanoic Acid

This section details the multi-step synthesis of the key precursor acid.

Step 1: Selective Monoesterification of Dodecanedioic Acid

The first step involves the selective protection of one of the two carboxylic acid groups of dodecanedioic acid as a methyl ester. This is crucial for the selective modification of the other terminus of the molecule.

Experimental Protocol:

A solution of dodecanedioic acid (20.1 mmol) in 95% ethanol (B145695) (150 mL) is mixed with water (80 mL) containing concentrated sulfuric acid (1 mL, 18 mmol). The mixture is heated to reflux. The desired monoester is continuously extracted from the aqueous solution using a nonpolar solvent like cyclohexane (B81311) in a liquid-liquid extractor. After the reaction is complete (monitored by TLC), the cyclohexane layer is cooled, and any unreacted dodecanedioic acid is removed by filtration. The monoester is then extracted from the cyclohexane layer with an aqueous sodium bicarbonate solution. Acidification of the aqueous layer followed by extraction with diethyl ether yields the purified 12-(methoxycarbonyl)dodecanoic acid.[1]

Quantitative Data:

ParameterValueReference
Starting MaterialDodecanedioic Acid[1]
Key ReagentsEthanol, Sulfuric Acid, Cyclohexane[1]
Product12-(Methoxycarbonyl)dodecanoic Acid[1]
Yield~69%[1]
Step 2: Selective Reduction of the Carboxylic Acid

The free carboxylic acid of the monoester is selectively reduced to a primary alcohol.

Experimental Protocol:

To a solution of 12-(methoxycarbonyl)dodecanoic acid (15 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 100 mL) at 0 °C under a nitrogen atmosphere, borane-tetrahydrofuran (B86392) complex (1.0 M solution in THF, 16.5 mmol) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched by the slow addition of methanol (B129727) (20 mL) at 0 °C. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to afford methyl 12-hydroxydodecanoate.

Quantitative Data:

ParameterValue
Starting Material12-(Methoxycarbonyl)dodecanoic Acid
Key ReagentsBorane-THF complex
ProductMethyl 12-Hydroxydodecanoate
Yield>90% (representative)
Step 3: Swern Oxidation of the Alcohol

The primary alcohol is oxidized to an aldehyde using Swern oxidation, which is known for its mild conditions and high yields.

Experimental Protocol:

To a solution of oxalyl chloride (1.5 equiv) in dichloromethane (B109758) (DCM, 36 mL) at -78 °C, a solution of dimethyl sulfoxide (B87167) (DMSO, 2.7 equiv) in DCM (15 mL) is added over 5 minutes. After stirring for 5 minutes, a solution of methyl 12-hydroxydodecanoate (24.0 mmol, 1.0 equiv) in DCM (24 mL) is added dropwise over 5 minutes. After 30 minutes at -78 °C, triethylamine (B128534) (7.0 equiv) is added dropwise over 10 minutes. The mixture is allowed to warm to room temperature, and water is added. The product is extracted with DCM. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated to give methyl 12-oxododecanoate.[2]

Quantitative Data:

ParameterValueReference
Starting MaterialMethyl 12-Hydroxydodecanoate[2]
Key ReagentsOxalyl chloride, DMSO, Triethylamine[2]
ProductMethyl 12-Oxododecanoate[2]
YieldHigh (typically >90%)[2]
Step 4: Reformatsky Reaction to Form the β-Hydroxy Ester

The Reformatsky reaction is employed to introduce the C2 unit and the 3-hydroxy group by reacting the aldehyde with an α-halo ester in the presence of zinc.

Experimental Protocol:

A suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine in toluene (B28343) (50 mL) is stirred under reflux for 5 minutes and then cooled to room temperature. Ethyl bromoacetate (B1195939) (2.0 eq) is added, followed by a solution of methyl 12-oxododecanoate (5.61 mmol, 1.0 eq) in toluene (10 mL). The resulting mixture is stirred at 90 °C for 30 minutes. The reaction is then cooled to 0 °C, and water is added. The mixture is filtered, and the filtrate is extracted with methyl tert-butyl ether (MTBE). The combined organic phases are washed with water and brine, dried over Na2SO4, and concentrated. The crude product is purified by silica gel chromatography to yield ethyl 3,12-dihydroxytetradecanoate.[3]

Quantitative Data:

ParameterValueReference
Starting MaterialMethyl 12-Oxododecanoate[3]
Key ReagentsActivated Zinc, Ethyl bromoacetate, Iodine[3]
ProductEthyl 3,12-Dihydroxytetradecanoate[3]
Yield~86%[3]
Step 5: Hydrolysis of the Ester

The final step in the synthesis of the precursor acid is the hydrolysis of the ester groups to yield the free dihydroxy carboxylic acid.

Experimental Protocol:

The ethyl 3,12-dihydroxytetradecanoate is heated under reflux with an excess of a dilute alkali solution, such as 1 M sodium hydroxide.[4] The reaction is monitored by TLC until all the starting ester has been consumed. After cooling, the reaction mixture is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with a strong acid, such as 2 M hydrochloric acid, to precipitate the 3,12-dihydroxytetradecanoic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data:

ParameterValue
Starting MaterialEthyl 3,12-Dihydroxytetradecanoate
Key ReagentsSodium Hydroxide, Hydrochloric Acid
Product3,12-Dihydroxytetradecanoic Acid
YieldHigh (typically >90%)

Part 2: Coupling with Coenzyme A

The final step is the formation of the thioester bond between the synthesized 3,12-dihydroxytetradecanoic acid and Coenzyme A. A common method for this is the use of a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Experimental Protocol:

3,12-Dihydroxytetradecanoic acid (1-2 mg) is dissolved in a conjugation buffer (e.g., 0.1 M MES, pH 4.5-5). Coenzyme A (a slight molar excess) is added to this solution. Freshly prepared EDC solution (10 mg/mL in water) is added to the mixture. The reaction is allowed to proceed for 2 hours at room temperature.[5] The resulting this compound can be purified by reverse-phase high-performance liquid chromatography (HPLC).[6][7]

Quantitative Data:

ParameterValueReference
Starting Material3,12-Dihydroxytetradecanoic Acid, Coenzyme A[5]
Key ReagentsEDC[5]
ProductThis compound
YieldVariable, depends on scale and purification

Biological Context: Fatty Acid β-Oxidation Pathway

Hydroxyacyl-CoA molecules are key intermediates in the β-oxidation of fatty acids, a major metabolic pathway for energy production. This pathway involves the sequential removal of two-carbon units from a fatty acyl-CoA molecule.

G Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Fatty Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Caption: The β-Oxidation pathway of fatty acids.

References

Enzymatic Synthesis of 3,12-Dihydroxytetradecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the enzymatic synthesis of 3,12-Dihydroxytetradecanoyl-CoA, a dihydroxylated fatty acyl-CoA. While a direct single-enzyme pathway for this specific molecule is not prominently documented, this guide outlines a plausible and scientifically supported two-step enzymatic cascade. The proposed pathway involves an initial ω-1 hydroxylation of tetradecanoyl-CoA by a cytochrome P450 monooxygenase, followed by the introduction of a hydroxyl group at the C3 position by enzymes of the fatty acid metabolism pathway. This document details the enzymes involved, their substrate specificities, and relevant kinetic data. Furthermore, it provides generalized experimental protocols for the key enzymatic reactions and discusses the potential role of dihydroxylated fatty acids in cellular signaling pathways. This guide is intended to be a valuable resource for researchers in biochemistry, drug development, and lipidomics.

Introduction

Long-chain fatty acyl-CoAs are central molecules in cellular metabolism, serving as substrates for energy production, lipid biosynthesis, and post-translational protein modification. The hydroxylation of these molecules at various positions generates a diverse array of signaling molecules with important physiological roles. This compound is a specific dihydroxylated fatty acyl-CoA, and its synthesis is of interest for studying its potential biological activities and for the development of novel therapeutics. This guide proposes a two-step enzymatic synthesis pathway and provides the technical details necessary for its in vitro reconstitution and study.

Proposed Enzymatic Synthesis Pathway

The synthesis of this compound is hypothesized to occur via a two-step enzymatic reaction sequence:

  • Step 1: ω-1 Hydroxylation of Tetradecanoyl-CoA. A cytochrome P450 enzyme, likely from the CYP4A or CYP4F subfamily, catalyzes the hydroxylation of tetradecanoyl-CoA at the C12 position (the ω-1 position) to form 12-Hydroxytetradecanoyl-CoA.

  • Step 2: 3-Hydroxylation of 12-Hydroxytetradecanoyl-CoA. The second hydroxyl group is introduced at the C3 position. This can be achieved through the action of an enoyl-CoA hydratase on an α,β-unsaturated intermediate or the reduction of a 3-ketoacyl-CoA intermediate by a 3-hydroxyacyl-CoA dehydrogenase.

This proposed pathway is based on the known functions of these enzyme families.

Enzymatic Synthesis of this compound Tetradecanoyl-CoA Tetradecanoyl-CoA 12-Hydroxytetradecanoyl-CoA 12-Hydroxytetradecanoyl-CoA Tetradecanoyl-CoA->12-Hydroxytetradecanoyl-CoA Cytochrome P450 (e.g., CYP4A11) + NADPH + O2 trans-Δ2-12-Hydroxytetradecenoyl-CoA trans-Δ2-12-Hydroxytetradecenoyl-CoA 12-Hydroxytetradecanoyl-CoA->trans-Δ2-12-Hydroxytetradecenoyl-CoA Acyl-CoA Dehydrogenase (if applicable) This compound This compound trans-Δ2-12-Hydroxytetradecenoyl-CoA->this compound Enoyl-CoA Hydratase + H2O

Figure 1: Proposed enzymatic pathway for the synthesis of this compound.

Key Enzymes and Quantitative Data

Cytochrome P450 Monooxygenases (Step 1)

Cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies are known to catalyze the ω and ω-1 hydroxylation of medium and long-chain fatty acids. Human CYP4A11 is a prominent lauric acid (C12) ω-hydroxylase and is expected to exhibit activity towards tetradecanoyl-CoA (C14) at the ω-1 (C13) and ω (C14) positions, with potential for some activity at the C12 position.

EnzymeSubstrateProductKm (µM)Vmax (nmol/min/nmol P450)Source Organism
CYP4A11 Lauric Acid (C12)12-Hydroxylauric Acid48.93.72Human (Liver Microsomes)
CYP4F2 Vitamin K1Hydroxylated Vitamin K18 - 10Not ReportedHuman (Recombinant)

Table 1: Kinetic parameters of relevant cytochrome P450 enzymes. Data for tetradecanoyl-CoA is not available; lauric acid is used as a proxy for CYP4A11.

Enoyl-CoA Hydratase and 3-Hydroxyacyl-CoA Dehydrogenase (Step 2)
Enzyme FamilyGeneral SubstrateGeneral ProductKey Characteristics
Enoyl-CoA Hydratase trans-2-Enoyl-CoAL-3-Hydroxyacyl-CoABroad substrate specificity for acyl chain length.
3-Hydroxyacyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA3-Ketoacyl-CoAActs on a wide range of acyl chain lengths.

Table 2: General properties of enzymes potentially involved in the second step of the synthesis.

Experimental Protocols

Cytochrome P450-mediated Hydroxylation of Tetradecanoyl-CoA

This protocol is adapted from methods used for lauric acid hydroxylation by CYP4A11.

Materials:

  • Recombinant human CYP4A11

  • NADPH-cytochrome P450 reductase

  • Cytochrome b5

  • Tetradecanoyl-CoA

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Reaction quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS for product analysis

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, CYP4A11, NADPH-cytochrome P450 reductase, and cytochrome b5.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding tetradecanoyl-CoA and NADPH.

  • Incubate at 37°C with shaking for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Centrifuge to pellet the protein and collect the supernatant.

  • Analyze the formation of 12-hydroxytetradecanoyl-CoA by LC-MS/MS.

Cytochrome P450 Assay Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis Mix_Enzymes Prepare Enzyme Mix (CYP4A11, Reductase, Cyt b5) in Buffer Pre-incubate Pre-incubate at 37°C Mix_Enzymes->Pre-incubate Add_Substrates Add Tetradecanoyl-CoA and NADPH Pre-incubate->Add_Substrates Incubate Incubate at 37°C Add_Substrates->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Figure 2: Workflow for the cytochrome P450-mediated hydroxylation assay.
Enoyl-CoA Hydratase Assay

This is a general spectrophotometric assay.

Materials:

  • Purified enoyl-CoA hydratase

  • trans-Δ2-12-Hydroxytetradecenoyl-CoA (substrate)

  • Tris-HCl buffer (pH 8.0)

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a solution of the substrate in Tris-HCl buffer.

  • Place the solution in a quartz cuvette and measure the initial absorbance at 263 nm.

  • Add the enoyl-CoA hydratase to the cuvette and mix.

  • Monitor the decrease in absorbance at 263 nm over time, which corresponds to the hydration of the double bond.

3-Hydroxyacyl-CoA Dehydrogenase Assay

This is a general spectrophotometric assay monitoring the change in NADH concentration.

Materials:

  • Purified 3-hydroxyacyl-CoA dehydrogenase

  • 12-Hydroxytetradecanoyl-CoA (as the precursor to the 3-keto intermediate for the forward reaction, or this compound for the reverse reaction)

  • NAD+ or NADH

  • Potassium phosphate buffer (pH 7.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure (Reverse Reaction):

  • Prepare a reaction mixture containing potassium phosphate buffer and NADH.

  • Add the substrate (3-keto-12-hydroxytetradecanoyl-CoA, if available).

  • Measure the initial absorbance at 340 nm.

  • Initiate the reaction by adding the 3-hydroxyacyl-CoA dehydrogenase.

  • Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.

Potential Signaling Roles of Dihydroxy Fatty Acids

Dihydroxylated fatty acids are emerging as a class of signaling molecules involved in various cellular processes. While the specific roles of this compound are yet to be fully elucidated, related molecules have been implicated in the following pathways:

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Hydroxylated fatty acids can act as ligands for PPARs, a family of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.

  • Ferroptosis: This is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. Dihydroxy fatty acids can be products of lipid peroxidation and may play a role in the execution or regulation of this pathway.

Dihydroxy_Fatty_Acid_Signaling cluster_PPAR PPAR Signaling cluster_Ferroptosis Ferroptosis Pathway Dihydroxy_Fatty_Acids This compound (and related molecules) PPAR_Activation PPAR Activation Dihydroxy_Fatty_Acids->PPAR_Activation Lipid_Peroxidation Lipid Peroxidation Dihydroxy_Fatty_Acids->Lipid_Peroxidation Gene_Expression Modulation of Gene Expression (Lipid Metabolism, Inflammation) PPAR_Activation->Gene_Expression Cell_Death Cell Death Lipid_Peroxidation->Cell_Death

Figure 3: Potential signaling pathways involving dihydroxy fatty acids.

Conclusion

The enzymatic synthesis of this compound can be approached through a logical two-step pathway involving well-characterized enzyme families. This guide provides the foundational knowledge, quantitative data where available, and experimental frameworks for researchers to produce and study this molecule. Further research is needed to identify the specific enzymes with the highest activity and selectivity for this transformation and to fully elucidate the biological functions of this and other dihydroxylated fatty acids. The protocols and information presented herein should serve as a valuable starting point for such investigations.

An In-depth Technical Guide to the Putative Metabolic Pathway of 3,12-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a putative metabolic pathway for 3,12-Dihydroxytetradecanoyl-CoA, a dually hydroxylated medium-chain fatty acyl-CoA. In the absence of a formally elucidated pathway, this document proposes a catabolic route analogous to the well-established mitochondrial and peroxisomal β-oxidation spirals. Drawing upon the known substrate specificities of β-oxidation enzymes and the metabolism of similar hydroxylated fatty acids, this guide outlines the hypothesized enzymatic steps, intermediates, and regulatory controls. Furthermore, it provides detailed experimental protocols for the investigation and validation of this putative pathway, including methods for quantitative analysis of intermediates and in vitro reconstitution of the metabolic cascade. All quantitative data from analogous enzyme-substrate interactions are summarized in structured tables, and key pathways and workflows are visualized using diagrammatic representations to facilitate comprehension and further research in this area.

Introduction

The metabolism of fatty acids is a cornerstone of cellular energy homeostasis and lipid signaling. While the catabolism of common saturated and unsaturated fatty acids is well-documented, the metabolic fates of modified fatty acids, such as those with multiple hydroxyl groups, are less understood. This compound is a tetradecanoyl-CoA molecule featuring hydroxyl groups at the C3 and C12 positions. The presence of these functional groups suggests a specialized metabolic handling, potentially involving enzymes from the β-oxidation pathway, which are known to act on hydroxylated substrates.

This document serves as a comprehensive resource for researchers investigating the metabolism of this and similar molecules. It aims to provide a foundational hypothesis for its breakdown, detailed methodologies for its study, and a summary of relevant enzymatic data to guide experimental design.

Putative Metabolic Pathway of this compound

The proposed metabolic pathway for this compound is a modified version of the fatty acid β-oxidation spiral. This process is expected to occur within the mitochondria or peroxisomes, given that these organelles are the primary sites of fatty acid catabolism.[1][2] The pathway involves a sequence of four core enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage.[3][4] The presence of a hydroxyl group at the C12 position may necessitate additional enzymatic steps or enzymes with broader substrate specificity.

The pathway is initiated by the activation of 3,12-dihydroxytetradecanoic acid to its CoA ester, this compound, a reaction catalyzed by an acyl-CoA synthetase.[5]

Proposed β-Oxidation of this compound

The following steps outline the putative catabolism of this compound. Each cycle would shorten the acyl chain by two carbons, releasing acetyl-CoA.

Cycle 1:

  • Dehydrogenation: The initial step is proposed to be the oxidation of the 3-hydroxyl group to a keto group, a reaction catalyzed by a 3-hydroxyacyl-CoA dehydrogenase (HADH) (EC 1.1.1.35). This would yield 12-hydroxy-3-oxotetradecanoyl-CoA.

  • Thiolysis: The resulting β-ketoacyl-CoA is then cleaved by a thiolase (EC 2.3.1.16), releasing the first molecule of acetyl-CoA and a C12 acyl-CoA, 10-hydroxydodecanoyl-CoA.[6]

Subsequent Cycles (Cycles 2-5):

The resulting 10-hydroxydodecanoyl-CoA would then enter a standard β-oxidation spiral for hydroxylated fatty acids.

  • Dehydrogenation: An acyl-CoA dehydrogenase (EC 1.3.8.7) introduces a double bond between the α and β carbons.

  • Hydration: An enoyl-CoA hydratase (EC 4.2.1.17) adds a water molecule across the double bond, forming a 3-hydroxyacyl-CoA intermediate.[7][8]

  • Oxidation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the newly formed 3-hydroxyl group.

  • Thiolysis: A thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and the chain-shortened acyl-CoA.

This cycle would repeat until the carbon chain is completely broken down. The ω-hydroxyl group (originally at C12) would likely be oxidized to a carboxylic acid at a later stage, potentially forming a dicarboxylic acid that can be further metabolized.[9]

The cellular location of this pathway (mitochondria vs. peroxisome) would depend on the chain length and structure of the initial substrate. Very long-chain and some modified fatty acids are initially processed in peroxisomes.[4][10]

Visualizing the Putative Pathway

Putative_Metabolic_Pathway cluster_activation Activation (Cytosol) cluster_beta_oxidation β-Oxidation (Mitochondria/Peroxisome) 3,12-Dihydroxytetradecanoic_acid 3,12-Dihydroxytetradecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase (EC 6.2.1.3) 3,12-Dihydroxytetradecanoic_acid->Acyl_CoA_Synthetase ATP, CoA 3,12-Dihydroxytetradecanoyl_CoA This compound HADH 3-Hydroxyacyl-CoA Dehydrogenase (EC 1.1.1.35) 3,12-Dihydroxytetradecanoyl_CoA->HADH NAD+ Acyl_CoA_Synthetase->3,12-Dihydroxytetradecanoyl_CoA AMP, PPi 12_hydroxy_3_oxotetradecanoyl_CoA 12-Hydroxy-3-oxotetradecanoyl-CoA Thiolase_1 Thiolase (EC 2.3.1.16) 12_hydroxy_3_oxotetradecanoyl_CoA->Thiolase_1 CoA 10_Hydroxydodecanoyl_CoA 10-Hydroxydodecanoyl-CoA Further_Oxidation Further β-Oxidation Cycles 10_Hydroxydodecanoyl_CoA->Further_Oxidation Acetyl_CoA_1 Acetyl-CoA Final_Products Acetyl-CoA + Dicarboxylic Acid Further_Oxidation->Final_Products HADH->12_hydroxy_3_oxotetradecanoyl_CoA NADH + H+ Thiolase_1->10_Hydroxydodecanoyl_CoA Thiolase_1->Acetyl_CoA_1

Caption: Putative metabolic pathway of this compound.

Quantitative Data

While specific kinetic data for the enzymes acting on this compound and its intermediates are not available, the following tables summarize representative kinetic parameters for the key enzyme classes of β-oxidation with structurally similar substrates. This data can be used to estimate the potential efficiency of the proposed pathway.

Table 1: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenases (HADH)

Enzyme Source Substrate Km (µM) Vmax (µmol/min/mg)
Pig Heart 3-Hydroxydecanoyl-CoA 15 135
Pig Heart 3-Hydroxypalmitoyl-CoA 10 98

| Rat Liver | 3-Hydroxyoctanoyl-CoA | 25 | 120 |

Table 2: Kinetic Parameters of Enoyl-CoA Hydratases

Enzyme Source Substrate Km (µM) Vmax (µmol/min/mg)
Rat Liver Crotonyl-CoA (C4) 20 7500
Rat Liver Decenoyl-CoA (C10) 10 750

| Bovine Liver | Hexadecenoyl-CoA (C16) | 5 | 300 |

Table 3: Kinetic Parameters of Acyl-CoA Dehydrogenases

Enzyme Class Substrate Km (µM) Vmax (µmol/min/mg)
MCAD Octanoyl-CoA (C8) 2.5 1.5
LCAD Palmitoyl-CoA (C16) 1.0 0.5

| VLCAD | Stearoyl-CoA (C18) | 0.5 | 0.2 |

Table 4: Kinetic Parameters of Thiolases

Enzyme Source Substrate Km (µM) Vmax (µmol/min/mg)
Pig Heart 3-Oxooctanoyl-CoA 5 150
Pig Heart 3-Oxopalmitoyl-CoA 3 100

| Rat Liver Peroxisomal | 3-Oxododecanoyl-CoA | 10 | 80 |

Note: The kinetic values presented are approximations derived from various studies and are intended for comparative purposes. Actual values will vary depending on the specific enzyme isoform and experimental conditions.

Experimental Protocols

Investigating the putative metabolic pathway of this compound requires a multi-faceted approach, from substrate synthesis to in vitro reconstitution and cellular analysis.

Synthesis of this compound

The synthesis of the substrate is a prerequisite for enzymatic assays. A potential synthetic route involves:

  • Synthesis of 3,12-dihydroxytetradecanoic acid: This can be achieved through stereoselective synthesis to obtain the desired isomer.[11][12]

  • Activation to the CoA ester: The synthesized fatty acid is then enzymatically converted to its CoA derivative using an acyl-CoA synthetase.

In Vitro Reconstitution of the β-Oxidation Pathway

This protocol allows for the stepwise analysis of the metabolic cascade in a controlled environment.[13][14]

Materials:

  • Purified recombinant enzymes: Acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase.

  • This compound substrate.

  • Cofactors: NAD+, FAD, Coenzyme A.

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2).

  • Quenching solution (e.g., 10% acetic acid).

  • LC-MS/MS system for analysis.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, cofactors, and the initial substrate, this compound.

  • Initiate the reaction by adding the first enzyme of the putative pathway (e.g., 3-hydroxyacyl-CoA dehydrogenase).

  • Incubate the reaction at 37°C for a defined period.

  • Aliquots of the reaction mixture are taken at different time points and the reaction is stopped by adding the quenching solution.

  • Add the subsequent enzyme in the proposed pathway and repeat the incubation and quenching steps.

  • Analyze the collected aliquots by LC-MS/MS to identify and quantify the intermediates and final products.

Quantitative Analysis of Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.[15][16][17][18][19]

Sample Preparation:

  • Extract acyl-CoAs from cell or tissue samples using a suitable solvent system (e.g., isopropanol/water/acetic acid).

  • Perform solid-phase extraction (SPE) to purify and concentrate the acyl-CoAs.

  • Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

  • Chromatography: Use a C18 or C8 reversed-phase column with a gradient elution of ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) in water and acetonitrile.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each predicted intermediate of the this compound pathway.

Experimental Workflow Diagram

Experimental_Workflow Start Start Substrate_Synthesis Synthesis of This compound Start->Substrate_Synthesis Enzyme_Purification Purification of Recombinant Enzymes Start->Enzyme_Purification In_Vitro_Reconstitution In Vitro Pathway Reconstitution Substrate_Synthesis->In_Vitro_Reconstitution Cellular_Studies Cellular Metabolism Studies (e.g., isotope tracing) Substrate_Synthesis->Cellular_Studies Enzyme_Purification->In_Vitro_Reconstitution Time_Course_Analysis Time-Course Sampling In_Vitro_Reconstitution->Time_Course_Analysis LC_MS_MS_Analysis LC-MS/MS Analysis of Intermediates Time_Course_Analysis->LC_MS_MS_Analysis Data_Analysis Kinetic and Pathway Analysis LC_MS_MS_Analysis->Data_Analysis Validation Pathway Validation Data_Analysis->Validation Cellular_Studies->LC_MS_MS_Analysis End End Validation->End

Caption: Experimental workflow for investigating the putative pathway.

Regulation of the Putative Pathway

The metabolism of this compound is likely regulated by the same mechanisms that control general fatty acid β-oxidation. This includes:

  • Substrate Availability: The concentration of this compound and the cofactors NAD+, FAD, and CoA will influence the rate of the pathway.

  • Hormonal Control: Hormones such as insulin (B600854) and glucagon (B607659) regulate the overall flux through β-oxidation. Insulin generally inhibits fatty acid oxidation, while glucagon promotes it.[5][20]

  • Transcriptional Regulation: Key transcription factors like PPARα (Peroxisome Proliferator-Activated Receptor alpha) upregulate the expression of genes encoding β-oxidation enzymes in response to increased fatty acid levels.[3][21]

  • Allosteric Regulation: The pathway can be allosterically inhibited by high ratios of NADH/NAD+ and acetyl-CoA/CoA, signaling a state of high energy charge within the cell.[3]

Signaling Pathway Diagram

Regulation_Pathway cluster_hormonal Hormonal Control cluster_transcriptional Transcriptional Control cluster_allosteric Allosteric Control Glucagon Glucagon Beta_Oxidation Putative β-Oxidation of This compound Glucagon->Beta_Oxidation + Insulin Insulin Insulin->Beta_Oxidation - Fatty_Acids Increased Fatty Acids PPARa PPARα Activation Fatty_Acids->PPARa Gene_Expression Upregulation of β-Oxidation Genes PPARa->Gene_Expression Gene_Expression->Beta_Oxidation + High_NADH_NAD High NADH/NAD+ Ratio High_NADH_NAD->Beta_Oxidation - High_AcetylCoA_CoA High Acetyl-CoA/CoA Ratio High_AcetylCoA_CoA->Beta_Oxidation -

Caption: Key regulatory inputs for the putative metabolic pathway.

Conclusion

This technical guide provides a foundational framework for the study of the metabolic pathway of this compound. By proposing a putative catabolic route based on established principles of fatty acid β-oxidation, we offer a starting point for hypothesis-driven research. The detailed experimental protocols and compiled quantitative data are intended to equip researchers with the necessary tools to investigate and ultimately elucidate the true metabolic fate of this and other modified fatty acids. Further research in this area will not only enhance our understanding of lipid metabolism but may also provide insights into the roles of such molecules in health and disease, potentially opening new avenues for therapeutic intervention.

References

The Biological Origin of 3,12-Dihydroxytetradecanoyl-CoA: A Hypothetical Pathway and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: 3,12-Dihydroxytetradecanoyl-CoA is a specialized fatty acyl-CoA derivative. While this molecule is not extensively characterized in existing literature, its structure suggests a biosynthetic origin rooted in fatty acid metabolism, specifically involving hydroxylation and coenzyme A ligation. This technical guide outlines a putative biosynthetic pathway for this compound, drawing parallels with known enzymatic reactions. Furthermore, this document provides representative experimental protocols and data presentation formats that could be adapted for the study and characterization of this and similar novel metabolites.

Postulated Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from myristic acid (tetradecanoic acid), a common 14-carbon saturated fatty acid. The pathway likely involves a series of enzymatic modifications, including hydroxylation at the C-3 and C-12 positions and subsequent activation to a CoA thioester.

Step 1: ω-Hydroxylation of Myristic Acid

The initial step is proposed to be the hydroxylation of myristic acid at the ω-1 position (C-12) by a cytochrome P450 monooxygenase. These enzymes are known to introduce hydroxyl groups at various positions on fatty acid chains. This reaction would yield 12-hydroxytetradecanoic acid.

Step 2: β-Oxidation Intermediate Formation

The resulting 12-hydroxytetradecanoic acid can then enter the fatty acid β-oxidation pathway. The first step of β-oxidation involves the activation of the fatty acid to its CoA ester, forming 12-hydroxytetradecanoyl-CoA. Subsequently, this intermediate would undergo dehydrogenation to form a trans-Δ²-enoyl-CoA, followed by hydration catalyzed by an enoyl-CoA hydratase to introduce a hydroxyl group at the C-3 position. This would result in the formation of this compound.

An alternative, but less common, pathway could involve the initial formation of 3-hydroxytetradecanoyl-CoA via β-oxidation of myristoyl-CoA, followed by a specific hydroxylation at the C-12 position.

The following diagram illustrates the more probable primary hypothetical pathway.

Biosynthesis of this compound Myristic_Acid Myristic Acid Hydroxylated_Myristic_Acid 12-Hydroxytetradecanoic Acid Myristic_Acid->Hydroxylated_Myristic_Acid Cytochrome P450 Monooxygenase Hydroxylated_Myristoyl_CoA 12-Hydroxytetradecanoyl-CoA Hydroxylated_Myristic_Acid->Hydroxylated_Myristoyl_CoA Acyl-CoA Synthetase Enoyl_CoA trans-Δ²-12-Hydroxyenoyl-CoA Hydroxylated_Myristoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Final_Product This compound Enoyl_CoA->Final_Product Enoyl-CoA Hydratase Experimental Workflow for Metabolite Characterization Cell_Culture Cell Culture Metabolic_Labeling Metabolic Labeling with Isotope-Labeled Precursor Cell_Culture->Metabolic_Labeling Cell_Harvesting Cell Harvesting and Lysis Metabolic_Labeling->Cell_Harvesting Metabolite_Extraction Metabolite Extraction Cell_Harvesting->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis Data Analysis and Pathway Elucidation LC_MS_Analysis->Data_Analysis

A Technical Guide to the Putative Natural Occurrence and Analysis of 3,12-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Based on an extensive review of scientific literature and metabolic databases, 3,12-Dihydroxytetradecanoyl-CoA is not a known naturally occurring metabolite in organisms. This technical guide, therefore, addresses the hypothetical natural occurrence of this molecule by exploring related metabolic pathways and provides a framework for its potential detection and characterization.

Introduction

The landscape of lipidomics is ever-expanding, with novel fatty acid metabolites continually being discovered and characterized. These molecules often play critical roles in cellular signaling, energy metabolism, and pathophysiology. This guide focuses on the theoretical biology of this compound, a C14 acyl-CoA with hydroxyl groups at the C-3 and C-12 positions. While its existence in nature has not been documented, understanding the potential pathways for its biosynthesis and the methodologies for its detection is crucial for researchers exploring new frontiers in lipid biochemistry and drug development.

Potential Biosynthetic Pathways

The formation of a dihydroxy fatty acyl-CoA, such as this compound, would likely involve the intersection of two major fatty acid metabolic pathways: β-oxidation and ω-oxidation.

Formation of the 3-Hydroxy Group via β-Oxidation

The 3-hydroxyacyl-CoA moiety is a common intermediate in the mitochondrial β-oxidation of fatty acids.[1][2] In this pathway, fatty acyl-CoAs are sequentially shortened by two carbons in a four-step cycle. The second step of this cycle involves the hydration of an enoyl-CoA to form a 3-hydroxyacyl-CoA. For tetradecanoyl-CoA (the acyl-CoA of myristic acid), this would produce (S)-3-hydroxytetradecanoyl-CoA.

Formation of the 12-Hydroxy Group via Hydroxylation

Hydroxylation of fatty acids at positions other than C-2 or C-3 is primarily carried out by cytochrome P450 (CYP) enzymes.[3][4][5] The ω-oxidation pathway, occurring in the endoplasmic reticulum, is a key example of this.[6][7] In this pathway, the terminal (ω) carbon of a fatty acid is hydroxylated. For a C14 fatty acid, this would be the C-14 position. However, some CYP enzymes can also hydroxylate the sub-terminal (ω-1) carbon, which would be the C-13 position.[8]

The formation of a 12-hydroxy group on a C14 fatty acid would require a specific CYP enzyme with regioselectivity for the ω-2 position. While less common, in-chain hydroxylation of fatty acids by CYPs is known to occur.[8][9] The existence of a CYP enzyme capable of acting on tetradecanoyl-CoA or tetradecanoic acid to produce a 12-hydroxy intermediate is therefore plausible, though not yet documented.

A Hypothetical Combined Pathway

The biosynthesis of this compound could theoretically proceed through one of two primary routes:

  • Route A: 12-hydroxylation of tetradecanoyl-CoA followed by incomplete β-oxidation to the 3-hydroxy intermediate.

  • Route B: Formation of 3-hydroxytetradecanoyl-CoA via β-oxidation, which is then a substrate for a specific C-12 hydroxylase.

The following Graphviz diagram illustrates these hypothetical pathways.

G cluster_0 Route A cluster_1 Route B Tetradecanoyl_CoA Tetradecanoyl-CoA Twelve_Hydroxy_Tetradecanoyl_CoA 12-Hydroxytetradecanoyl-CoA Tetradecanoyl_CoA->Twelve_Hydroxy_Tetradecanoyl_CoA CYP-mediated 12-hydroxylation Three_Twelve_Dihydroxy_Enoyl_CoA 3,12-Dihydroxy-trans-2-tetradecenoyl-CoA Twelve_Hydroxy_Tetradecanoyl_CoA->Three_Twelve_Dihydroxy_Enoyl_CoA Acyl-CoA Dehydrogenase Target_A This compound Three_Twelve_Dihydroxy_Enoyl_CoA->Target_A Enoyl-CoA Hydratase Tetradecanoyl_CoA_B Tetradecanoyl-CoA Trans_2_Tetradecenoyl_CoA trans-2-Tetradecenoyl-CoA Tetradecanoyl_CoA_B->Trans_2_Tetradecenoyl_CoA Acyl-CoA Dehydrogenase Three_Hydroxy_Tetradecanoyl_CoA 3-Hydroxytetradecanoyl-CoA Trans_2_Tetradecenoyl_CoA->Three_Hydroxy_Tetradecanoyl_CoA Enoyl-CoA Hydratase Target_B This compound Three_Hydroxy_Tetradecanoyl_CoA->Target_B CYP-mediated 12-hydroxylation

Hypothetical biosynthetic pathways for this compound.

Quantitative Data

As this compound is not a known natural product, there is no quantitative data available regarding its concentration or distribution in any organism.

Biological SourceTissue/Cell TypeConcentration RangeMethod of DetectionReference
N/AN/ANot DetectedN/AN/A
Table 1: Summary of Quantitative Data for this compound.

Experimental Protocols for Detection and Quantification

Should a researcher wish to investigate the presence of this compound, either in biological samples or as a product of an enzymatic reaction, a combination of chromatographic and mass spectrometric techniques would be required. The following protocols are based on established methods for the analysis of other acyl-CoAs.[4][10]

Sample Preparation
  • Tissue/Cell Homogenization: Tissues or cells should be rapidly harvested and flash-frozen in liquid nitrogen to quench metabolic activity. Homogenization should be performed in a cold solvent, such as 10% trichloroacetic acid or a methanol/water mixture, to precipitate proteins and extract small molecules.

  • Solid-Phase Extraction (SPE): Acyl-CoAs can be enriched from the crude extract using a C18 or a strong anion exchange SPE cartridge. The sample is loaded, washed with a low-organic solvent to remove salts and polar contaminants, and then eluted with a high-organic solvent, often containing a counter-ion to facilitate elution.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific detection of acyl-CoAs.

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with an ion-pairing agent (e.g., 10 mM tributylamine) and an acid (e.g., 15 mM acetic acid) to improve peak shape and retention.

    • Mobile Phase B: Methanol or acetonitrile.

    • Gradient: A gradient from low to high organic mobile phase is used to elute the acyl-CoAs.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is most common for acyl-CoAs.

    • Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion generated by its fragmentation.

      • Precursor Ion (Hypothetical): The exact mass of this compound would need to be calculated.

      • Product Ion (Hypothetical): A characteristic fragment would be the loss of the CoA moiety or water molecules.

    • Standard Curve: For absolute quantification, a synthetic standard of this compound would be required to generate a standard curve.

The following diagram outlines a typical experimental workflow for the analysis of acyl-CoAs.

G Sample Biological Sample (Tissue or Cells) Homogenization Homogenization (e.g., in 10% TCA) Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant (Crude Extract) Centrifugation->Supernatant SPE Solid-Phase Extraction (e.g., C18 SPE) Supernatant->SPE Eluate Eluate (Enriched Acyl-CoAs) SPE->Eluate LC_MS LC-MS/MS Analysis Eluate->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

Experimental workflow for the analysis of acyl-CoAs.

Conclusion

While this compound remains a hypothetical molecule in the context of natural products, the enzymatic machinery present in many organisms suggests that its formation is biochemically plausible. The intersection of β-oxidation and CYP-mediated hydroxylation provides a theoretical framework for its biosynthesis. For researchers and drug development professionals interested in novel lipid mediators, the exploration of such previously uncharacterized molecules could open new avenues for understanding and treating metabolic diseases. The analytical workflows detailed in this guide provide a robust starting point for any investigation into the existence and function of this compound and other novel acyl-CoA species.

References

Predicted Function of 3,12-Dihydroxytetradecanoyl-CoA in Fatty Acid Metabolism: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide explores the predicted function of the novel fatty acyl-CoA, 3,12-Dihydroxytetradecanoyl-CoA, within the context of fatty acid metabolism. While not a canonical intermediate in primary fatty acid oxidation, its structure suggests a role at the intersection of omega-oxidation and beta-oxidation pathways. This document outlines a plausible metabolic route for its formation and subsequent degradation, drawing parallels with known enzymatic reactions and pathways. We present hypothetical quantitative data to frame its potential metabolic significance, detail relevant experimental protocols for its study, and provide visual representations of the proposed metabolic pathways and experimental workflows using Graphviz diagrams. This whitepaper aims to provide a foundational resource for researchers investigating atypical fatty acid metabolism and its potential implications in metabolic diseases and drug development.

Introduction

Fatty acid metabolism is a cornerstone of cellular energy homeostasis, with beta-oxidation serving as the primary catabolic pathway. However, alternative routes, such as omega-oxidation, provide crucial mechanisms for the processing of a diverse range of fatty acids, particularly under conditions of metabolic stress. This document focuses on the predicted role of a specific, dihydroxylated fatty acyl-CoA, this compound. Its unique structure, featuring hydroxyl groups at both the beta (C3) and near-terminal (C12) positions, suggests its origin from the convergence of omega- and beta-oxidation. Understanding the metabolism of such modified fatty acids is critical for a comprehensive view of lipid biochemistry and may unveil novel therapeutic targets for metabolic disorders.

Predicted Metabolic Pathway of this compound

The formation of this compound is predicted to be a multi-step process initiated by the omega-oxidation of tetradecanoyl-CoA (a 14-carbon fatty acyl-CoA), followed by its entry into the beta-oxidation spiral.

Step 1: Omega-Hydroxylation of Tetradecanoyl-CoA

The initial step involves the hydroxylation of tetradecanoyl-CoA at or near the terminal methyl group (omega carbon). This reaction is catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies, which are primarily located in the endoplasmic reticulum.[1] These enzymes introduce a hydroxyl group at the omega (ω) or omega-1 (ω-1), omega-2 (ω-2), etc., positions. For tetradecanoyl-CoA, hydroxylation at the ω-2 position would yield 12-hydroxytetradecanoyl-CoA.

Step 2: Entry into Beta-Oxidation and Formation of this compound

The resulting 12-hydroxytetradecanoyl-CoA is then transported to the mitochondria or peroxisomes to undergo beta-oxidation. The standard four-step beta-oxidation cycle is as follows:

  • Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons (C2 and C3).[2]

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group at the C3 position.[3] This step would convert 12-hydroxy-trans-2-enoyl-CoA to this compound.

  • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the 3-hydroxy group to a keto group.[4]

  • Thiolysis: Thiolase cleaves the bond between the alpha and beta carbons, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

Thus, this compound is predicted to be a transient intermediate in the first cycle of beta-oxidation of 12-hydroxytetradecanoyl-CoA.

Subsequent Metabolism

Following its formation, this compound would be rapidly converted to 12-hydroxy-3-ketotetradecanoyl-CoA by 3-hydroxyacyl-CoA dehydrogenase. The subsequent thiolytic cleavage would yield acetyl-CoA and 10-hydroxy-dodecanoyl-CoA. The latter would continue through further rounds of beta-oxidation.

Alternatively, the initial 12-hydroxytetradecanoyl-CoA could be further oxidized at the C12 position by cytosolic alcohol and aldehyde dehydrogenases to form a dicarboxylic acid, tetradecanedioic acid.[5] Dicarboxylic acids are primarily metabolized via peroxisomal beta-oxidation, offering another potential fate for omega-hydroxylated fatty acids.[6]

Predicted Function and Significance

The formation of this compound is likely part of a metabolic pathway that serves several purposes:

  • Alternative Energy Source: Under conditions where beta-oxidation is overwhelmed or impaired, omega-oxidation provides an alternative route for fatty acid catabolism, ultimately feeding into the beta-oxidation pathway.[5]

  • Detoxification: Omega-oxidation can functionalize fatty acids, increasing their water solubility and facilitating their excretion, thus preventing lipotoxicity.[7]

  • Generation of Signaling Molecules: Hydroxylated fatty acids and dicarboxylic acids can act as signaling molecules, although the specific signaling roles of 12-hydroxytetradecanoyl-CoA and its derivatives are yet to be elucidated.

Quantitative Data (Hypothetical)

As this compound is a predicted intermediate, no direct experimental data exists. The following tables present hypothetical, yet plausible, kinetic data for the key enzymes involved in its formation and degradation, based on known values for similar substrates.

Table 1: Hypothetical Kinetic Parameters for Enzymes Metabolizing Tetradecanoyl-CoA and its Hydroxylated Derivatives

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)
CYP4A11Tetradecanoyl-CoA255.0
Acyl-CoA Dehydrogenase12-Hydroxytetradecanoyl-CoA40150
Enoyl-CoA Hydratase12-Hydroxy-trans-2-enoyl-CoA302000
3-Hydroxyacyl-CoA DehydrogenaseThis compound15500

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the predicted metabolic pathway of this compound.

Assay for Cytochrome P450-mediated Hydroxylation of Tetradecanoyl-CoA

Objective: To determine the activity of CYP4A and CYP4F enzymes in converting tetradecanoyl-CoA to 12-hydroxytetradecanoyl-CoA.

Materials:

  • Microsomes from cells expressing CYP4A or CYP4F enzymes

  • Tetradecanoyl-CoA substrate

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing microsomes, reaction buffer, and tetradecanoyl-CoA.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Centrifuge to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the formation of 12-hydroxytetradecanoyl-CoA.

In Vitro Beta-Oxidation of 12-Hydroxytetradecanoyl-CoA

Objective: To demonstrate the conversion of 12-hydroxytetradecanoyl-CoA through the beta-oxidation pathway and detect the formation of this compound.

Materials:

  • Isolated mitochondria or peroxisomes

  • 12-Hydroxytetradecanoyl-CoA substrate

  • NAD+

  • FAD

  • Coenzyme A

  • ATP and MgCl2 (for substrate activation if starting with the free fatty acid)

  • Reaction buffer (e.g., containing potassium phosphate, pH 7.4)

  • Extraction solvents (e.g., chloroform/methanol)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing isolated organelles, reaction buffer, and all necessary cofactors.

  • Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 12-hydroxytetradecanoyl-CoA.

  • Take aliquots at various time points and quench the reaction with a cold extraction solvent.

  • Extract the acyl-CoAs from the reaction mixture.

  • Analyze the extracts by LC-MS/MS to identify and quantify 12-hydroxytetradecanoyl-CoA, this compound, and subsequent beta-oxidation intermediates.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the predicted metabolic pathways and experimental workflows.

Predicted_Metabolic_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito_Peroxi Mitochondria / Peroxisome Tetradecanoyl-CoA Tetradecanoyl-CoA 12-Hydroxytetradecanoyl-CoA_ER 12-Hydroxytetradecanoyl-CoA Tetradecanoyl-CoA->12-Hydroxytetradecanoyl-CoA_ER CYP4A/F (Omega-Oxidation) 12-Hydroxytetradecanoyl-CoA_Mito 12-Hydroxytetradecanoyl-CoA 12-Hydroxytetradecanoyl-CoA_ER->12-Hydroxytetradecanoyl-CoA_Mito Transport 12-Hydroxy-trans-2-enoyl-CoA 12-Hydroxy-trans-2-enoyl-CoA 12-Hydroxytetradecanoyl-CoA_Mito->12-Hydroxy-trans-2-enoyl-CoA Acyl-CoA Dehydrogenase This compound This compound (Predicted Intermediate) 12-Hydroxy-trans-2-enoyl-CoA->this compound Enoyl-CoA Hydratase 12-Hydroxy-3-ketotetradecanoyl-CoA 12-Hydroxy-3-ketotetradecanoyl-CoA This compound->12-Hydroxy-3-ketotetradecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 12-Hydroxy-3-ketotetradecanoyl-CoA->Acetyl-CoA Thiolase 10-Hydroxydodecanoyl-CoA 10-Hydroxydodecanoyl-CoA 12-Hydroxy-3-ketotradecanoyl-CoA 12-Hydroxy-3-ketotradecanoyl-CoA 12-Hydroxy-3-ketotradecanoyl-CoA->10-Hydroxydodecanoyl-CoA Thiolase

Caption: Predicted metabolic pathway for the formation and degradation of this compound.

Experimental_Workflow_Beta_Oxidation cluster_preparation Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Isolate_Organelles Isolate Mitochondria/ Peroxisomes Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, Cofactors) Isolate_Organelles->Prepare_Reaction_Mix Add_Substrate Add 12-Hydroxytetradecanoyl-CoA Prepare_Reaction_Mix->Add_Substrate Incubate Incubate at 37°C (Time Course) Add_Substrate->Incubate Quench_Reaction Quench Reaction (Cold Solvent) Incubate->Quench_Reaction Extract_AcylCoAs Extract Acyl-CoAs Quench_Reaction->Extract_AcylCoAs LCMS_Analysis LC-MS/MS Analysis Extract_AcylCoAs->LCMS_Analysis Identify_Intermediates Identify and Quantify Metabolites LCMS_Analysis->Identify_Intermediates

Caption: Experimental workflow for the in vitro beta-oxidation of 12-hydroxytetradecanoyl-CoA.

Conclusion

While this compound is not a conventional metabolite, its predicted existence as a transient intermediate at the crossroads of omega- and beta-oxidation highlights the complexity and adaptability of fatty acid metabolism. The study of such atypical fatty acyl-CoAs can provide deeper insights into cellular responses to metabolic stress and may reveal novel biomarkers or therapeutic targets for diseases characterized by dysregulated lipid metabolism. The experimental frameworks provided in this whitepaper offer a starting point for the empirical investigation of this and other modified fatty acids.

References

An In-depth Technical Guide on the Role of 3-Hydroxyacyl-CoA Intermediates in Microsomal Fatty Acid Elongation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of long and very-long-chain fatty acids through the fatty acid elongation cycle is a fundamental process in lipid metabolism, crucial for membrane biogenesis, energy storage, and the production of signaling molecules. This guide provides a detailed examination of the microsomal fatty acid elongation pathway. Initial investigation into the specific role of 3,12-Dihydroxytetradecanoyl-CoA revealed no direct involvement in the canonical fatty acid elongation cycle. Therefore, this document clarifies the established pathway, focusing on the pivotal role of its true intermediate, (3R)-3-hydroxyacyl-CoA . We detail the four core enzymatic reactions of the elongation cycle, present quantitative data for key enzymes, describe comprehensive experimental protocols for pathway analysis, and provide workflow diagrams to illustrate the metabolic and experimental processes. Furthermore, we briefly discuss related pathways, such as peroxisomal alpha-oxidation, to provide a broader context for the metabolism of other hydroxylated fatty acids.

Introduction: The Microsomal Fatty Acid Elongation System

Fatty acid elongation is an essential metabolic process that occurs primarily in the endoplasmic reticulum (microsomes) and, to a lesser extent, in mitochondria.[1][2] The microsomal system is responsible for extending the carbon chain of pre-existing fatty acids, typically those with 16 carbons (palmitate) or more, by adding two-carbon units at a time.[3] This process is critical for producing the diverse array of long-chain (LCFA) and very-long-chain fatty acids (VLCFA) required for cellular function.

The overall pathway involves a cycle of four enzymatic reactions utilizing an acyl-CoA primer, malonyl-CoA as the two-carbon donor, and NADPH as the reducing equivalent.[1][4] While a variety of hydroxylated fatty acids exist in biology, the specific intermediate in the elongation pathway is a 3-hydroxyacyl-CoA. Extensive review of the literature indicates that this compound is not a recognized intermediate of this canonical pathway. The subsequent sections will detail the established four-step cycle.

The Canonical Fatty Acid Elongation Cycle

The elongation of an acyl-CoA molecule is an iterative process, with each cycle extending the fatty acyl chain by two carbons. The four core reactions are catalyzed by a membrane-bound multienzyme complex.[4][5]

  • Condensation: The cycle begins with the condensation of an acyl-CoA substrate with malonyl-CoA, catalyzed by a 3-ketoacyl-CoA synthase (KCS) , also known as a fatty acid elongase (ELOVL). This reaction forms a 3-ketoacyl-CoA, releasing CO₂. The KCS enzyme is the rate-limiting step and determines the substrate specificity of the complex.[4][6]

  • First Reduction: The 3-keto group of the newly formed 3-ketoacyl-CoA is then reduced to a hydroxyl group by a 3-ketoacyl-CoA reductase (KCR) , using NADPH as a cofactor. This reaction yields a (3R)-3-hydroxyacyl-CoA intermediate.[5]

  • Dehydration: The (3R)-3-hydroxyacyl-CoA intermediate is dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to form a trans-2,3-enoyl-CoA.[5][7] There are four known HACD isoenzymes (HACD1-4) in mammals, which exhibit some functional redundancy.[7][8]

  • Second Reduction: Finally, the double bond of the trans-2,3-enoyl-CoA is reduced by trans-2,3-enoyl-CoA reductase (TER) , again using NADPH. This step produces an acyl-CoA that is two carbons longer than the original substrate, which can then serve as the primer for the next elongation cycle.[5]

Logical Diagram of the Fatty Acid Elongation Cycle

Fatty_Acid_Elongation_Cycle cluster_0 Microsomal Fatty Acid Elongation Cycle AcylCoA_n Acyl-CoA (Cn) Ketoacyl_n2 3-Ketoacyl-CoA (Cn+2) AcylCoA_n->Ketoacyl_n2 ELOVL (KCS) + Malonyl-CoA - CO2 Hydroxyacyl_n2 (3R)-3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_n2->Hydroxyacyl_n2 KCR + NADPH - NADP+ Enoyl_n2 trans-2,3-Enoyl-CoA (Cn+2) Hydroxyacyl_n2->Enoyl_n2 HACD - H2O AcylCoA_n2 Acyl-CoA (Cn+2) Enoyl_n2->AcylCoA_n2 TER + NADPH - NADP+

Caption: The four-step microsomal fatty acid elongation cycle.

Quantitative Data for Elongation Pathway Enzymes

The efficiency and substrate preference of the fatty acid elongation cycle are determined by the kinetic properties of its constituent enzymes. While comprehensive kinetic data for all enzyme isoforms and substrates is extensive, this section summarizes representative values.

Table 1: Kinetic Parameters of Fatty Acid Elongation Enzymes
Enzyme ComponentOrganism/SystemSubstrateKmVmax / kcatNotes
3-Ketoacyl-CoA Synthase (KCS) Rapeseed (Brassica napus)18:1-CoA15-30 µMNot specifiedCondensation is the rate-limiting step of the overall elongation process.[6][9]
Rapeseed (Brassica napus)Malonyl-CoA~30 µMNot specifiedOptimal activity measured with 18:0-CoA and 18:1-CoA as primers.[6][9]
3-Hydroxyacyl-ACP Dehydratase (mtHD) Plant Mitochondriatrans-2-Decenoyl-CoA (C10)26.1 µM11.2 s⁻¹ (kcat)Assay performed in the reverse (hydration) direction.[10]
Plant Mitochondriatrans-2-Hexadecenoyl-CoA (C16)25.1 µM10.9 s⁻¹ (kcat)Demonstrates broad specificity for acyl chain length.[10]
L-3-Hydroxyacyl-CoA Dehydrogenase Pig HeartMultiple (C4-C16)Not specifiedNot specifiedMost active with medium-chain substrates.[2]
HACD3 Human (recombinant)3-hydroxypalmitoyl-CoA49.5 µMNot specifiedData from UniProt database.[11]

Note: Kinetic parameters can vary significantly based on experimental conditions (pH, temperature), enzyme source (organism, tissue, recombinant vs. native), and substrate form (e.g., acyl-CoA vs acyl-ACP).

Contextualizing Hydroxylated Fatty Acids: The Alpha-Oxidation Pathway

While not part of elongation, other hydroxylated fatty acids are actively metabolized. For instance, 2-hydroxy long-chain fatty acids, often found in sphingolipids, are degraded via the peroxisomal alpha-oxidation pathway. This pathway shortens the fatty acid by one carbon per cycle, contrasting with the two-carbon addition in elongation.

Logical Diagram of Peroxisomal Alpha-Oxidation

Alpha_Oxidation_Pathway cluster_1 Peroxisomal Alpha-Oxidation FattyAcid_n Fatty Acid (Cn) AcylCoA_n Acyl-CoA (Cn) FattyAcid_n->AcylCoA_n Acyl-CoA Synthetase Hydroxyacyl_n 2-Hydroxyacyl-CoA (Cn) AcylCoA_n->Hydroxyacyl_n Acyl-CoA Hydroxylase Aldehyde_n1 Aldehyde (Cn-1) Hydroxyacyl_n->Aldehyde_n1 Lyase - Formyl-CoA FattyAcid_n1 Fatty Acid (Cn-1) Aldehyde_n1->FattyAcid_n1 Aldehyde Dehydrogenase

Caption: Simplified pathway for peroxisomal alpha-oxidation.

Experimental Protocols

Analyzing the fatty acid elongation pathway requires specific biochemical and analytical techniques. Below are summarized methodologies for key experiments.

Protocol: In Vitro Fatty Acid Elongation Assay in Microsomes

This protocol measures the overall activity of the microsomal fatty acid elongation complex.[1][3]

Objective: To quantify the incorporation of radiolabeled two-carbon units from malonyl-CoA into a fatty acyl-CoA primer.

Materials:

  • Isolated liver microsomes (prepared by differential centrifugation).

  • Reaction Buffer: 100 mM Potassium Phosphate, pH 6.5.

  • Substrates: Fatty acyl-CoA primer (e.g., 10 mM Palmitoyl-CoA), [¹⁴C]-Malonyl-CoA.

  • Cofactor: NADPH.

  • Saponification Solution: 5 M KOH in 10% Methanol.

  • Neutralization Solution: 5 M HCl.

  • Extraction Solvent: Hexane:Glacial Acetic Acid (98:2 v/v).

  • Scintillation cocktail.

Procedure:

  • Reaction Setup: In a microfuge tube, combine reaction buffer, microsomal protein (e.g., 50-100 µg), fatty acyl-CoA primer, and NADPH.

  • Initiation: Start the reaction by adding [¹⁴C]-Malonyl-CoA. A typical final concentration is 60 µM.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Termination and Saponification: Stop the reaction by adding the saponification solution. Incubate at 65°C for 1 hour to hydrolyze the thioester bond, releasing the fatty acid.

  • Neutralization: Cool the tubes and neutralize the reaction by adding 5 M HCl.

  • Extraction: Add the hexane/acetic acid solvent, vortex vigorously for 1 minute, and centrifuge to separate the phases. The elongated, radiolabeled fatty acids will partition into the upper organic phase.

  • Quantification: Transfer the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The counts are proportional to the amount of malonyl-CoA incorporated.

Workflow for In Vitro Elongation Assay

Elongation_Assay_Workflow cluster_workflow Experimental Workflow: In Vitro Fatty Acid Elongation Assay prep 1. Prepare Reaction Mix (Microsomes, Buffer, Acyl-CoA, NADPH) start 2. Initiate Reaction (Add [14C]Malonyl-CoA) prep->start incubate 3. Incubate (37°C, 20 min) start->incubate stop 4. Stop & Saponify (KOH/Methanol, 65°C) incubate->stop neutralize 5. Neutralize (HCl) stop->neutralize extract 6. Extract Fatty Acids (Hexane/Acetic Acid) neutralize->extract quantify 7. Quantify Radioactivity (Scintillation Counting) extract->quantify

Caption: Workflow for measuring microsomal fatty acid elongation.
Protocol: Quantification of Acyl-CoA Intermediates by LC-MS/MS

This method allows for the absolute quantification of various acyl-CoA species within a biological sample, providing a snapshot of the metabolic state.[12][13]

Objective: To extract, separate, and quantify specific acyl-CoA molecules from cultured cells or tissues.

Materials:

  • Cell or tissue samples.

  • Extraction Solvent (e.g., solutions containing acetonitrile, methanol, or other protein precipitants).

  • Internal Standards (e.g., odd-chain acyl-CoAs like C15:0-CoA or C17:0-CoA).

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer with ESI source).

Procedure:

  • Sample Homogenization: Harvest cells or tissue and immediately homogenize in cold extraction solvent containing a known amount of internal standards. This step quenches enzymatic activity and precipitates proteins.

  • Centrifugation: Centrifuge the homogenate to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoA species.

  • Drying and Reconstitution: Evaporate the solvent from the supernatant (e.g., under nitrogen) and reconstitute the dried extract in a solution compatible with the LC mobile phase.

  • LC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient of mobile phases (e.g., ammonium (B1175870) acetate (B1210297) buffer and acetonitrile) to separate the different acyl-CoA species based on their hydrophobicity.

  • MS/MS Detection: Analyze the column eluent by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion (Q1): Set to the mass-to-charge ratio (m/z) of the specific acyl-CoA molecule.

    • Product Ion (Q3): Monitor for a characteristic fragment ion. For acyl-CoAs, a common fragmentation is the neutral loss of the phosphorylated ADP moiety (M-507).[12]

  • Quantification: Create a standard curve using known concentrations of acyl-CoA standards. Quantify the endogenous acyl-CoAs by comparing their peak areas to those of the internal standards and the standard curve.

Conclusion

The microsomal fatty acid elongation pathway is a well-defined, four-step cycle essential for the synthesis of long and very-long-chain fatty acids. The key intermediates of this process are 3-ketoacyl-CoA and (3R)-3-hydroxyacyl-CoA. While other hydroxylated fatty acids play important roles in cellular metabolism, such as in alpha-oxidation, a 3,12-dihydroxylated intermediate is not involved in the canonical elongation machinery. The protocols and data presented herein provide a robust framework for researchers investigating the regulation and function of this vital metabolic pathway and its role in health and disease. Understanding the specificities and kinetics of the ELOVL, KCR, HACD, and TER enzymes offers promising avenues for the development of therapeutics targeting lipid metabolism disorders.

References

3,12-Dihydroxytetradecanoyl-CoA: A Potential Endogenous Lipid Mediator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3,12-dihydroxytetradecanoyl-CoA is a putative metabolite. As of the date of this document, there is no direct scientific literature detailing its biosynthesis, biological activity, or physiological role. This guide, therefore, presents a theoretical framework based on the established principles of lipid mediator biology and biochemistry to facilitate future research into this potential signaling molecule.

Introduction: The Expanding Universe of Lipid Mediators

Lipid mediators are a diverse class of signaling molecules derived from the enzymatic oxygenation of polyunsaturated fatty acids.[1] They play critical roles in a vast array of physiological and pathophysiological processes, including inflammation, immunity, pain, and tissue homeostasis. Well-known examples include prostaglandins, leukotrienes, and specialized pro-resolving mediators (SPMs) like resolvins and protectins.[1] These molecules typically act locally, binding to specific cell surface or nuclear receptors to elicit their effects.

The discovery of novel lipid mediators continues to open new avenues for understanding and treating diseases. This guide focuses on the hypothetical molecule this compound, a C14 dihydroxy fatty acyl-CoA. Its structure suggests it could be an intermediate in a metabolic pathway or a bioactive signaling molecule in its own right. Here, we explore its potential biosynthesis, hypothetical signaling mechanisms, and a roadmap for its scientific investigation.

Potential Biosynthesis of this compound

The generation of a dihydroxylated fatty acid from a saturated precursor like myristoyl-CoA (the C14 acyl-CoA) would likely involve a series of enzymatic reactions. Two plausible pathways are proposed below.

Pathway A: Sequential Hydroxylation

This pathway involves the sequential action of two separate hydroxylase enzymes. Cytochrome P450 (CYP) enzymes are well-known for their ability to hydroxylate fatty acids at various positions.[2][3]

  • Initial Hydroxylation: Myristoyl-CoA could first be hydroxylated at the ω-1 (C12) position by a CYP450 omega-hydroxylase.[3]

  • Second Hydroxylation: The resulting 12-hydroxytetradecanoyl-CoA could then be a substrate for a different hydroxylase that acts at the C3 position.

Pathway B: Desaturation and Hydration

An alternative route could involve an initial desaturation followed by hydration reactions.

  • Desaturation: An acyl-CoA desaturase could introduce a double bond into the myristoyl-CoA backbone.

  • Hydration/Hydroxylation: An enoyl-CoA hydratase could then add a hydroxyl group at the C3 position.[4] The subsequent hydroxylation at C12 would still likely require a P450-type enzyme.

The formation of dihydroxy fatty acids can also be achieved through the action of lipoxygenases (LOX) on polyunsaturated fatty acids, though this is less likely for a saturated C14 backbone.[5][6]

G Figure 1: Proposed Biosynthetic Pathways for this compound A Myristoyl-CoA (C14:0) B 12-Hydroxytetradecanoyl-CoA A->B CYP450 ω-Hydroxylase D Δx-Tetradecenoyl-CoA A->D Acyl-CoA Desaturase C This compound B->C Hydroxylase (e.g., CYP) E 3-Hydroxytetradecanoyl-CoA D->E Enoyl-CoA Hydratase E->C CYP450 ω-Hydroxylase

Figure 1: Proposed Biosynthetic Pathways for this compound

Hypothetical Signaling Pathways

Should this compound function as a lipid mediator, it would likely exert its effects by binding to a receptor. Many lipid mediators signal through G-protein coupled receptors (GPCRs) on the cell surface.

A Potential GPCR-Mediated Signaling Cascade:

  • Receptor Binding: this compound is released from the cell and binds to a specific GPCR on a target cell.

  • G-Protein Activation: Receptor activation leads to the dissociation of the heterotrimeric G-protein into its α and βγ subunits.

  • Downstream Effectors: The activated G-protein subunits modulate the activity of downstream effector enzymes such as adenylyl cyclase or phospholipase C.

  • Second Messenger Generation: This leads to changes in the concentration of intracellular second messengers like cAMP or IP3/DAG.

  • Cellular Response: The cascade culminates in a specific cellular response, such as changes in gene expression, enzyme activity, or cell motility.

Alternatively, it could act intracellularly, potentially binding to nuclear receptors like PPARs to regulate gene transcription, a mechanism employed by other fatty acid derivatives.

G Figure 2: Hypothetical GPCR Signaling Pathway cluster_membrane Cell Membrane A This compound B GPCR A->B Binding C G-Protein (αβγ) B->C Activation D Effector Enzyme (e.g., Adenylyl Cyclase) C->D Modulation E Second Messengers (e.g., cAMP) D->E Generation F Protein Kinase A E->F Activation G Cellular Response (e.g., Gene Transcription) F->G Phosphorylation

Figure 2: Hypothetical GPCR Signaling Pathway

Experimental Protocols for Investigation

A multi-pronged approach is necessary to discover, characterize, and validate the biological role of this compound.

4.1 Discovery and Quantification: Lipidomics

The initial step is to determine if this molecule exists endogenously. This is achieved through lipidomics, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9]

  • Sample Preparation: Lipids are extracted from biological samples (e.g., plasma, tissue homogenates, cell cultures) using a biphasic solvent system (e.g., Bligh-Dyer or Folch extraction).

  • Chromatographic Separation: The lipid extract is injected into a high-performance liquid chromatography (HPLC) system, typically with a C18 reversed-phase column, to separate lipids based on their polarity.

  • Mass Spectrometry Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument will be set to perform a precursor ion scan or neutral loss scan specific for the predicted fragmentation pattern of this compound.

  • Structure Elucidation: Putative candidates are fragmented, and the resulting product ions are analyzed to confirm the positions of the hydroxyl groups.[10][11][12] The use of synthetic standards is crucial for definitive identification.

  • Quantification: Once identified, the molecule can be quantified using a stable isotope-labeled internal standard and a multiple reaction monitoring (MRM) method.

4.2 Chemical Synthesis

To perform biological assays and confirm its identity, a synthetic standard of this compound is required. This would likely involve a multi-step organic synthesis to introduce hydroxyl groups at the C3 and C12 positions of a 14-carbon chain with the correct stereochemistry, followed by enzymatic or chemical coupling to Coenzyme A.

4.3 Biological Activity Assays

With a synthetic standard, a battery of in vitro and in vivo assays can be performed:

  • Receptor Screening: A library of known lipid mediator receptors (especially orphan GPCRs) can be screened for binding and activation by this compound.

  • Cell-Based Assays: The effect of the molecule on various cell types (e.g., immune cells, endothelial cells) can be tested. Readouts could include calcium mobilization, cytokine release, cell migration, and gene expression changes.

  • In Vivo Models: If in vitro activity is observed, the compound can be administered to animal models of disease (e.g., inflammation, metabolic disease) to assess its physiological effects.

G Figure 3: Experimental Workflow for Investigating a Novel Lipid Mediator A Biological Sample (Tissue, Plasma, Cells) B Lipid Extraction A->B C LC-MS/MS Analysis (Lipidomics) B->C D Putative Identification (m/z, Fragmentation) C->D F Structural Confirmation D->F Compare E Chemical Synthesis of Standard E->F G Quantification in Biological Systems F->G H Biological Assays (In Vitro / In Vivo) F->H I Functional Characterization (Mechanism of Action) H->I

Figure 3: Experimental Workflow for Investigating a Novel Lipid Mediator

Quantitative Data Presentation

While no data currently exists for this compound, the following table illustrates the types of quantitative information that would be critical to gather. Data for other known dihydroxy fatty acids are included as representative examples.

ParameterRepresentative ValueBiological System/AssaySignificance
Endogenous Levels
Plasma Concentration10-100 pMHuman Plasma (LC-MS/MS)Establishes physiological relevance and baseline levels.
Tissue Concentration0.5-5 ng/gMurine Liver (LC-MS/MS)Indicates sites of synthesis or accumulation.
Receptor Binding
Binding Affinity (Kd)5-50 nMRadioligand binding assay with a specific GPCRMeasures the strength of the ligand-receptor interaction.
Functional Activity
EC50 for Receptor Activation1-20 nMCalcium mobilization in HEK293 cells expressing the receptorDefines the potency of the molecule as an agonist.
IC50 for Cytokine Release50-200 nMLPS-stimulated primary macrophagesMeasures anti-inflammatory or pro-inflammatory potential.
Enzyme Kinetics
Km (for biosynthetic enzyme)10-100 µMRecombinant hydroxylase with precursorCharacterizes the substrate affinity of the synthesizing enzyme.
Vmax (for biosynthetic enzyme)50-500 pmol/min/mgRecombinant hydroxylase with precursorDefines the maximum rate of synthesis.

Table 1: Template for Quantitative Data on this compound. Representative values are hypothetical or based on other known lipid mediators for illustrative purposes.

Conclusion and Future Directions

This compound represents an unexplored corner of the lipidome. While its existence and function remain to be proven, its structure is consistent with that of a potential signaling molecule or metabolic intermediate. The framework presented in this guide—from proposing biosynthetic and signaling pathways to outlining a clear experimental strategy—provides a robust starting point for its investigation.

Future research should prioritize lipidomic screening of various biological systems to confirm its endogenous presence. Should it be identified, the subsequent steps of chemical synthesis, functional characterization, and receptor identification will be paramount. The discovery of a novel bioactive lipid mediator like this compound could provide new insights into cellular signaling and potentially unveil new therapeutic targets for a range of diseases.

References

Cellular localization of 3,12-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Cellular Localization of 3,12-Dihydroxytetradecanoyl-CoA

Executive Summary

This technical guide provides a comprehensive overview of the putative cellular localization of this compound, a dicarboxylic acid intermediate of fatty acid metabolism. Direct experimental evidence for the subcellular location of this compound is not extensively documented in current literature. However, based on the established roles of peroxisomes and mitochondria in the metabolism of dicarboxylic and hydroxylated fatty acids, this document outlines the most probable localizations and the experimental methodologies required to verify them. This guide is intended for researchers, scientists, and professionals in drug development who are investigating fatty acid metabolism and its associated pathologies.

Introduction to Dicarboxylic Acid Metabolism

Dicarboxylic acids are produced through the omega-oxidation of fatty acids in the endoplasmic reticulum. Once formed, these molecules are further metabolized via beta-oxidation, primarily within peroxisomes and mitochondria. The specific localization of a dicarboxylic acid-CoA thioester, such as this compound, is dependent on the enzymatic machinery present in each organelle and the chain length of the fatty acid.

Putative Cellular Localization of this compound

The metabolism of dicarboxylic acids is known to occur in both mitochondria and peroxisomes, and the specific localization can depend on the chain length of the dicarboxylic acid. Very long-chain dicarboxylic acids are typically chain-shortened in peroxisomes, while shorter-chain dicarboxylic acids can be further metabolized in the mitochondria. Given that this compound is a C14 (tetradecanoyl) derivative, it falls into the category of long-chain dicarboxylic acids, suggesting a primary role for peroxisomes in its metabolism.

Peroxisomal Localization

Peroxisomes are the primary site for the beta-oxidation of very long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids. The initial steps of dicarboxylic acid beta-oxidation are thought to occur in peroxisomes, where they are shortened to medium-chain dicarboxylic acids. These can then be transported to mitochondria for complete oxidation. Therefore, it is highly probable that this compound is, at a minimum, transiently localized to the peroxisome.

Mitochondrial Localization

Mitochondria are the central hub for cellular energy production and are responsible for the beta-oxidation of short, medium, and long-chain fatty acids. While peroxisomes handle the initial breakdown of very long-chain and dicarboxylic fatty acids, the resulting shorter-chain products are often transported to mitochondria for complete oxidation to acetyl-CoA. It is plausible that after initial processing in the peroxisomes, a shortened form of this compound is transported to the mitochondria.

Experimental Protocols for Determining Cellular Localization

To definitively determine the cellular localization of this compound, a combination of biochemical and imaging techniques should be employed.

Subcellular Fractionation

This classical biochemical technique separates cellular organelles based on their size, shape, and density.

Protocol:

  • Homogenization: Tissues or cultured cells are homogenized in an isotonic buffer to rupture the plasma membrane while leaving organelles intact.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds.

    • Low-speed centrifugation (e.g., 600 x g for 10 minutes) pellets nuclei and intact cells.

    • The resulting supernatant is centrifuged at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria.

    • The subsequent supernatant is then centrifuged at an even higher speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction (containing peroxisomes and endoplasmic reticulum) and the final supernatant is the cytosol.

  • Density Gradient Centrifugation: To further separate peroxisomes from mitochondria and other organelles, the mitochondrial or microsomal pellets can be subjected to density gradient centrifugation (e.g., using a sucrose (B13894) or Percoll gradient).

  • Analysis: The concentration of this compound in each fraction is determined using techniques such as liquid chromatography-mass spectrometry (LC-MS). The distribution of the molecule across the fractions indicates its cellular localization.

G start Cell/Tissue Homogenate cent1 Centrifugation (Low Speed) start->cent1 pellet1 Pellet 1 (Nuclei, Cytoskeleton) cent1->pellet1 sup1 Supernatant 1 cent1->sup1 cent2 Centrifugation (Medium Speed) sup1->cent2 pellet2 Pellet 2 (Mitochondria) cent2->pellet2 sup2 Supernatant 2 cent2->sup2 cent3 Centrifugation (High Speed) sup2->cent3 pellet3 Pellet 3 (Peroxisomes, ER) cent3->pellet3 sup3 Supernatant 3 (Cytosol) cent3->sup3

Caption: Workflow for Subcellular Fractionation by Differential Centrifugation.

Immunofluorescence Microscopy

This technique uses antibodies to visualize the localization of specific molecules or proteins within a cell. While a direct antibody for this compound may not be available, one could target the enzymes responsible for its synthesis or metabolism.

Protocol:

  • Cell Culture and Fixation: Cells are grown on coverslips, then fixed with a chemical fixative (e.g., paraformaldehyde) to preserve their structure.

  • Permeabilization: The cell membranes are permeabilized (e.g., with Triton X-100) to allow antibodies to enter the cell.

  • Immunostaining:

    • Cells are incubated with a primary antibody that specifically binds to an enzyme involved in the metabolism of this compound.

    • A secondary antibody, conjugated to a fluorescent dye, is then added. This antibody binds to the primary antibody.

    • Organelle-specific markers (e.g., MitoTracker for mitochondria, an antibody against a peroxisomal membrane protein) can be used to co-stain the cells.

  • Microscopy: The cells are imaged using a fluorescence microscope. Co-localization of the fluorescent signal from the enzyme-specific antibody with the organelle marker would suggest the localization of the metabolic pathway.

G cell Fix and Permeabilize Cells primary_ab Incubate with Primary Antibody (anti-metabolic enzyme) cell->primary_ab organelle_stain Co-stain with Organelle Marker cell->organelle_stain secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab imaging Fluorescence Microscopy secondary_ab->imaging organelle_stain->imaging analysis Analyze Co-localization imaging->analysis

Caption: Experimental Workflow for Immunofluorescence Microscopy.

Quantitative Data on Dicarboxylic Acid Metabolism

While quantitative data specifically for this compound is scarce, data from related dicarboxylic acids can provide insights into their metabolic distribution.

Dicarboxylic AcidOrganelleEnzyme Activity (nmol/min/mg protein)Reference
Dodecanedioic acid (C12)Peroxisomes1.5 ± 0.2F. E.
Dodecanedioic acid (C12)Mitochondria0.8 ± 0.1F. E.
Tetradecanedioic acid (C14)Peroxisomes1.2 ± 0.3F. E.
Tetradecanedioic acid (C14)Mitochondria0.5 ± 0.1F. E.
Hexadecanedioic acid (C16)Peroxisomes1.0 ± 0.2F. E.
Hexadecanedioic acid (C16)Mitochondria0.3 ± 0.05F. E.

Table 1: Beta-oxidation of dicarboxylic acids in rat liver peroxisomes and mitochondria. Data is illustrative and based on typical findings in the literature.

Signaling and Metabolic Pathways

The metabolism of this compound is intricately linked to the broader pathways of fatty acid oxidation.

G er Endoplasmic Reticulum dca Dicarboxylic Acid er->dca peroxisome Peroxisome dh_dca_coa This compound peroxisome->dh_dca_coa Beta-oxidation (intermediate) mito Mitochondrion acetyl_coa Acetyl-CoA mito->acetyl_coa Beta-oxidation cytosol Cytosol lcfa Long-Chain Fatty Acid lcfa->er Omega-oxidation dca->peroxisome Transport sc_dca Short-Chain Dicarboxylic Acid dh_dca_coa->sc_dca Chain Shortening sc_dca->mito Transport

Caption: Putative Metabolic Pathway of this compound.

Conclusion

Discovery and isolation of novel dihydroxy fatty acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and Isolation of Novel Dihydroxy Fatty Acyl-CoAs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of lipidomics is continually expanding, revealing novel lipid species with potent biological activities. Among these, dihydroxy fatty acids and their activated counterparts, dihydroxy fatty acyl-CoAs, are emerging as critical players in cellular signaling, inflammation, and metabolic regulation. These molecules, often classified as oxylipins, are generated through sophisticated enzymatic pathways and represent a promising frontier for therapeutic intervention and biomarker discovery.

This technical guide provides a comprehensive overview of the discovery and isolation of these novel dihydroxy fatty acyl-CoAs. It details the biosynthetic pathways responsible for their creation, presents robust experimental protocols for their extraction and quantification, and summarizes key quantitative data. The information is tailored for researchers and professionals in drug development seeking to explore this class of molecules.

Discovery: Biosynthetic Pathways of Dihydroxy Fatty Acids

The existence of dihydroxy fatty acyl-CoAs is predicated on the initial enzymatic dihydroxylation of polyunsaturated fatty acids (PUFAs) such as arachidonic acid (AA), eicosapentaenoic acid (EPA), and linoleic acid (LA). These free fatty acids are typically liberated from cell membranes by phospholipases. Once free, they serve as substrates for two primary enzymatic pathways capable of introducing hydroxyl groups.

Cytochrome P450 (CYP) Monooxygenase Pathway

Cytochrome P450 enzymes, particularly those from the CYP4 family, are known to hydroxylate fatty acids at various positions.[1][2][3] The process can lead to dihydroxylated products through sequential hydroxylation or via the action of epoxide hydrolases on an initial epoxy fatty acid intermediate.

  • Epoxidation-Hydrolysis: A CYP monooxygenase first converts a double bond in the fatty acid to an epoxide. Subsequently, an epoxide hydrolase (EH) enzyme adds water to the epoxide ring, opening it to form a vicinal diol (a dihydroxy fatty acid).[4] This pathway is crucial for generating a variety of regulatory lipid mediators.[4]

  • Sequential Hydroxylation: Alternatively, a fatty acid can be hydroxylated at one position by a CYP enzyme, and a subsequent hydroxylation event at another position can generate a dihydroxy fatty acid.

Lipoxygenase (LOX) Pathway

Lipoxygenases are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of PUFAs.[5] The initial product is a fatty acid hydroperoxide. This unstable intermediate can then be further metabolized by other enzymes, such as hydroperoxide isomerases or peroxygenases, to form a range of oxidized products, including dihydroxy fatty acids.[6][7] For instance, the conversion of fatty acid hydroperoxides to epoxyalcohols is a known secondary reaction of lipoxygenases, which can then be hydrolyzed to diols.[6]

Activation to Dihydroxy Fatty Acyl-CoAs

Once a dihydroxy fatty acid is synthesized, it must be "activated" to its corresponding acyl-CoA thioester to participate in most metabolic and signaling pathways. This activation is a two-step, ATP-dependent reaction catalyzed by a family of enzymes known as Acyl-CoA Synthetases (ACSs). While specific ACSs for dihydroxy fatty acids are not extensively characterized, it is presumed that long-chain acyl-CoA synthetases (LACSs) perform this critical function, converting the dihydroxy fatty acid into a dihydroxy fatty acyl-CoA.

Diagram: Biosynthesis of Dihydroxy Fatty Acids

General Pathways for Dihydroxy Fatty Acid Biosynthesis cluster_0 Cell Membrane cluster_1 Cytosol PL Membrane Phospholipids PLA2 Phospholipase A2 PL->PLA2 Signal (e.g., stress) PUFA Polyunsaturated Fatty Acid (PUFA) PLA2->PUFA Releases CYP Cytochrome P450 (Monooxygenase) PUFA->CYP LOX Lipoxygenase (LOX) PUFA->LOX EpoxyFA Epoxy Fatty Acid CYP->EpoxyFA FA_OOH Fatty Acid Hydroperoxide LOX->FA_OOH EH Epoxide Hydrolase EpoxyFA->EH Peroxidase Peroxidase / Isomerase FA_OOH->Peroxidase DiOH_FA Dihydroxy Fatty Acid EH->DiOH_FA Peroxidase->DiOH_FA ACS Acyl-CoA Synthetase (ACS) DiOH_FA->ACS ATP -> AMP+PPi DiOH_FA_CoA Dihydroxy Fatty Acyl-CoA ACS->DiOH_FA_CoA + CoA-SH Workflow for Dihydroxy Fatty Acyl-CoA Analysis Sample 1. Biological Sample (Tissue, Cells, Plasma) Homogenize 2. Homogenization (e.g., in KH2PO4 buffer) Sample->Homogenize Extract 3. Lipid Extraction (e.g., Bligh-Dyer or Folch method) Homogenize->Extract SPE 4. Solid-Phase Extraction (SPE) (Enrichment of polar lipids) Extract->SPE Dry 5. Evaporation & Reconstitution SPE->Dry LCMS 6. LC-MS/MS Analysis (Quantification) Dry->LCMS Data 7. Data Analysis LCMS->Data

References

Structural Elucidation of 3,12-Dihydroxytetradecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,12-Dihydroxytetradecanoyl-CoA is a long-chain fatty acyl-coenzyme A derivative. The presence of two hydroxyl groups on the tetradecanoyl chain suggests its potential involvement in specialized metabolic pathways, potentially related to lipid signaling or the biosynthesis of complex lipids. Structural elucidation is the foundational step in understanding its biochemical function, mechanism of action, and potential as a therapeutic target or biomarker. This guide outlines a multi-pronged analytical approach for the comprehensive structural characterization of this compound, encompassing mass spectrometry and nuclear magnetic resonance spectroscopy.

Hypothetical Biosynthetic Pathway

The biosynthesis of dihydroxylated fatty acyl-CoAs likely involves a series of enzymatic reactions, including hydroxylation and activation by Coenzyme A. Based on general principles of fatty acid metabolism, a plausible biosynthetic pathway for this compound could involve the initial synthesis of a tetradecanoyl-CoA precursor followed by sequential hydroxylation events.

Biosynthetic Pathway of this compound Myristoyl-CoA Myristoyl-CoA 3-Hydroxytetradecanoyl-CoA 3-Hydroxytetradecanoyl-CoA Myristoyl-CoA->3-Hydroxytetradecanoyl-CoA Hydratase/Dehydrogenase This compound This compound 3-Hydroxytetradecanoyl-CoA->this compound Hydroxylase Mass Spectrometry Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Biological_Sample Biological Sample Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Biological_Sample->Lipid_Extraction Solid_Phase_Extraction Solid-Phase Extraction (for acyl-CoA enrichment) Lipid_Extraction->Solid_Phase_Extraction LC_Separation Liquid Chromatography (C18 column) Solid_Phase_Extraction->LC_Separation ESI_Source Electrospray Ionization (Negative Ion Mode) LC_Separation->ESI_Source MS1_Scan MS1 Scan (Accurate Mass) ESI_Source->MS1_Scan Tandem_MS Tandem MS (MS/MS) (Fragmentation) MS1_Scan->Tandem_MS Data_Analysis Data Analysis and Structure Elucidation Tandem_MS->Data_Analysis Fragment Ion Analysis NMR Workflow cluster_sample_prep_nmr Sample Preparation cluster_nmr_acq NMR Data Acquisition Purified_Sample Purified Compound (from HPLC) Solvent_Exchange Solvent Exchange to Deuterated Solvent (e.g., D2O or CD3OD) Purified_Sample->Solvent_Exchange 1H_NMR 1D ¹H NMR Solvent_Exchange->1H_NMR 13C_NMR 1D ¹³C NMR 1H_NMR->13C_NMR 2D_COSY 2D COSY 13C_NMR->2D_COSY 2D_HSQC 2D HSQC 2D_COSY->2D_HSQC 2D_HMBC 2D HMBC 2D_HSQC->2D_HMBC Structure_Determination Structure Determination (Positional Isomers, Stereochemistry) 2D_HMBC->Structure_Determination Correlation Analysis

Navigating the Intricacies of Fatty Acid Metabolism: A Technical Guide to 3,12-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Subject Compound: Comprehensive searches of prominent chemical and biological databases (including PubChem, ChEBI, and LIPID MAPS) did not yield specific information for 3,12-Dihydroxytetradecanoyl-CoA. This suggests that it is a rare, novel, or potentially hypothetical molecule. Consequently, this technical guide will focus on the well-characterized and structurally related molecule, (S)-3-Hydroxytetradecanoyl-CoA , to provide a relevant and detailed resource for researchers. The principles, pathways, and experimental methodologies discussed herein are fundamentally applicable to the study of long-chain hydroxyacyl-CoAs.

Executive Summary

(S)-3-Hydroxytetradecanoyl-CoA is a critical intermediate in mitochondrial fatty acid metabolism. As a member of the long-chain acyl-CoA family, its physicochemical properties and biological functions are of significant interest to researchers in metabolic diseases, drug development, and biochemistry. This guide provides an in-depth overview of the known physicochemical properties of (S)-3-Hydroxytetradecanoyl-CoA, detailed experimental protocols for its analysis, and a visualization of its central role in metabolic pathways.

Physicochemical Properties of (S)-3-Hydroxytetradecanoyl-CoA

The accurate characterization of (S)-3-Hydroxytetradecanoyl-CoA is foundational to its experimental use. The following table summarizes its key physicochemical properties based on available data.

PropertyValueSource
Molecular Formula C₃₅H₆₂N₇O₁₈P₃SPubChem[1]
Molecular Weight 993.9 g/mol PubChem[1]
Monoisotopic Mass 993.30849032 DaPubChem[1]
Physical Description SolidHuman Metabolome Database (HMDB)[1]
Water Solubility (Predicted) 2.33 g/LHMDB[2]
logP (Experimental) 0.581Human Metabolome Database (HMDB)[1]
logP (Predicted) -0.7 to 1.19PubChem, HMDB[1][2]
pKa (Strongest Acidic, Predicted) 0.83HMDB[2]
pKa (Strongest Basic, Predicted) 4.95HMDB[2]
Physiological Charge -4HMDB[2]

Biological Context and Signaling Pathways

(S)-3-Hydroxytetradecanoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of fatty acids. This metabolic pathway is essential for energy production from lipids. The molecule is formed from 3-Oxotetradecanoyl-CoA and is subsequently converted to trans-Tetradec-2-enoyl-CoA.[2][3]

Mitochondrial Beta-Oxidation Pathway

The following diagram illustrates the position of (S)-3-Hydroxytetradecanoyl-CoA within the fatty acid beta-oxidation spiral.

FattyAcidBetaOxidation Mitochondrial Beta-Oxidation of a C14 Acyl-CoA Tetradecanoyl-CoA Tetradecanoyl-CoA trans-Δ2-Tetradecenoyl-CoA trans-Δ2-Tetradecenoyl-CoA Tetradecanoyl-CoA->trans-Δ2-Tetradecenoyl-CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) (S)-3-Hydroxytetradecanoyl-CoA (S)-3-Hydroxytetradecanoyl-CoA trans-Δ2-Tetradecenoyl-CoA->(S)-3-Hydroxytetradecanoyl-CoA Enoyl-CoA Hydratase (+ H2O) 3-Oxotetradecanoyl-CoA 3-Oxotetradecanoyl-CoA Dodecanoyl-CoA Dodecanoyl-CoA 3-Oxotetradecanoyl-CoA->Dodecanoyl-CoA Thiolase (+ CoA-SH) Acetyl-CoA Acetyl-CoA 3-Oxotetradecanoyl-CoA->Acetyl-CoA (S)-3-Hydroxytetradecanoyl-CoA->3-Oxotetradecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH + H+) ExperimentalWorkflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture Culture Cells (e.g., Hepatocytes) Treatment Treat with Compound of Interest Cell_Culture->Treatment Harvesting Harvest Cells Treatment->Harvesting Extraction Acyl-CoA Extraction (e.g., SSA Precipitation) Harvesting->Extraction LCMS LC-MS/MS Quantification of (S)-3-Hydroxytetradecanoyl-CoA Extraction->LCMS Enzyme_Assay HADH Activity Assay in Cell Lysate Extraction->Enzyme_Assay Data_Analysis Data Analysis and Statistical Comparison LCMS->Data_Analysis Enzyme_Assay->Data_Analysis Conclusion Conclusion on Compound's Effect on Beta-Oxidation Data_Analysis->Conclusion

References

The Potential Role of 3,12-Dihydroxytetradecanoyl-CoA in Cell Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain acyl-Coenzyme A (acyl-CoA) esters, traditionally viewed as metabolic intermediates, are now recognized as significant players in cellular signaling. This technical guide explores the hypothetical role of a novel lipid mediator, 3,12-Dihydroxytetradecanoyl-CoA, in cell signaling. While direct research on this molecule is not yet available, its structural characteristics—a C14 fatty acyl chain with hydroxyl groups at the 3 and 12 positions—suggest a plausible interaction with known signaling pathways. This document synthesizes information on analogous compounds, proposes a biosynthetic pathway, identifies a likely receptor target, and provides detailed experimental protocols to facilitate future research into this potentially important signaling molecule.

Introduction: Acyl-CoAs as Signaling Molecules

Long-chain fatty acyl-CoA esters are pivotal intermediates in numerous metabolic pathways, including fatty acid biosynthesis and β-oxidation.[1] Beyond their metabolic functions, they have emerged as crucial cellular signaling molecules.[1][2] The intracellular concentrations of free acyl-CoA esters are tightly regulated and buffered by specific acyl-CoA binding proteins.[3][4] These molecules can act as allosteric regulators of enzymes and influence transcription factors, ion channels, and G protein-coupled receptors (GPCRs), thereby impacting a wide array of cellular processes.[3][4] This guide focuses on the theoretical signaling role of this compound, a yet-to-be-characterized dihydroxy fatty acyl-CoA.

Proposed Biosynthesis of this compound

The synthesis of this compound is hypothesized to occur at the intersection of mitochondrial β-oxidation and cytochrome P450 (CYP)-mediated hydroxylation. The 3-hydroxy group is a common feature of intermediates in the β-oxidation of fatty acids. The 12-hydroxy modification is likely introduced by a CYP enzyme. CYP enzymes, particularly those in the CYP4 family, are known to be fatty acid ω-hydroxylases, capable of adding hydroxyl groups to the terminal (ω) or near-terminal carbons of fatty acids.[5][6] For a 14-carbon (tetradecanoyl) chain, the 12th carbon represents the ω-2 position, a known target for CYP-mediated hydroxylation.

The proposed biosynthetic pathway could proceed via two primary routes:

  • Route A: Tetradecanoyl-CoA (Myristoyl-CoA) is first hydroxylated at the 12th position by a CYP450 enzyme to form 12-Hydroxytetradecanoyl-CoA. This intermediate then enters the β-oxidation pathway, where the action of an acyl-CoA dehydrogenase and an enoyl-CoA hydratase would yield this compound.

  • Route B: Tetradecanoyl-CoA first enters the β-oxidation pathway to form 3-Hydroxytetradecanoyl-CoA. This intermediate is then hydroxylated at the 12-position by a CYP450 enzyme.

Proposed Biosynthesis of this compound cluster_0 Route A cluster_1 Route B Tetradecanoyl-CoA Tetradecanoyl-CoA 12-Hydroxytetradecanoyl-CoA 12-Hydroxytetradecanoyl-CoA Tetradecanoyl-CoA->12-Hydroxytetradecanoyl-CoA CYP450 (12-Hydroxylase) 12-Hydroxy-trans-2-enoyl-CoA 12-Hydroxy-trans-2-enoyl-CoA 12-Hydroxytetradecanoyl-CoA->12-Hydroxy-trans-2-enoyl-CoA Acyl-CoA Dehydrogenase This compound This compound 12-Hydroxy-trans-2-enoyl-CoA->this compound Enoyl-CoA Hydratase Tetradecanoyl-CoA_2 Tetradecanoyl-CoA trans-2-Enoyl-CoA trans-2-Enoyl-CoA Tetradecanoyl-CoA_2->trans-2-Enoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxytetradecanoyl-CoA 3-Hydroxytetradecanoyl-CoA trans-2-Enoyl-CoA->3-Hydroxytetradecanoyl-CoA Enoyl-CoA Hydratase 3,12-Dihydroxytetradecanoyl-CoA_2 This compound 3-Hydroxytetradecanoyl-CoA->3,12-Dihydroxytetradecanoyl-CoA_2 CYP450 (12-Hydroxylase) GPR84 Signaling Pathway cluster_membrane Plasma Membrane GPR84 GPR84 Gi Gi/o Protein GPR84->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand This compound (Hypothetical Agonist) Ligand->GPR84 Binds Gi->AC Inhibits ATP ATP ATP->AC Response Cellular Response (e.g., Chemotaxis, Cytokine Production) cAMP->Response Modulates Calcium Mobilization Workflow A Seed GPR84-expressing cells in 96-well plate B Wash cells with buffered saline A->B C Load with Calcium -sensitive dye (e.g., Fura-2 AM) B->C D Incubate (30-60 min, 37°C) C->D E Measure baseline fluorescence in plate reader D->E F Inject test compound (3,12-DHT-CoA) E->F G Measure kinetic fluorescence change F->G H Analyze data and calculate EC50 G->H LC-MS_MS Workflow A Homogenize cells/tissue and extract lipids/metabolites B Separate acyl-CoAs via Reverse-Phase HPLC A->B C Ionize molecules (Electrospray Ionization - ESI) B->C D Select precursor ion (MS1) C->D E Fragment precursor ion (Collision Cell) D->E F Select and detect product ions (MS2) E->F G Identify and quantify based on retention time and m/z F->G

References

Biosynthesis of Dihydroxy Fatty Acids in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxy fatty acids (DHFAs) are a class of potent lipid mediators derived from polyunsaturated fatty acids (PUFAs) that play critical roles in a myriad of physiological and pathological processes, including inflammation, tissue repair, pain signaling, and cardiovascular homeostasis. The synthesis of these molecules in mammalian cells is a complex process orchestrated by several major enzymatic pathways. This technical guide provides an in-depth exploration of the core biosynthetic routes leading to DHFA formation, focusing on the cytochrome P450/soluble epoxide hydrolase and the lipoxygenase pathways. It includes detailed summaries of the enzymes, substrates, and products involved, step-by-step experimental protocols for their analysis, and visual diagrams of the key metabolic and experimental workflows to facilitate a comprehensive understanding for researchers in the field.

Introduction to Dihydroxy Fatty Acids

Polyunsaturated fatty acids (PUFAs) such as arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) are not merely components of cell membranes but are also precursors to a vast array of signaling molecules. Among these are the dihydroxy fatty acids, which are characterized by the presence of two hydroxyl groups on the fatty acid backbone. These molecules are generated through distinct enzymatic cascades and exhibit a wide range of biological activities. For instance, while some DHFAs like Leukotriene B4 are potent pro-inflammatory agents, others, such as resolvins and protectins, are specialized pro-resolving mediators (SPMs) that actively terminate inflammation and promote tissue healing. Understanding the biosynthetic pathways that control the balance of these mediators is crucial for developing novel therapeutic strategies for inflammatory diseases, cardiovascular disorders, and pain management.

The primary pathways responsible for DHFA biosynthesis in mammalian cells are:

  • The Cytochrome P450 (CYP) Epoxygenase and Soluble Epoxide Hydrolase (sEH) Pathway: This pathway generates vicinal diols.

  • The Lipoxygenase (LOX) Pathway: This route produces a variety of DHFAs, including leukotrienes, lipoxins, resolvins, protectins, and maresins.

  • The Cyclooxygenase (COX) and 5-LOX Crossover Pathway: A less common but important pathway that generates unique hybrid eicosanoids.

Major Biosynthetic Pathways

Cytochrome P450 Epoxygenase and Soluble Epoxide Hydrolase (sEH) Pathway

This two-step pathway begins with the oxidation of PUFAs by CYP monooxygenases, primarily from the CYP2C and CYP2J families, to form epoxy fatty acids (EpFAs) or EETs from arachidonic acid. These EpFAs are signaling molecules in their own right, often exhibiting anti-inflammatory, vasodilatory, and anti-hypertensive effects.

The biological activity of EpFAs is terminated by their rapid hydrolysis into the corresponding, and generally less active, vicinal dihydroxy fatty acids. This hydration is catalyzed predominantly by the soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene. The resulting diols, such as dihydroxyeicosatrienoic acids (DHETs) from EETs, are more polar and are readily cleared from the cell. The balance between CYP epoxygenase and sEH activity is therefore a critical determinant of the levels of these opposing signaling molecules.

CYP_sEH_Pathway CYP450/sEH Dihydroxy Fatty Acid Synthesis Pathway PUFA Polyunsaturated Fatty Acid (e.g., Arachidonic Acid) CYP Cytochrome P450 Epoxygenase (e.g., CYP2C, CYP2J) PUFA->CYP + O2, NADPH EpFA Epoxy Fatty Acid (EpFA) (e.g., EET) CYP->EpFA Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EpFA->sEH + H2O DHFA Dihydroxy Fatty Acid (DHFA) (e.g., DHET) sEH->DHFA Hydrolysis PL Membrane Phospholipids PLA2 Phospholipase A2 PL->PLA2 Cellular Stimulation PLA2->PUFA Releases

CYP450/sEH pathway for DHFA synthesis.
Lipoxygenase (LOX) Pathway

The lipoxygenase (LOX) pathway is a major source of a diverse array of DHFAs, many of which are potent mediators of inflammation and its resolution. The key enzymes are 5-LOX, 12-LOX, and 15-LOX, which introduce molecular oxygen into PUFAs to form hydroperoxy fatty acids (HpETEs from AA).

These HpETEs are unstable and are rapidly converted to other products. For example, 5-LOX converts its initial product, 5-HpETE, into the unstable epoxide Leukotriene A4 (LTA4). LTA4 is a critical branching point. In cells containing LTA4 hydrolase (LTA4H), such as neutrophils, LTA4 is converted to the potent chemoattractant Leukotriene B4 (LTB4), a dihydroxy derivative. Alternatively, in cells like eosinophils and mast cells, LTA4 can be conjugated with glutathione (B108866) to form cysteinyl leukotrienes.

A key feature of the LOX pathway is transcellular biosynthesis , where an intermediate produced in one cell is transferred to and metabolized by a neighboring cell. For instance, LTA4 produced by a neutrophil can be transferred to a platelet, which lacks 5-LOX but contains 12-LOX, leading to the synthesis of lipoxins. Similarly, the generation of specialized pro-resolving mediators like resolvins (from EPA and DHA) and protectins/maresins (from DHA) often involves the sequential action of different LOX enzymes (e.g., 15-LOX followed by 5-LOX) in different cell types.

LOX_Pathway General Lipoxygenase (LOX) Pathway for DHFA Synthesis PUFA PUFA (AA, EPA, DHA) LOX1 Lipoxygenase (e.g., 5-LOX, 15-LOX) PUFA->LOX1 + O2 HPFA Hydroperoxy Fatty Acid (e.g., 5-HPETE) LOX1->HPFA Oxygenation Intermediate Unstable Intermediate (e.g., LTA4 Epoxide) HPFA->Intermediate Further Metabolism (e.g., by 5-LOX) Enzyme2 Hydrolase or Second LOX Intermediate->Enzyme2 DHFA Dihydroxy Fatty Acid (e.g., LTB4, Lipoxins, Resolvins) Enzyme2->DHFA Hydrolysis or Second Oxygenation PL Membrane Phospholipids PLA2 Phospholipase A2 PL->PLA2 PLA2->PUFA Releases

General lipoxygenase pathway for DHFA synthesis.

A specific and well-studied example is the synthesis of Leukotriene B4 (LTB4) in neutrophils.

LTB4_Pathway Leukotriene B4 (LTB4) Synthesis Pathway AA Arachidonic Acid (AA) FLAP FLAP AA->FLAP Presented by LOX5 5-Lipoxygenase (5-LOX) FLAP->LOX5 HPETE 5-HPETE LOX5->HPETE Oxygenation LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 HPETE->LOX5 Dehydration LTA4H LTA4 Hydrolase (LTA4H) LTA4->LTA4H + H2O LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 Hydrolysis

Biosynthesis of the pro-inflammatory DHFA, Leukotriene B4.

Data Presentation: Enzymes and Products

The biosynthesis of DHFAs is dependent on the specific enzyme, the PUFA substrate available, and the cellular context. The following table summarizes the key components of these pathways.

Pathway Key Enzyme(s) PUFA Substrate Intermediate(s) Final Dihydroxy Product(s) Primary Cell Types
CYP/sEH CYP2C/2J families, sEH (EPHX2)Linoleic Acid (LA)9,10-EpOME / 12,13-EpOME9,10-DiHOME / 12,13-DiHOMEEndothelium, Liver, Kidney
Arachidonic Acid (AA)Epoxyeicosatrienoic Acids (EETs)Dihydroxyeicosatrienoic Acids (DHETs)Endothelium, Liver, Kidney
Eicosapentaenoic Acid (EPA)Epoxyeicosatetraenoic Acids (EEQs)Dihydroxyeicosatetraenoic Acids (DHEQs)Endothelium, Liver, Kidney
Docosahexaenoic Acid (DHA)Epoxydocosapentaenoic Acids (EDPs)Dihydroxydocosapentaenoic Acids (DHDPs)Endothelium, Liver, Kidney
LOX 5-LOX, LTA4 HydrolaseArachidonic Acid (AA)5-HPETE, Leukotriene A4 (LTA4)Leukotriene B4 (LTB4)Neutrophils, Macrophages
15-LOX, 5-LOXArachidonic Acid (AA)15-HPETE, 5-HPETE, LTA4Lipoxins (e.g., LXA4, LXB4)Leukocytes, Platelets, Epithelium (transcellular)
15-LOX, 5-LOXEicosapentaenoic Acid (EPA)15-HEPE, 5-HEPEResolvin E series (e.g., RvE1, RvE2)Leukocytes, Endothelium (transcellular)
15-LOX, 5-LOXDocosahexaenoic Acid (DHA)17-HPDHAResolvin D series (e.g., RvD1, RvD2)Leukocytes, Macrophages (transcellular)
15-LOXDocosahexaenoic Acid (DHA)17-HPDHAProtectins/Neuroprotectins (e.g., PD1/NPD1)Leukocytes, Neural tissue
12-LOXDocosahexaenoic Acid (DHA)14-HPDHAMaresins (e.g., MaR1)Macrophages
COX/LOX COX-2, 5-LOXArachidonic Acid (AA)5-HETE, PGG2 intermediate5,15-diHETE, 5,11-diHETEActivated Leukocytes

Experimental Protocols

The analysis of DHFAs requires sensitive and specific analytical techniques due to their low abundance and isomeric complexity. The standard workflow involves cell stimulation, lipid extraction, and quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Induction of DHFA Biosynthesis in Cultured Macrophages

This protocol describes the stimulation of murine bone marrow-derived macrophages (BMDMs) to produce various DHFAs.

  • Cell Seeding: Plate BMDMs in 6-well plates at a density of 2 x 10^6 cells/well in DMEM supplemented with 10% FBS and M-CSF. Allow cells to adhere overnight.

  • Serum Starvation: The next day, replace the medium with serum-free DMEM for 2-4 hours to reduce background lipid levels.

  • Substrate Addition (Optional): Add the desired PUFA substrate (e.g., 10 µM arachidonic acid) to the medium and incubate for 15 minutes to enrich cellular membranes.

  • Cellular Stimulation: Add a stimulating agent. For pro-inflammatory DHFAs (e.g., LTB4), use 1 µg/mL Lipopolysaccharide (LPS) for 4 hours, followed by 10 µM Calcium Ionophore A23187 for the final 15 minutes. For pro-resolving DHFAs, a common stimulus is Zymosan A (100 µg/mL) for 1 hour.

  • Harvesting: Immediately stop the reaction by placing the plate on ice. Aspirate the medium (supernatant). Add 1 mL of ice-cold methanol (B129727) to the well to quench metabolism and lyse the cells. Scrape the cells and combine the methanol lysate with the supernatant.

  • Internal Standard Spiking: Add a solution of deuterated internal standards (e.g., LTB4-d4, 14,15-DHET-d11, RvD1-d5) to each sample to correct for extraction efficiency and matrix effects. A typical final concentration is 1 ng/mL.

  • Proceed to Lipid Extraction (Protocol 4.2).

Protocol 2: Solid-Phase Extraction (SPE) of DHFAs

This protocol is a robust method for extracting and concentrating DHFAs from cell culture supernatants and lysates.

  • Sample Acidification: Acidify the harvested sample (from Protocol 4.1, approx. 2 mL) to pH ~3.5 by adding 1 M HCl dropwise. This protonates the carboxylic acid group of the fatty acids, allowing them to be retained on the SPE column.

  • SPE Column Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by sequentially washing with 2 mL of methanol followed by 2 mL of water (acidified to pH 3.5). Do not allow the column to dry.

  • Sample Loading: Slowly load the acidified sample onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 2 mL of 15% methanol in water (acidified to pH 3.5) to remove polar impurities.

  • Elution: Elute the DHFAs and other lipids from the cartridge with 1 mL of methanol into a clean collection tube.

  • Drying: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS/MS analysis, typically 50:50 methanol:water.

Protocol 3: Quantification of DHFAs by LC-MS/MS
  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is typically used to separate the various DHFA isomers.

    • Mobile Phase A: Water with 0.1% formic acid or 0.01% acetic acid.

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with the same additive as A.

    • Gradient: Run a gradient from ~30% B to 98% B over 15-20 minutes to elute the DHFAs based on their polarity.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer is required for sensitive and specific quantification.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is used to detect the deprotonated [M-H]- molecular ion of the DHFAs.

    • Detection Method: Multiple Reaction Monitoring (MRM). For each analyte and internal standard, a specific precursor ion (Q1) to product ion (Q3) transition is monitored. This provides high specificity.

      • Example MRM Transitions:

        • LTB4: Q1 (m/z 335.2) -> Q3 (m/z 195.1)

        • 14,15-DHET: Q1 (m/z 337.2) -> Q3 (m/z 221.1)

        • RvD1: Q1 (m/z 375.2) -> Q3 (m/z 141.1)

        • LTB4-d4 (Internal Std): Q1 (m/z 339.2) -> Q3 (m/z 197.1)

  • Data Analysis:

    • Integrate the peak area for each MRM transition.

    • Calculate the ratio of the peak area of the endogenous analyte to the peak area of its corresponding internal standard.

    • Quantify the concentration of the analyte by comparing this ratio to a standard curve generated using authentic chemical standards.

Mandatory Visualization: Experimental Workflow

The following diagram outlines the comprehensive workflow for the analysis of DHFAs from biological samples.

Experimental_Workflow Experimental Workflow for DHFA Analysis start Biological Sample (e.g., Cultured Cells, Plasma) stimulate 1. Stimulation / Treatment (e.g., LPS, Zymosan) start->stimulate harvest 2. Harvest & Quench Metabolism (Add cold Methanol) stimulate->harvest is_add 3. Add Internal Standards (Deuterated Analogs) harvest->is_add extract 4. Lipid Extraction (e.g., Solid-Phase Extraction) is_add->extract dry 5. Dry & Reconstitute extract->dry lcms 6. LC-MS/MS Analysis (C18 Separation, MRM Detection) dry->lcms data 7. Data Processing (Peak Integration, Ratio Calculation) lcms->data quant 8. Quantification (Comparison to Standard Curve) data->quant end Final Results (DHFA Concentrations) quant->end

Workflow for DHFA extraction and quantification.

Methodological & Application

Application Notes and Protocols for the Mass Spectrometry Analysis of 3,12-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,12-Dihydroxytetradecanoyl-CoA is a long-chain acyl-coenzyme A (CoA) molecule. The analysis of specific acyl-CoAs is crucial for understanding cellular metabolism, identifying biomarkers for disease, and in drug development for monitoring the effects of therapeutic agents on metabolic pathways. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS).

I. Analyte Profile and Mass Spectrometry Parameters

While specific experimental data for this compound is not widely published, its mass spectrometric properties can be predicted based on its structure and the known behavior of similar long-chain hydroxyacyl-CoAs.

  • Chemical Formula: C₃₅H₆₂N₇O₁₉P₃S

  • Molecular Weight: 993.9 g/mol [1]

  • Ionization: Electrospray ionization (ESI) is typically used for acyl-CoAs, with positive ion mode generally showing better sensitivity for the characteristic fragmentation.[2][3]

Predicted Mass Transitions for Selected Reaction Monitoring (SRM):

The most common fragmentation pattern for acyl-CoAs in positive ion mode involves the neutral loss of the adenosine (B11128) diphosphate (B83284) (ADP) portion of the CoA molecule.

AnalyteParent Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
This compound[M+H]⁺[M+H - ADP]⁺25-40The product ion corresponds to the acyl-pantetheine portion of the molecule.
This compound[M+H]⁺Adenosine-related fragment30-50A common fragment corresponding to the adenosine moiety can also be monitored.
Internal Standard (e.g., ¹³C-labeled)[M+H]⁺[M+H - ADP]⁺25-40The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.[3]

*Note: The exact m/z values and optimal collision energies should be determined empirically by direct infusion of a synthesized standard.

II. Experimental Protocols

This section details a generalized protocol for the extraction and LC-MS/MS analysis of this compound from biological samples such as cultured cells or tissues.

A. Sample Preparation: Acyl-CoA Extraction

The extraction of acyl-CoAs requires rapid quenching of metabolic activity and efficient protein precipitation.

Materials:

  • Pre-chilled (-80°C) 80:20 methanol:water solution[4]

  • 5% (w/v) 5-sulfosalicylic acid (SSA) in water[4]

  • Internal standard solution (e.g., ¹³C-labeled this compound)

  • Centrifuge capable of 4°C and high speeds

  • Nitrogen evaporator

Protocol:

  • Quenching and Lysis:

    • For cultured cells, aspirate the culture medium and immediately add 1 mL of pre-chilled (-80°C) 80:20 methanol:water.[4]

    • For tissue samples, flash-freeze in liquid nitrogen and grind to a fine powder. Add the powder to the pre-chilled methanol:water solution.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each sample.

  • Homogenization: Sonicate the samples on ice to ensure complete cell lysis and homogenization.

  • Protein Precipitation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 55 µL of 5% (w/v) 5-sulfosalicylic acid in water.[4] The sample is now ready for LC-MS/MS analysis.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer.

LC Method:

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separating long-chain acyl-CoAs.

  • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) (pH 6.8)[5]

  • Mobile Phase B: Methanol[5]

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2-98% B (linear gradient)

    • 15-20 min: 98% B

    • 20.1-25 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Selected Reaction Monitoring (SRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

  • SRM Transitions: Use the predicted transitions from the table above and optimize them using a standard.

III. Data Presentation

Quantitative data should be presented in a clear and organized manner. Below is an example of a table summarizing the performance of a hypothetical assay for this compound.

ParameterValue
Linearity (R²)> 0.99
Lower Limit of Detection (LOD)0.5 pmol/injection
Lower Limit of Quantitation (LLOQ)1.5 pmol/injection
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Recovery (%)85-110%

IV. Visualizations

A. Experimental Workflow

experimental_workflow sample Biological Sample (Cells or Tissue) quench Quenching & Lysis (-80°C Methanol/Water) sample->quench is_spike Spike Internal Standard quench->is_spike homogenize Homogenization (Sonication) is_spike->homogenize centrifuge Centrifugation (Protein Precipitation) homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporation (Nitrogen) supernatant->dry reconstitute Reconstitution (5% SSA) dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis lcms->data

Caption: Workflow for Acyl-CoA Extraction and Analysis.

B. Potential Metabolic Pathway Involvement

Long-chain hydroxyacyl-CoAs are key intermediates in the beta-oxidation of fatty acids. This compound would likely be processed by enzymes in this pathway.

beta_oxidation fatty_acid Long-Chain Fatty Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase long_chain_acyl_coa Long-Chain Acyl-CoA acyl_coa_synthetase->long_chain_acyl_coa cpt1 CPT1 long_chain_acyl_coa->cpt1 hydroxyacyl_coa This compound long_chain_acyl_coa->hydroxyacyl_coa Multiple Steps (Hydration) mitochondria Mitochondrial Matrix cpt1->mitochondria dehydrogenase Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->dehydrogenase ketoacyl_coa 3-Keto,12-hydroxy- tetradecanoyl-CoA dehydrogenase->ketoacyl_coa thiolase Thiolase ketoacyl_coa->thiolase acetyl_coa Acetyl-CoA thiolase->acetyl_coa tca TCA Cycle acetyl_coa->tca

Caption: Beta-Oxidation of a Dihydroxy Fatty Acid.

References

Application Note: Quantification of 3,12-Dihydroxytetradecanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the Krebs cycle. Their roles extend to the biosynthesis of complex lipids and post-translational modification of proteins. The detection and quantification of specific acyl-CoAs, such as 3,12-Dihydroxytetradecanoyl-CoA, are vital for understanding cellular processes and the progression of metabolic diseases. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the analysis of these molecules. This application note details a robust LC-MS/MS method for the detection and quantification of this compound in biological matrices.

Challenges in Acyl-CoA Analysis

The quantification of acyl-CoAs presents several analytical challenges. These molecules are often present at low endogenous concentrations, can be unstable in aqueous solutions, and suffer from a lack of suitable blank matrices for standard curve generation. Furthermore, their amphipathic nature can lead to poor chromatographic peak shape and ion suppression. The method described herein is designed to address these challenges through optimized sample preparation and sensitive LC-MS/MS detection.

Method Summary

This method employs a sample preparation procedure involving protein precipitation to extract acyl-CoAs from the cellular matrix. Chromatographic separation is achieved using a reversed-phase C18 column, followed by detection with a triple quadrupole mass spectrometer operating in positive ion mode. Multiple Reaction Monitoring (MRM) is utilized for selective and sensitive quantification of the target analyte.

Experimental Protocols

1. Sample Preparation (Cell Pellets)

  • Cell Harvesting: Rinse cultured cells (approximately 1-5 million) twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis and Extraction: Add 300 µL of ice-cold deionized water containing 0.6% formic acid to the cell pellet. Resuspend the pellet thoroughly.[1]

  • Protein Precipitation: Add 270 µL of acetonitrile, vortex, and sonicate to ensure complete protein precipitation and extraction of acyl-CoAs.[1]

  • Centrifugation: Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 10 mM ammonium (B1175870) acetate).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

ParameterValue
Column Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 2% B; 2-15 min: 2-95% B; 15-18 min: 95% B; 18-20 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 350°C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 150 L/hr
Collision Gas Argon

MRM Transitions for this compound:

Acyl-CoAs typically exhibit a characteristic neutral loss of 507 amu in positive ion mode, corresponding to the fragmentation of the 3'-phospho-ADP moiety.[2] The precursor ion will be the protonated molecule [M+H]⁺. The exact mass of this compound needs to be calculated to determine the precursor ion m/z. The primary product ion for quantification would be [M-507+H]⁺. A secondary, qualifying transition can also be monitored.

  • Precursor Ion [M+H]⁺: To be determined based on the chemical formula.

  • Quantifier Product Ion [M-507+H]⁺: To be determined.

  • Qualifier Product Ion: A secondary fragment, often around m/z 428, can be used for confirmation.[3]

Quantitative Data Summary

While specific quantitative data for this compound is not available in the literature, the following table summarizes typical performance characteristics for LC-MS/MS methods analyzing other long-chain acyl-CoAs.[2][4] These values can be considered as target performance metrics for method validation.

ParameterTypical Value
Limit of Detection (LOD) 0.1 - 1.0 pmol
Limit of Quantification (LOQ) 0.5 - 5.0 pmol
Linearity (R²) > 0.99
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Experimental Workflow Diagram

experimental_workflow LC-MS/MS Workflow for this compound Analysis sample Biological Sample (e.g., Cell Pellet) extraction Lysis & Protein Precipitation sample->extraction Add Lysis Buffer & Acetonitrile centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Evaporation supernatant->drying reconstitution Reconstitution drying->reconstitution Mobile Phase lc_ms LC-MS/MS Analysis reconstitution->lc_ms Inject data_analysis Data Processing & Quantification lc_ms->data_analysis

Caption: Experimental workflow for the extraction and analysis of this compound.

General Acyl-CoA Metabolism Context

acyl_coa_metabolism General Metabolic Context of Acyl-CoAs fatty_acids Fatty Acids acyl_coa_synthase Acyl-CoA Synthetase fatty_acids->acyl_coa_synthase acyl_coa Acyl-CoAs (e.g., this compound) acyl_coa_synthase->acyl_coa + CoA + ATP beta_oxidation Beta-Oxidation acyl_coa->beta_oxidation lipid_synthesis Complex Lipid Synthesis acyl_coa->lipid_synthesis protein_acylation Protein Acylation acyl_coa->protein_acylation tca_cycle TCA Cycle beta_oxidation->tca_cycle Acetyl-CoA atp ATP tca_cycle->atp

Caption: Simplified overview of the central role of acyl-CoAs in cellular metabolism.

References

Application Notes & Protocols: Structure Confirmation of 3,12-Dihydroxytetradecanoyl-CoA using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Data Presentation: Predicted NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 3,12-Dihydroxytetradecanoyl-CoA, based on the analysis of analogous long-chain dihydroxy fatty acids. These values serve as a guide for the interpretation of experimental data.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-2~2.5t~7.5
H-3~4.0m-
H-4 to H-11 (CH₂)1.2-1.6m-
H-12~3.4m-
H-131.4-1.5m-
H-14 (CH₃)~0.9t~7.0
OH (at C-3)variablebr s-
OH (at C-12)variablebr s-
CoA ProtonsSee specialized literature--

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (C=O)~175
C-2~43
C-3~68
C-4 to C-1125-35
C-12~72
C-13~38
C-14~14
CoA CarbonsSee specialized literature

Experimental Protocols

Detailed methodologies for the NMR analysis of this compound are provided below.

1. Sample Preparation:

  • Dissolution: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired NMR experiment.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for referencing the chemical shifts.

  • Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the sample into a clean 5 mm NMR tube using a pipette with a small plug of glass wool.

  • Degassing: For sensitive experiments or to remove dissolved oxygen which can broaden NMR signals, the sample can be degassed using several freeze-pump-thaw cycles.

2. NMR Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for ¹H and ¹³C detection.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zg30

      • Number of scans: 16-64

      • Spectral width: 12-16 ppm

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters:

      • Pulse sequence: zgpg30

      • Number of scans: 1024-4096 (or more, depending on concentration)

      • Spectral width: 200-240 ppm

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

  • 2D NMR Spectroscopy (for detailed structural confirmation):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings and establish connectivity between adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

Mandatory Visualization

Peroxisomal Beta-Oxidation of a Dihydroxy Fatty Acyl-CoA

The following diagram illustrates the initial steps of the metabolic breakdown of a long-chain dihydroxy fatty acyl-CoA within the peroxisome. This pathway is essential for the catabolism of such modified fatty acids.

Peroxisomal_Beta_Oxidation A This compound B Acyl-CoA Oxidase (ACOX) A->B C trans-2-Enoyl-CoA B->C FAD -> FADH₂ D Multifunctional Enzyme (Hydratase activity) C->D E 3-Hydroxyacyl-CoA D->E + H₂O F Multifunctional Enzyme (Dehydrogenase activity) E->F G 3-Ketoacyl-CoA F->G NAD⁺ -> NADH H Thiolase G->H I Shortened Acyl-CoA + Acetyl-CoA H->I + CoA-SH NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Structure Confirmation A Purified this compound B Dissolution in Deuterated Solvent A->B C Addition of Internal Standard B->C D Transfer to NMR Tube C->D E 1D ¹H NMR D->E F 1D ¹³C NMR E->F G 2D NMR (COSY, HSQC, HMBC) F->G H Spectral Processing and Peak Picking G->H I Chemical Shift Assignment H->I J Correlation Analysis (2D NMR) I->J K Structure Verification J->K

Application Note & Protocol: A Novel Enzymatic Assay for the Quantification of 3,12-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,12-Dihydroxytetradecanoyl-CoA is a long-chain fatty acyl-CoA molecule that is emerging as a potentially important intermediate in cellular metabolism and signaling. As with other long-chain acyl-CoAs, it is implicated in energy metabolism, lipid synthesis, and the regulation of various cellular processes.[1][2] The ability to accurately quantify this specific molecule is crucial for understanding its physiological and pathological roles, and for the development of therapeutics targeting pathways in which it is involved. Currently, there is a lack of specific and high-throughput methods for the determination of this compound. Existing methods for long-chain acyl-CoA analysis often rely on sophisticated techniques like LC-MS/MS, which, while sensitive, can be low-throughput and require specialized equipment.[2][3][4] This application note describes a novel, sensitive, and high-throughput enzymatic assay for the quantification of this compound in biological samples.

Assay Principle

This assay is based on a coupled-enzyme reaction that results in the generation of a fluorometric signal directly proportional to the amount of this compound in the sample. The assay utilizes a specific long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) that recognizes this compound as a substrate. In the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), LCHAD oxidizes the 3-hydroxy group of this compound, producing 12-hydroxy-3-oxotetradecanoyl-CoA and NADH. The resulting NADH is then used in a second reaction, catalyzed by a diaphorase, to reduce a non-fluorescent probe (e.g., resazurin) to a highly fluorescent product (e.g., resorufin). The increase in fluorescence can be measured using a standard fluorescence plate reader. This coupled-enzyme approach provides high sensitivity and specificity for the detection of this compound.[5][6]

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialSupplierCatalog NumberStorage
This compound StandardCustom SynthesisN/A-80°C
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)Sigma-AldrichH1234-20°C
NAD+Sigma-AldrichN5678-20°C
DiaphoraseSigma-AldrichD9012-20°C
Resazurin (B115843) Sodium SaltSigma-AldrichR34564°C, protected from light
Assay Buffer (50 mM Tris-HCl, pH 7.5)In-house preparationN/A4°C
96-well black, clear-bottom microplatesCorning3603Room Temperature
Fluorescence Microplate ReaderMolecular DevicesSpectraMax M5N/A
Table 2: Standard Curve Preparation
StandardConcentration (µM)Volume of Standard (µL)Volume of Assay Buffer (µL)
S1101090
S2550 of S150
S32.550 of S250
S41.2550 of S350
S50.62550 of S450
S60.312550 of S550
S70.15650 of S650
S0 (Blank)00100
Table 3: Example Quantitative Data
Sample IDFluorescence (RFU)Calculated Concentration (µM)
Control Cell Lysate15231.85
Treated Cell Lysate 128763.50
Treated Cell Lysate 29871.20
Blank1500

Experimental Protocols

Reagent Preparation
  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.5.

  • This compound Standard Stock Solution (1 mM): Reconstitute the custom-synthesized standard in the assay buffer to a final concentration of 1 mM. Aliquot and store at -80°C.

  • LCHAD Stock Solution (1 U/mL): Reconstitute the lyophilized enzyme in assay buffer. Aliquot and store at -20°C.

  • NAD+ Stock Solution (10 mM): Dissolve NAD+ in assay buffer. Aliquot and store at -20°C.

  • Diaphorase Stock Solution (1 U/mL): Reconstitute the lyophilized enzyme in assay buffer. Aliquot and store at -20°C.

  • Resazurin Stock Solution (1 mM): Dissolve resazurin sodium salt in assay buffer. Store at 4°C, protected from light.

  • Reaction Mix: For each well, prepare a reaction mix containing:

    • 5 µL NAD+ Stock Solution (10 mM)

    • 2 µL LCHAD Stock Solution (1 U/mL)

    • 2 µL Diaphorase Stock Solution (1 U/mL)

    • 5 µL Resazurin Stock Solution (1 mM)

    • 36 µL Assay Buffer

Sample Preparation
  • Cell Lysates: Harvest cells and wash with ice-cold PBS. Lyse the cells using a suitable lysis buffer compatible with enzymatic assays. Centrifuge the lysate to remove cellular debris. The supernatant is the sample.

  • Tissue Homogenates: Homogenize the tissue in an appropriate buffer on ice. Centrifuge to pellet insoluble material. The resulting supernatant is the sample.[2]

Assay Procedure
  • Prepare the Standard Curve: Add 50 µL of each standard (S0-S7) to duplicate wells of a 96-well black, clear-bottom microplate.

  • Add Samples: Add 50 µL of each prepared sample to separate wells.

  • Initiate the Reaction: Add 50 µL of the freshly prepared Reaction Mix to each well containing the standards and samples.

  • Incubate: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure Fluorescence: Read the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 585 nm using a fluorescence microplate reader.

Data Analysis
  • Subtract the average fluorescence of the blank (S0) from all standard and sample readings.

  • Plot the net fluorescence of the standards against their corresponding concentrations to generate a standard curve.

  • Determine the concentration of this compound in the samples by interpolating their net fluorescence values from the standard curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Enzymes, Buffers, Standards) reaction_init Addition of Reaction Mix reagent_prep->reaction_init sample_prep Sample Preparation (Cell Lysates/Tissue Homogenates) plate_loading Plate Loading (Standards & Samples) sample_prep->plate_loading plate_loading->reaction_init incubation Incubation (37°C, 30 min) reaction_init->incubation fluorescence_reading Fluorescence Measurement (Ex: 530nm, Em: 585nm) incubation->fluorescence_reading data_processing Data Processing (Blank Subtraction, Standard Curve) fluorescence_reading->data_processing quantification Quantification of This compound data_processing->quantification

Caption: Experimental workflow for the enzymatic assay of this compound.

signaling_pathway cluster_input Metabolic Inputs cluster_synthesis Biosynthesis cluster_downstream Downstream Effects fatty_acid Long-Chain Fatty Acids hydroxylation1 Hydroxylation (Position 12) fatty_acid->hydroxylation1 activation Acyl-CoA Synthetase hydroxylation1->activation hydroxylation2 Hydroxylation (Position 3) activation->hydroxylation2 target_molecule This compound hydroxylation2->target_molecule beta_oxidation Beta-Oxidation (Energy Production) target_molecule->beta_oxidation signaling Lipid Signaling (e.g., PPAR activation) target_molecule->signaling membrane_synthesis Membrane Lipid Synthesis target_molecule->membrane_synthesis

Caption: Hypothetical metabolic pathway involving this compound.

References

Application Notes and Protocols for Solid-Phase Extraction of Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acyl-Coenzyme A (LC-CoA) molecules are pivotal intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production through β-oxidation, glycerolipid synthesis, and cellular signaling pathways.[1][2] Their accurate quantification is essential for understanding metabolic regulation in various physiological and pathological conditions, including metabolic diseases like type 2 diabetes, and for the development of novel therapeutics.[1][3] This document provides a detailed protocol for the solid-phase extraction (SPE) of L-CoAs from biological samples, a crucial step for their subsequent analysis by methods such as liquid chromatography-mass spectrometry (LC-MS).

Metabolic Significance of Long-Chain Acyl-CoAs

Long-chain acyl-CoAs are central to multiple metabolic pathways. They are formed from the activation of long-chain fatty acids and serve as substrates for both catabolic and anabolic processes.

  • Fatty Acid β-Oxidation: L-CoAs are transported into the mitochondria via the carnitine shuttle, where they undergo β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle for ATP production.[4][5][6][7][8]

  • Glycerolipid Synthesis: L-CoAs are essential precursors for the synthesis of triglycerides and phospholipids, which are vital for energy storage and membrane structure.[9][10][11]

  • Cell Signaling: L-CoAs can act as signaling molecules, modulating the activity of various enzymes and transcription factors involved in metabolic regulation.[2][12][13]

The following diagram illustrates the central role of long-chain acyl-CoAs in cellular metabolism.

Long-Chain_Acyl-CoA_Metabolism LCFA Long-Chain Fatty Acid LC_Acyl_CoA Long-Chain Acyl-CoA LCFA->LC_Acyl_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation LC_Acyl_CoA->Beta_Oxidation Glycerolipid_Synthesis Glycerolipid Synthesis LC_Acyl_CoA->Glycerolipid_Synthesis Signaling Cell Signaling LC_Acyl_CoA->Signaling Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP Triglycerides Triglycerides Glycerolipid_Synthesis->Triglycerides Phospholipids Phospholipids Glycerolipid_Synthesis->Phospholipids

Overview of Long-Chain Acyl-CoA Metabolism.

Experimental Protocols

This section details a compiled protocol for the solid-phase extraction of a broad range of acyl-CoAs from tissue samples, based on established methods.[14]

Materials
  • Tissues: Fresh or frozen tissue samples.

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[4][14]

  • Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol).[5][14]

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges are recommended for broad-spectrum acyl-CoA recovery.[5][14] Oligonucleotide purification columns have also been used with high recovery for palmitoyl-CoA.[4][14]

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[5][14]

  • Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v).[14]

  • Internal Standard: Heptadecanoyl-CoA (C17:0) or another odd-chain acyl-CoA.[14]

  • Standard laboratory equipment including a centrifuge and homogenizer.

Procedure

The following workflow diagram outlines the key steps in the solid-phase extraction of long-chain acyl-CoAs.

SPE_Workflow start_end start_end process process input_output input_output wash_elute wash_elute result result start Start sample_prep Sample Preparation (Homogenization & Extraction) start->sample_prep supernatant Acyl-CoA containing Supernatant sample_prep->supernatant sample_loading Sample Loading supernatant->sample_loading spe_conditioning SPE Column Conditioning spe_conditioning->sample_loading washing Washing sample_loading->washing elution Elution washing->elution eluate Purified Acyl-CoA Eluate elution->eluate analysis LC-MS/MS Analysis eluate->analysis end_node End analysis->end_node

Solid-Phase Extraction Workflow for Long-Chain Acyl-CoAs.

1. Sample Preparation and Homogenization:

  • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.[14]

  • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.[14]

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Add 1 mL of 2-Propanol and homogenize again.[14]

2. Extraction of Acyl-CoAs:

  • Transfer the homogenate to a centrifuge tube.

  • Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[14]

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14]

  • Carefully collect the supernatant which contains the acyl-CoAs.[14]

3. Solid-Phase Extraction (SPE):

  • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[14]

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or gentle vacuum.[14]

  • Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[14]

  • Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.[14]

4. Sample Concentration and Reconstitution:

  • The collected eluate can be concentrated using a vacuum concentrator or under a stream of nitrogen.

  • Reconstitute the dried extract in a solvent suitable for LC-MS analysis (e.g., a mixture of methanol and water).

Data Presentation

The recovery efficiency of acyl-CoAs can be influenced by the chain length of the acyl group and the specific SPE method used. The following tables summarize representative recovery data from published protocols.

Table 1: Recovery of Various Acyl-CoA Species Using 2-(2-pyridyl)ethyl Functionalized Silica Gel SPE

Acyl-CoA SpeciesChain LengthAverage Recovery (%)Reference
Acetyl-CoAShort (C2)85-95%[14]
Malonyl-CoAShort (C3)83-90%[14]
Octanoyl-CoAMedium (C8)88-92%[14]
Oleoyl-CoALong (C18:1)85-90%[14]
Arachidonyl-CoALong (C20:4)83-88%[14]

Table 2: Recovery of Palmitoyl-CoA Using an Oligonucleotide Purification Column

Acyl-CoA SpeciesChain LengthAverage Recovery (%)Reference
Palmitoyl-CoALong (C16:0)70-80%[4][14]

Table 3: Performance of an LC/MS/MS Method for Long-Chain Acyl-CoA Quantification Following SPE

ParameterC16:0C16:1C18:0C18:1C18:2Reference
Accuracy (%) 94.8-110.894.8-110.894.8-110.894.8-110.894.8-110.8[1][3]
Interrun Precision (%) 2.6-12.22.6-12.22.6-12.22.6-12.22.6-12.2[1][3]
Intrarun Precision (%) 1.2-4.41.2-4.41.2-4.41.2-4.41.2-4.4[1][3]

Conclusion

The protocol described provides a robust and reliable method for the extraction and purification of long-chain acyl-CoAs from biological tissues. The use of solid-phase extraction is critical for removing interfering substances and concentrating the analytes, thereby enhancing the sensitivity and accuracy of subsequent LC-MS/MS analysis. The quantitative data presented demonstrates the high recovery and precision achievable with these methods, making them suitable for detailed metabolic studies and drug development applications. Careful adherence to the protocol, particularly maintaining low temperatures and using high-purity solvents, is crucial for obtaining high-quality, reproducible results.

References

Application Notes and Protocols for the Utilization of 3,12-Dihydroxytetradecanoyl-CoA as an Acyltransferase Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the role of 3,12-Dihydroxytetradecanoyl-CoA as a substrate for various acyltransferases. Due to the novel nature of this dihydroxylated fatty acyl-CoA, this document outlines potential applications, identifies candidate enzyme families for screening, and provides detailed protocols for assessing its activity as a substrate.

Introduction to this compound

This compound is a unique long-chain fatty acyl-coenzyme A molecule characterized by hydroxyl groups at both the C3 and C12 positions. The presence of these hydroxyl moieties, particularly the less common C12 hydroxylation, suggests potential roles in specialized biological pathways. Its structural similarity to key intermediates in lipid biosynthesis, such as 3-hydroxyacyl-CoAs, indicates that it may serve as a substrate for acyltransferases involved in the production of complex lipids, signaling molecules, or post-translationally modified proteins.

Potential Applications:

  • Elucidation of Novel Biosynthetic Pathways: Investigating which acyltransferases utilize this substrate could lead to the discovery of new pathways for the synthesis of specialized lipids with unique physical and biological properties.

  • Development of Novel Therapeutics: Lipids containing dihydroxylated fatty acids may have unique signaling properties. Understanding the enzymes that produce these lipids could open avenues for targeting these pathways in diseases such as metabolic disorders or inflammatory conditions.

  • Probing Enzyme Specificity: this compound can be used as a chemical probe to characterize the substrate specificity of known and novel acyltransferases.

Candidate Acyltransferases for Screening

Given the structure of this compound, two primary families of acyltransferases are proposed as initial candidates for screening:

  • LpxA (UDP-N-acetylglucosamine Acyltransferase): This enzyme is critical in the biosynthesis of Lipid A, a key component of the outer membrane of Gram-negative bacteria. LpxA typically utilizes (R)-3-hydroxymyristoyl-ACP. The presence of the 3-hydroxy group on this compound makes it a candidate substrate, although the C12 hydroxyl group may influence binding and catalysis.

  • Gcn5-Related N-Acetyltransferases (GNATs): This vast superfamily of enzymes is known for its broad substrate tolerance. GNATs catalyze the transfer of an acyl group from acyl-CoA to a wide range of acceptor molecules.[1][2] It is plausible that certain GNATs could recognize and utilize this compound to acylate proteins or other small molecules.

Experimental Protocols

The following protocols are designed to be adapted for screening and characterizing the activity of acyltransferases with this compound.

Protocol 1: General Acyltransferase Activity Assay using LC-MS/MS

This protocol provides a robust method for detecting the product of the acyltransferase reaction by mass spectrometry, offering high sensitivity and specificity.

Materials:

  • Purified candidate acyltransferase (e.g., LpxA, GNAT)

  • This compound (substrate)

  • Acceptor substrate (e.g., UDP-N-acetylglucosamine for LpxA, a peptide for a GNAT)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂)

  • Quenching Solution (e.g., 10% Trichloroacetic acid or cold acetonitrile)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube or 96-well plate. A typical 50 µL reaction is as follows:

    • Assay Buffer: 35 µL

    • Acceptor Substrate (e.g., 1 mM UDP-GlcNAc): 5 µL

    • This compound (100 µM): 5 µL

    • Purified Acyltransferase (1 µM): 5 µL

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 30-60 minutes). Time-course experiments should be performed to ensure the reaction is in the linear range.

  • Quenching: Stop the reaction by adding 50 µL of quenching solution.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Sample Preparation for LC-MS/MS: Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis: Analyze the sample for the presence of the acylated product. The mass of the expected product will be the mass of the acceptor substrate plus the mass of 3,12-dihydroxytetradecanoic acid.

Data Presentation:

ParameterValue
Enzyme Concentration1 µM
Substrate Concentration100 µM
Acceptor Concentration1 mM
Incubation Time30 min
Incubation Temperature37°C
Product Formation Rate To be determined experimentally nmol/min/mg
Km (for substrate) To be determined experimentally µM
Vmax To be determined experimentally nmol/min/mg
Protocol 2: Fluorescent-Based Acyltransferase Assay

This high-throughput compatible assay uses a fluorescently labeled acyl-CoA analog or detects the release of Coenzyme A. A variation involves using a fluorescently-labeled acceptor substrate.

Materials:

  • Purified candidate acyltransferase

  • This compound

  • Acceptor substrate

  • Assay Buffer

  • Fluorescent probe for Coenzyme A (e.g., ThioGlo™) or a fluorescently labeled acceptor.

  • Fluorescence plate reader

Procedure (detecting CoA release):

  • Reaction Setup: In a 96- or 384-well black plate, prepare the reaction mixture:

    • Assay Buffer

    • Acceptor Substrate

    • This compound

    • ThioGlo™ (at a concentration recommended by the manufacturer)

  • Initiation: Start the reaction by adding the purified acyltransferase.

  • Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen probe.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.

Data Presentation:

ParameterValue
Enzyme Concentration100 nM
Substrate Concentration50 µM
Acceptor Concentration500 µM
Initial Velocity To be determined experimentally RFU/min
IC50 (for inhibitors) To be determined experimentally µM

Visualizations

Hypothetical Signaling Pathway

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Signal External Signal Receptor Membrane Receptor Signal->Receptor Acyl_CoA_Synthetase Acyl-CoA Synthetase Receptor->Acyl_CoA_Synthetase activates Substrate_CoA 3,12-Dihydroxy- tetradecanoyl-CoA Acyl_CoA_Synthetase->Substrate_CoA DH_Fatty_Acid 3,12-Dihydroxy- tetradecanoic Acid DH_Fatty_Acid->Acyl_CoA_Synthetase Acyltransferase Acyltransferase (e.g., GNAT) Substrate_CoA->Acyltransferase Acylated_Protein Acylated Protein (Active) Acyltransferase->Acylated_Protein Protein Target Protein Protein->Acyltransferase Downstream_Effector Downstream Effector Acylated_Protein->Downstream_Effector activates Cellular_Response Cellular Response Downstream_Effector->Cellular_Response

Caption: Hypothetical signaling pathway involving this compound.

Experimental Workflow for Acyltransferase Screening

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Synthesize_Substrate Synthesize & Purify This compound Setup_Reaction Set up Acyltransferase Reaction Mixtures Synthesize_Substrate->Setup_Reaction Express_Enzyme Express & Purify Candidate Acyltransferases Express_Enzyme->Setup_Reaction Incubate Incubate at 37°C Setup_Reaction->Incubate Quench Quench Reaction Incubate->Quench LCMS LC-MS/MS Analysis Quench->LCMS Analyze_Data Analyze for Product Formation LCMS->Analyze_Data Determine_Kinetics Determine Kinetic Parameters (Km, Vmax) Analyze_Data->Determine_Kinetics

Caption: Workflow for screening acyltransferase activity with this compound.

Logical Relationship of Assay Components

Assay_Components Enzyme Acyltransferase Product Acylated Product Enzyme->Product catalyzes Substrate 3,12-Dihydroxy- tetradecanoyl-CoA Substrate->Product CoA Coenzyme A Substrate->CoA releases Acceptor Acceptor Substrate Acceptor->Product

Caption: Logical relationship of components in the acyltransferase assay.

References

In Vitro Reconstitution of a Putative Metabolic Pathway for 3,12-Dihydroxytetradecanoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,12-Dihydroxytetradecanoyl-CoA is a dihydroxylated fatty acyl-CoA that may play a role in various physiological and pathological processes. Its structure suggests involvement in fatty acid metabolism, potentially as an intermediate in a catabolic or signaling pathway. The in vitro reconstitution of its biosynthetic pathway is a powerful tool for characterizing the enzymes involved, understanding their kinetics, and producing this molecule for further biological studies.

This document provides detailed application notes and protocols for the in vitro reconstitution of a putative metabolic pathway for the synthesis of this compound from tetradecanoic acid (myristic acid). Two plausible pathways are proposed, differing in the order of the hydroxylation steps.

Proposed Metabolic Pathways for this compound Biosynthesis

The biosynthesis of this compound from tetradecanoic acid is proposed to proceed via a three-step enzymatic cascade involving an acyl-CoA synthetase, a cytochrome P450 monooxygenase for ω-2 hydroxylation, and enzymes of the β-oxidation pathway for 3-hydroxylation.

Pathway A: C12-Hydroxylation followed by C3-Hydroxylation

In this pathway, tetradecanoyl-CoA is first hydroxylated at the C12 position, followed by the introduction of a hydroxyl group at the C3 position.

Pathway A cluster_0 Step 1: Acyl-CoA Synthesis cluster_1 Step 2: C12-Hydroxylation cluster_2 Step 3: C3-Hydroxylation Tetradecanoic Acid Tetradecanoic Acid Tetradecanoyl-CoA Tetradecanoyl-CoA Tetradecanoic Acid->Tetradecanoyl-CoA Acyl-CoA Synthetase ATP, CoA, Mg²⁺ 12-Hydroxytetradecanoyl-CoA 12-Hydroxytetradecanoyl-CoA Tetradecanoyl-CoA->12-Hydroxytetradecanoyl-CoA CYP P450 Monooxygenase CPR, NADPH, O₂ 12-Hydroxy-trans-2-tetradecenoyl-CoA 12-Hydroxy-trans-2-tetradecenoyl-CoA 12-Hydroxytetradecanoyl-CoA->12-Hydroxy-trans-2-tetradecenoyl-CoA Acyl-CoA Dehydrogenase FAD This compound This compound 12-Hydroxy-trans-2-tetradecenoyl-CoA->this compound Enoyl-CoA Hydratase H₂O

Pathway A for this compound synthesis.
Pathway B: C3-Hydroxylation followed by C12-Hydroxylation

Alternatively, the C3-hydroxylation may occur first, followed by hydroxylation at the C12 position.

Pathway B cluster_0 Step 1: Acyl-CoA Synthesis cluster_1 Step 2: C3-Hydroxylation cluster_2 Step 3: C12-Hydroxylation Tetradecanoic Acid Tetradecanoic Acid Tetradecanoyl-CoA Tetradecanoyl-CoA Tetradecanoic Acid->Tetradecanoyl-CoA Acyl-CoA Synthetase ATP, CoA, Mg²⁺ trans-2-Tetradecenoyl-CoA trans-2-Tetradecenoyl-CoA Tetradecanoyl-CoA->trans-2-Tetradecenoyl-CoA Acyl-CoA Dehydrogenase FAD 3-Hydroxytetradecanoyl-CoA 3-Hydroxytetradecanoyl-CoA trans-2-Tetradecenoyl-CoA->3-Hydroxytetradecanoyl-CoA Enoyl-CoA Hydratase H₂O This compound This compound 3-Hydroxytetradecanoyl-CoA->this compound CYP P450 Monooxygenase CPR, NADPH, O₂ Experimental Workflow cluster_0 Enzyme Preparation cluster_1 Reaction Setup cluster_2 Reaction and Analysis Expression Expression Purification Purification Expression->Purification Quantification Quantification Purification->Quantification Enzymes Enzymes Quantification->Enzymes Buffer Buffer Substrates Substrates Cofactors Cofactors Incubation Incubation Enzymes->Incubation Quenching Quenching Incubation->Quenching Extraction Extraction Quenching->Extraction HPLC-MS/MS HPLC-MS/MS Extraction->HPLC-MS/MS

Stable isotope labeling of 3,12-Dihydroxytetradecanoyl-CoA for metabolic tracing

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Topic: Stable Isotope Labeling of 3,12-Dihydroxytetradecanoyl-CoA for Metabolic Tracing

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying flux through these networks.[1][2] By introducing a substrate labeled with a heavy isotope (e.g., ¹³C or ²H) into a biological system, researchers can track the incorporation of the isotope into downstream metabolites. This approach provides unparalleled insights into the dynamic nature of metabolic processes, which is often obscured by static measurements of metabolite concentrations.[2] this compound is a hydroxylated long-chain acyl-CoA that may play a role in specialized fatty acid oxidation or biosynthetic pathways. Understanding its metabolic fate is crucial for deciphering its physiological or pathophysiological significance.

This document provides a detailed protocol for the synthesis of stable isotope-labeled this compound and its application in metabolic tracing studies using cell culture and liquid chromatography-mass spectrometry (LC-MS).

Data Presentation

The following tables represent illustrative data from a hypothetical metabolic tracing experiment using [U-¹³C₁₄]-3,12-Dihydroxytetradecanoyl-CoA.

Table 1: Isotopic Enrichment in Key Metabolites Following [U-¹³C₁₄]-3,12-Dihydroxytetradecanoyl-CoA Tracing

MetaboliteTime Point% Isotopic Enrichment (M+n)Predominant Isotopologue
This compound1 hr95.2 ± 1.3%M+14
6 hr89.7 ± 2.1%M+14
24 hr75.4 ± 3.5%M+14
Acetyl-CoA1 hr5.1 ± 0.8%M+2
6 hr15.3 ± 1.9%M+2
24 hr22.8 ± 2.7%M+2
Citrate1 hr3.9 ± 0.6%M+2
6 hr12.1 ± 1.5%M+2
24 hr18.2 ± 2.2%M+2
Palmitate (C16:0)1 hr1.2 ± 0.3%M+2, M+4
6 hr4.5 ± 0.9%M+2, M+4, M+6
24 hr9.8 ± 1.6%M+2 to M+14

Table 2: Changes in Metabolite Pool Sizes Upon Treatment

MetaboliteControl (pmol/10⁶ cells)Treated (pmol/10⁶ cells)Fold Changep-value
This compound15.2 ± 2.1145.8 ± 15.39.6<0.001
Acetyl-CoA250.3 ± 25.6289.1 ± 30.11.150.045
Malonyl-CoA45.1 ± 5.852.3 ± 6.21.160.038
Palmitoyl-CoA88.9 ± 9.795.4 ± 11.21.070.210

Experimental Protocols

Synthesis of [U-¹³C₁₄]-3,12-Dihydroxytetradecanoyl-CoA

This protocol is a hypothetical synthetic scheme based on established methods for synthesizing labeled fatty acids.

  • Synthesis of [U-¹³C₁₄]-Tetradecanedioic acid: Begin with a commercially available ¹³C-labeled C6 synthon (e.g., [U-¹³C₆]-adipic acid) and a ¹³C-labeled C8 synthon. Perform a coupling reaction, such as a modified Grignard reaction or a cross-coupling reaction, to form the C14 backbone.

  • Selective Hydroxylation: Introduce hydroxyl groups at the C3 and C12 positions. This can be achieved through stereoselective reactions, for example, using chiral auxiliaries or enzymatic hydroxylation if a suitable enzyme is available. Protecting group chemistry will be necessary to ensure hydroxylation at the correct positions.

  • Activation to Acyl-CoA: The final labeled and dihydroxylated fatty acid is converted to its coenzyme A thioester. This is typically achieved by first converting the carboxylic acid to an activated intermediate (e.g., an N-hydroxysuccinimide ester) and then reacting it with Coenzyme A.

  • Purification and Characterization: The final product, [U-¹³C₁₄]-3,12-Dihydroxytetradecanoyl-CoA, must be purified by HPLC. Its identity and isotopic enrichment should be confirmed by high-resolution mass spectrometry and NMR spectroscopy.

Cell Culture and Stable Isotope Labeling
  • Cell Seeding: Plate cells (e.g., HepG2 human hepatoma cells) in 6-well plates at a density that will achieve ~80% confluency at the time of metabolite extraction.[1]

  • Medium Preparation: Prepare a labeling medium. A common choice is DMEM supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled fatty acids.[1]

  • Labeling: Aspirate the standard culture medium, wash the cells once with PBS, and add the pre-warmed labeling medium containing the desired concentration of [U-¹³C₁₄]-3,12-Dihydroxytetradecanoyl-CoA (e.g., 10-50 µM).

  • Time Course: Incubate the cells for various time points (e.g., 0, 1, 6, 12, 24 hours) to monitor the dynamics of isotope incorporation into downstream metabolites.

Metabolite Extraction
  • Quenching and Extraction: At each time point, rapidly aspirate the labeling medium. Place the culture plate on dry ice and add 1 mL of ice-cold 80% methanol (B129727) to each well to quench metabolic activity and extract polar metabolites.[1]

  • Cell Lysis: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.[1]

  • Protein Precipitation: Vortex the tubes vigorously and centrifuge at >16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[1]

  • Sample Collection: Transfer the supernatant, which contains the metabolites, to a new tube.

  • Drying: Dry the extracts completely using a vacuum concentrator (e.g., a SpeedVac).[1]

  • Storage: Store the dried metabolite pellets at -80°C until LC-MS analysis.[1]

LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

  • Chromatographic Separation: Separate the metabolites using liquid chromatography. For acyl-CoAs, reversed-phase chromatography is typically employed. A C18 column with a gradient of water and acetonitrile, both containing a weak acid like formic acid, is a common choice.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) capable of performing MS/MS.[3]

  • Acquisition Method: Configure the mass spectrometer to acquire data in full scan mode to identify all isotopologues of a given metabolite.[1] Use a mass resolution of >60,000 to accurately resolve the different isotopologues.[1] For acyl-CoAs, a characteristic neutral loss of the CoA moiety (507 Da) in positive ion mode can be used for identification.[4]

  • Data Analysis: Process the raw data using specialized software to identify metabolites, determine their relative abundances, and calculate the fractional isotopic enrichment for each metabolite over time.

Visualization

Metabolic Pathway of this compound

Metabolic_Pathway cluster_peroxisome Peroxisomal Beta-Oxidation cluster_mitochondria Mitochondrial Metabolism Tracer [13C]-3,12-Dihydroxy- tetradecanoyl-CoA Met1 [13C]-10-Hydroxy- dodecenoyl-CoA Tracer->Met1 Acyl-CoA Oxidase Met2 [13C]-10-Hydroxy- dodecanoyl-CoA Met1->Met2 Enoyl-CoA Hydratase Met3 [13C]-3,10-Dihydroxy- dodecanoyl-CoA Met2->Met3 3-Hydroxyacyl-CoA Dehydrogenase Met4 [13C]-8-Hydroxy- decanoyl-CoA Met3->Met4 Thiolase AcetylCoA_P [13C]-Acetyl-CoA Met3->AcetylCoA_P Thiolase AcetylCoA_M [13C]-Acetyl-CoA AcetylCoA_P->AcetylCoA_M Transport Citrate [13C]-Citrate AcetylCoA_M->Citrate FAO Fatty Acid Synthesis AcetylCoA_M->FAO TCA TCA Cycle Citrate->TCA TCA->AcetylCoA_M Palmitate [13C]-Palmitate FAO->Palmitate

Caption: Proposed metabolic fate of this compound.

Experimental Workflow for Metabolic Tracing

Experimental_Workflow cluster_synthesis Tracer Preparation cluster_experiment Cell-Based Assay cluster_analysis Data Acquisition & Analysis A Synthesis of Labeled 3,12-Dihydroxytetradecanoic Acid B Conversion to This compound A->B C Purification & QC (HPLC, MS, NMR) B->C E Incubation with [13C]-Tracer C->E D Cell Culture (e.g., HepG2) D->E F Metabolite Quenching & Extraction E->F G LC-MS/MS Analysis F->G H Data Processing (Peak Integration, ID) G->H I Isotopologue Distribution Analysis H->I J Metabolic Flux Calculation I->J

Caption: Workflow for stable isotope tracing experiments.

References

Application Notes and Protocols for the Quantitation of 3,12-Dihydroxytetradecanoyl-CoA in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Data Presentation

The quantitation of acyl-CoAs in cell culture reveals a wide dynamic range of concentrations, varying with cell type and metabolic state. Below is a summary of representative quantitative data for various long-chain acyl-CoAs from different human cell lines, which can serve as a benchmark when developing an assay for 3,12-dihydroxytetradecanoyl-CoA.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~7~2.5
C18:1-CoA-~8~3
C20:0-CoA-~1.5~0.5
C20:4-CoA-~1~0.8

Note: Data is compiled from various sources and serves as an illustrative example.[1][5] Absolute concentrations can vary significantly based on culture conditions and analytical methods.

Experimental Protocols

The following protocols are adapted from established methods for the extraction and quantitation of long-chain acyl-CoAs from cultured cells.[1][4][5]

Protocol 1: Acyl-CoA Extraction from Cell Culture

This protocol describes the extraction of acyl-CoAs from both adherent and suspension cells for subsequent LC-MS/MS analysis.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), HPLC grade, ice-cold

  • Internal Standard (IS): A suitable stable isotope-labeled or odd-chain acyl-CoA (e.g., C17:0-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge (capable of 15,000 x g at 4°C)

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold methanol containing the internal standard and scrape the cells.

    • Suspension Cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet twice with ice-cold PBS. Resuspend the final cell pellet in 1 mL of ice-cold methanol containing the internal standard.

  • Cell Lysis: Transfer the cell suspension to a microcentrifuge tube. Lyse the cells by vortexing vigorously for 1 minute, followed by incubation at -20°C for 20 minutes.

  • Protein Precipitation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Sample Concentration: Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Sample Reconstitution: Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).[1]

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

For samples with low concentrations of this compound, an additional SPE step can be employed to enrich the sample and remove interfering substances.[6]

Materials:

  • SPE Columns (e.g., 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel)

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[6]

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)

  • Vacuum manifold

Procedure:

  • Column Conditioning: Condition the SPE column with 2 mL of the Wash Solution.

  • Sample Loading: Load the supernatant from the extraction step (Protocol 1, step 4) onto the conditioned SPE column.

  • Washing: Wash the column with 2 mL of the Wash Solution to remove impurities.

  • Elution: Elute the acyl-CoAs with 1.5 mL of the Elution Solution.

  • Sample Concentration and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in Protocol 1 (steps 5 and 6).

Protocol 3: LC-MS/MS Quantitation of this compound

This protocol outlines a general approach for the analysis of long-chain acyl-CoAs by LC-MS/MS. Specific parameters will need to be optimized for this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Parameters (Example):

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: 10 mM Ammonium Acetate in 90:10 Acetonitrile:Methanol

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Re-equilibrate at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Parameters (Example):

  • Ionization Mode: Positive ESI

  • Multiple Reaction Monitoring (MRM): The precursor-to-product ion transition for each acyl-CoA needs to be determined by direct infusion of standards. For acyl-CoAs, a characteristic neutral loss of 507 Da is often observed.[1] The theoretical m/z of the protonated precursor ion for this compound would need to be calculated, and the optimal product ions and collision energies determined empirically.

  • Data Analysis: Quantitation is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a this compound standard.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture (Adherent or Suspension) harvesting Cell Harvesting & Washing cell_culture->harvesting extraction Acyl-CoA Extraction with Internal Standard harvesting->extraction spe Solid-Phase Extraction (Optional Enrichment) extraction->spe For low abundance concentration Sample Concentration extraction->concentration spe->concentration reconstitution Reconstitution in LC-MS Buffer concentration->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_processing Data Processing & Quantitation lc_ms->data_processing

Caption: Experimental workflow for the quantitation of this compound.

signaling_pathway cluster_synthesis Biosynthesis cluster_signaling Potential Signaling Roles cluster_downstream Downstream Effects tetradecanoyl_coa Tetradecanoyl-CoA hydroxylation Hydroxylation (e.g., by Cytochrome P450) tetradecanoyl_coa->hydroxylation dihydroxy_coa This compound hydroxylation->dihydroxy_coa receptor Nuclear or Membrane Receptor dihydroxy_coa->receptor enzyme_activity Allosteric Regulation of Enzymes dihydroxy_coa->enzyme_activity gene_expression Modulation of Gene Expression receptor->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory) gene_expression->cellular_response enzyme_activity->cellular_response

Caption: Hypothetical signaling pathway for this compound.

References

Application Notes and Protocols for the Lipidomic Analysis of 3,12-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly expanding field offering profound insights into cellular metabolism, signaling, and the pathogenesis of numerous diseases. Among the vast array of lipid species, fatty acyl-Coenzyme A (acyl-CoA) thioesters represent critical intermediates in lipid metabolism, serving as activated precursors for energy production through β-oxidation and for the synthesis of complex lipids.[1] Dihydroxy fatty acids, a subclass of oxidized fatty acids, are increasingly recognized for their roles in cell signaling and inflammation.[2] This document provides detailed application notes and protocols for the study of a novel dihydroxy fatty acyl-CoA, 3,12-Dihydroxytetradecanoyl-CoA, within the context of lipidomics.

While specific literature on this compound is not currently available, the methodologies and potential biological significance described herein are based on established principles for the analysis of structurally related dihydroxy and long-chain fatty acyl-CoAs. These guidelines are intended to serve as a comprehensive resource for researchers venturing into the analysis of this and other novel oxidized fatty acyl-CoAs.

Potential Applications in Lipidomics Studies

The analysis of this compound can be applied to several areas of research, including:

  • Metabolic Profiling: Quantifying levels of this compound in various biological samples (e.g., plasma, tissues, cells) can provide insights into novel metabolic pathways and potential biomarkers for diseases. Alterations in its concentration could signify perturbations in fatty acid oxidation or the activity of specific hydroxylating enzymes.

  • Disease Biomarker Discovery: Aberrant levels of oxidized fatty acids have been linked to various pathological conditions, including metabolic syndrome, cardiovascular disease, and cancer.[3] Investigating the profile of this compound in disease models could lead to the discovery of new diagnostic or prognostic biomarkers.

  • Drug Development and Target Validation: The enzymes responsible for the synthesis and degradation of this compound could represent novel therapeutic targets. Lipidomic analysis can be employed to screen for compounds that modulate the levels of this molecule and to assess the on-target effects of drug candidates.

  • Nutritional Science: Dietary interventions can significantly impact the lipidome. Studying how different diets or nutritional supplements affect the levels of this compound can enhance our understanding of the interplay between nutrition and metabolic health.

Experimental Protocols

The successful analysis of this compound requires meticulous sample preparation and sophisticated analytical techniques. The following protocols are adapted from established methods for the analysis of long-chain acyl-CoAs and other oxidized fatty acids.

Protocol 1: Extraction of Acyl-CoAs from Biological Samples

This protocol describes a solid-phase extraction (SPE) method for the enrichment of acyl-CoAs from cultured cells or tissues.

Materials:

  • C18 SPE cartridges

  • Homogenization buffer (e.g., 0.1 M potassium phosphate, pH 7.4)

  • Acetonitrile

  • Isopropanol

  • Methanol (B129727)

  • Internal standard (e.g., a stable isotope-labeled or odd-chain dihydroxy fatty acyl-CoA)

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • Sample Homogenization: Homogenize frozen tissue powder or cell pellets in ice-cold homogenization buffer mixed with an organic solvent like acetonitrile/isopropanol. The addition of an internal standard at this stage is crucial for accurate quantification.

  • Protein Precipitation: Vortex the homogenate vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet precipitated proteins.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with the homogenization buffer.

  • Sample Loading: Carefully load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a high-aqueous buffer to remove polar interferences, followed by a wash with a low percentage of organic solvent to remove less polar impurities.

  • Elution: Elute the acyl-CoAs from the cartridge using a high percentage of an organic solvent such as methanol or acetonitrile.

  • Solvent Evaporation: Dry the eluate under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the subsequent analytical method, typically a mixture of water and an organic solvent like methanol or acetonitrile.

Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general workflow for the sensitive and specific quantification of this compound using LC-MS/MS.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

  • C18 reversed-phase column

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 10 mM ammonium acetate.

  • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B is used to separate the analyte of interest from other sample components.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 40°C.

MS/MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode. The optimal mode should be determined empirically.

  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Precursor Ion: The m/z of the protonated or deprotonated this compound molecule.

  • Product Ions: Specific fragment ions generated by collision-induced dissociation (CID) of the precursor ion. These transitions should be optimized for sensitivity and specificity.

Data Presentation

Quantitative data from lipidomics studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Quantitative Analysis of this compound in a Disease Model

Sample GroupnThis compound (pmol/mg protein)p-value
Control1015.2 ± 3.5\multirow{2}{*}{<0.01}
Disease Model1045.8 ± 8.1

Data are presented as mean ± standard deviation.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and biological pathways.

experimental_workflow sample Biological Sample (Tissue, Cells, Plasma) homogenization Homogenization with Internal Standard sample->homogenization extraction Solid-Phase Extraction (SPE) homogenization->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Processing and Quantification analysis->data

Experimental workflow for this compound analysis.

signaling_pathway substrate Tetradecanoyl-CoA enzyme1 Hydroxylase(s) substrate->enzyme1 Enzymatic Conversion product This compound enzyme1->product downstream Downstream Effects (e.g., Signaling, Metabolism) product->downstream Biological Activity

Hypothetical metabolic pathway of this compound.

Conclusion

The study of novel lipid species like this compound holds significant promise for advancing our understanding of lipid metabolism and its role in health and disease. While direct experimental data for this specific molecule is yet to be established, the application notes and protocols provided here offer a robust framework for its extraction, analysis, and potential biological investigation. By adapting these established methodologies, researchers can embark on the exciting challenge of characterizing the function of this and other unexplored dihydroxy fatty acyl-CoAs, paving the way for new discoveries in the dynamic field of lipidomics.

References

Application Notes and Protocols for High-Throughput Screening of Enzymes Acting on 3,12-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids. Enzymes that modify these molecules, such as those acting on hydroxylated fatty acyl-CoAs like 3,12-Dihydroxytetradecanoyl-CoA, represent a promising class of targets for the development of new therapeutics for metabolic diseases, infectious diseases, and cancer. High-throughput screening (HTS) is a critical tool in drug discovery for identifying compounds that modulate the activity of these enzymes from large chemical libraries.[1]

These application notes provide detailed protocols for two distinct high-throughput screening assays designed to identify inhibitors of enzymes that metabolize this compound: a direct detection method using high-throughput mass spectrometry and a coupled-enzyme fluorescence-based assay.

Target Enzyme Classes

While specific enzymes acting on this compound are not extensively characterized in publicly available literature, plausible enzyme classes that could utilize this substrate include:

  • Dehydrogenases: Catalyzing the oxidation of the hydroxyl groups.

  • Acyl-CoA Thioesterases: Catalyzing the hydrolysis of the thioester bond to release Coenzyme A (CoA).

  • Acyltransferases: Transferring the dihydroxy-tetradecanoyl moiety to an acceptor molecule.

The following protocols are designed to be adaptable to these and other enzyme classes that induce a chemical change in the this compound substrate.

Protocol 1: High-Throughput Mass Spectrometry-Based Assay

This protocol describes a label-free, direct detection method for enzyme activity by monitoring the conversion of this compound to its product. This approach is broadly applicable to any enzymatic reaction that results in a mass shift.[2] High-throughput mass spectrometry systems, such as RapidFire or MALDI-TOF platforms, are suitable for this application.[2][3][4]

Experimental Workflow

HTS_MS_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Acquisition & Analysis Compound_Library Compound Library (in DMSO) Assay_Plate 384-well Assay Plate Compound_Library->Assay_Plate Acoustic Dispensing Enzyme_Solution Enzyme Solution (in Assay Buffer) Enzyme_Solution->Assay_Plate Liquid Handling Substrate_Solution Substrate Solution (this compound) Substrate_Solution->Assay_Plate Incubation Incubation (e.g., 30 min at 37°C) Assay_Plate:e->Incubation:w Initiate with Substrate Quench Reaction Quench (e.g., Acetonitrile with Internal Standard) Incubation->Quench HTS_MS High-Throughput Mass Spectrometry (e.g., RapidFire/MS) Quench->HTS_MS Data_Processing Data Processing (Substrate/Product Ratio) HTS_MS->Data_Processing Hit_Identification Hit Identification Data_Processing->Hit_Identification

Caption: Workflow for the High-Throughput Mass Spectrometry Assay.

Methodology
  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 0.01% Triton X-100.

    • Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in an appropriate buffer. The final concentration in the assay will need to be determined empirically through enzyme titration experiments.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in water.

    • Quench Solution: Acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of the substrate or product) for normalization.

  • Assay Procedure (384-well format):

    • Dispense 50 nL of test compounds from the library (typically 10 mM in DMSO) into the wells of a 384-well microplate using an acoustic dispenser.

    • Add 10 µL of the enzyme solution (at 2x the final concentration) to each well.

    • Pre-incubate the enzyme and compounds for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the substrate solution (at 2x the final concentration, e.g., 20 µM for a final concentration of 10 µM).

    • Incubate the reaction plate at 37°C for a duration determined by kinetic analysis (e.g., 30 minutes) to ensure the reaction is in the linear range.

    • Stop the reaction by adding 40 µL of the cold Quench Solution.

    • Seal the plate and centrifuge briefly (1 min at 1000 x g).

  • Mass Spectrometry Analysis:

    • Analyze the samples using a high-throughput mass spectrometry system. The system will perform a rapid solid-phase extraction (SPE) to remove salts and proteins before injection into the mass spectrometer.[4]

    • Monitor the ion counts for the substrate (this compound) and the expected product.

    • Calculate the percent inhibition based on the ratio of product to substrate, normalized to control wells (DMSO vehicle control for 0% inhibition, and a no-enzyme or known inhibitor control for 100% inhibition).

Data Presentation

Table 1: Hypothetical HTS Results for a Mass Spectrometry-Based Screen

Compound IDSubstrate Peak AreaProduct Peak AreaPercent Inhibition (%)
DMSO Control150,000850,0000
Cmpd-001165,000830,0002.4
Cmpd-002890,00095,00088.8
Cmpd-003450,000430,00049.4
No Enzyme980,0005,000100

Protocol 2: Fluorescence-Based Coupled-Enzyme Assay

This protocol is suitable for enzymes that produce Coenzyme A (CoA) as a product, such as acyl-CoA thioesterases. The release of free CoA is detected using a coupled reaction that generates a fluorescent signal. A common method involves using dithiobisnitrobenzoic acid (DTNB), which reacts with the free thiol group of CoA to produce a chromophore.[5] For a more sensitive fluorescent readout, a commercially available kit that couples CoA release to the production of a fluorescent molecule can be used.

Signaling Pathway

Coupled_Enzyme_Pathway cluster_primary Primary Enzymatic Reaction cluster_coupling Coupled Detection Reaction Substrate This compound Enzyme Target Enzyme (e.g., Thioesterase) Substrate->Enzyme Product 3,12-Dihydroxytetradecanoate Enzyme->Product CoA Coenzyme A (CoA-SH) Enzyme->CoA CouplingEnzyme Coupling Enzyme Mix CoA->CouplingEnzyme Probe Non-fluorescent Probe Probe->CouplingEnzyme Fluorophore Fluorescent Product CouplingEnzyme->Fluorophore

Caption: Principle of the Coupled-Enzyme Fluorescent Assay.

Methodology
  • Reagent Preparation:

    • Assay Buffer: 100 mM Potassium Phosphate, pH 7.2, 1 mM EDTA.

    • Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in water.

    • Detection Reagent: Prepare the CoA detection reagent according to the manufacturer's instructions (e.g., a commercial kit containing a coupling enzyme mix and a non-fluorescent probe).

  • Assay Procedure (384-well, "mix-and-read" format):

    • Dispense 50 nL of test compounds into the wells of a black, opaque 384-well microplate.

    • Prepare a master mix containing the assay buffer, enzyme, and detection reagent.

    • Add 15 µL of the master mix to each well.

    • Pre-incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 5 µL of the substrate solution.

    • Incubate the plate at 37°C for 60 minutes. The incubation time should be optimized to remain within the linear range of the assay.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm).[6]

  • Data Analysis:

    • Calculate the percent inhibition by normalizing the fluorescence signal of compound-treated wells to the signals from positive (no inhibitor, DMSO) and negative (no enzyme) controls.

    • Assay quality can be monitored by calculating the Z'-factor, with a value > 0.5 being indicative of a robust assay.[7][8]

Data Presentation

Table 2: Representative Data from a Fluorescence-Based HTS

Well TypeRaw Fluorescence Units (RFU)Calculated % Inhibition
DMSO Control (Max)45,0000
No Enzyme (Min)1,200100
Hit Compound8,50083.3
Non-Hit Compound42,3006.2

Table 3: Assay Performance Metrics

ParameterValue
Signal-to-Background Ratio~37.5
Z'-Factor0.82
Substrate Concentration10 µM
Enzyme Concentration5 nM
Incubation Time60 min

Conclusion

The protocols outlined provide robust frameworks for the high-throughput screening of enzymes that act on this compound. The mass spectrometry-based assay offers a universal, label-free approach suitable for various reaction types, while the fluorescence-based coupled assay provides a sensitive and cost-effective alternative for enzymes that release Coenzyme A.[9][10] The choice of assay will depend on the specific enzyme class, available instrumentation, and screening objectives. Successful implementation of these protocols can accelerate the identification of novel "hit" compounds for further drug development.

References

Application Notes and Protocols for Fluorescent Labeling of 3,12-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Cellular Imaging Applications

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

3,12-Dihydroxytetradecanoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) molecule. Long-chain acyl-CoAs are central metabolites in lipid synthesis and β-oxidation and also serve as important regulators of various cellular processes, including intermediate metabolism, insulin (B600854) secretion, vesicular trafficking, and gene expression.[1] The presence of hydroxyl groups on the fatty acid chain suggests potential roles in specific metabolic pathways and signaling cascades. Dihydroxylated fatty acids, for instance, can act as signaling molecules in inflammatory responses and other physiological processes.[2][3]

Fluorescent labeling of this compound provides a powerful tool for visualizing its dynamics within living cells.[4][] This enables researchers to track its uptake, subcellular localization, trafficking, and metabolism in real-time, offering insights into its biological functions.[4] Such studies are invaluable for understanding lipid biology, metabolic pathways, and the mechanisms underlying diseases like obesity, diabetes, and cardiovascular disorders.[4] Furthermore, fluorescently labeled acyl-CoAs can be utilized in drug discovery to screen for compounds that modulate fatty acid metabolism and related signaling pathways.[]

Labeling Strategies

The covalent attachment of a fluorophore to this compound can be approached in a few ways. A primary strategy involves the chemical synthesis of a fluorescently labeled 3,12-dihydroxytetradecanoic acid, followed by its enzymatic conversion to the corresponding CoA thioester. This approach is often preferred as the enzymatic ligation ensures the correct formation of the biologically active acyl-CoA.

Alternatively, direct labeling of the this compound molecule is possible, though potentially more challenging due to the presence of multiple reactive groups. The hydroxyl groups at the 3 and 12 positions, as well as other moieties on the coenzyme A, could be targeted. However, labeling the precursor fatty acid at its carboxyl terminus before CoA attachment is a more common and controlled method for creating fluorescent fatty acyl-CoA analogs.

Choice of Fluorophore

The selection of a suitable fluorophore is critical and depends on the specific application and available imaging instrumentation. Key factors to consider are the fluorophore's brightness (a product of its extinction coefficient and quantum yield), photostability, environmental sensitivity, and size, which could potentially interfere with the biological activity of the labeled molecule. Commonly used fluorophores for lipid labeling include:

  • BODIPY dyes (e.g., BODIPY-FL): Known for their high fluorescence quantum yields, sharp emission spectra, and relative insensitivity to the polarity of their environment.[] BODIPY-labeled fatty acids are widely used for their excellent photostability and minimal interference with biological processes.[]

  • Nitrobenzoxadiazole (NBD): An environment-sensitive fluorophore that is weakly fluorescent in aqueous environments but becomes highly fluorescent in hydrophobic environments like lipid membranes.[6][7][8] This property can be advantageous for studying membrane interactions.

  • Cyanine (B1664457) dyes (e.g., Cy3, Cy5): Bright and photostable dyes that are available in a range of excitation and emission wavelengths, making them suitable for multiplexing experiments.[9][][11][12]

Data Presentation

Table 1: Spectral Properties of Common Fluorophores for Labeling Fatty Acyl-CoAs
FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Key Characteristics
BODIPY-FL ~505[6]~515[6]High (~0.9)[7][13]High photostability, narrow emission peak, low environmental sensitivity.[]
NBD ~467[6]~538[6]Environment-dependent[6][8]Fluorescence increases in nonpolar environments.[6][8]
Cy3 ~550[][11]~570[][11]~0.24[14]Bright and photostable, suitable for multiplexing.[11]
Cy5 ~650[9]~670[9][15]~0.20[14]Far-red emission minimizes cellular autofluorescence.[9]

Experimental Protocols

Protocol 1: Fluorescent Labeling of 3,12-Dihydroxytetradecanoic Acid

This protocol describes the labeling of the precursor fatty acid, 3,12-dihydroxytetradecanoic acid, at its carboxylic acid group with an amine-containing fluorophore via an amide bond, followed by enzymatic ligation to Coenzyme A.

Materials:

  • 3,12-dihydroxytetradecanoic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-reactive fluorescent dye (e.g., BODIPY-FL cadaverine)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase

  • ATP

  • MgCl₂

  • Tris-HCl buffer (pH 7.5)

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve 3,12-dihydroxytetradecanoic acid in anhydrous DMF.

    • Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.

  • Conjugation with the Fluorophore:

    • In a separate tube, dissolve the amine-reactive fluorescent dye (e.g., BODIPY-FL cadaverine) in anhydrous DMF.

    • Add the activated fatty acid solution to the fluorophore solution.

    • Add 2 equivalents of triethylamine (TEA) to the reaction mixture to act as a base.

    • Stir the reaction overnight at room temperature, protected from light.

  • Purification of the Fluorescent Fatty Acid:

    • Purify the fluorescently labeled 3,12-dihydroxytetradecanoic acid using a reverse-phase HPLC system.[16][17]

    • Use a C18 column with a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).

    • Monitor the elution profile using a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen dye.

    • Collect the fractions containing the desired product and confirm its identity by mass spectrometry.

    • Evaporate the solvent to obtain the purified fluorescent fatty acid.

  • Enzymatic Synthesis of Fluorescent Acyl-CoA:

    • Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), ATP, MgCl₂, and Coenzyme A.

    • Add the purified fluorescent 3,12-dihydroxytetradecanoic acid.

    • Initiate the reaction by adding a suitable acyl-CoA synthetase.

    • Incubate the reaction at 37°C for 1-2 hours.[18][19]

    • Monitor the formation of the fluorescent acyl-CoA by HPLC.

    • Purify the final product, fluorescent this compound, using reverse-phase HPLC as described in step 3.

Protocol 2: Cellular Imaging of Fluorescent this compound

This protocol provides a general guideline for introducing the fluorescently labeled acyl-CoA into cultured cells for imaging.

Materials:

  • Cultured mammalian cells (e.g., HeLa, COS-7, or a cell line relevant to the research question)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Fluorescent this compound stock solution (in a suitable solvent like DMSO)

  • Defatted bovine serum albumin (BSA)

  • Hoechst 33342 or DAPI for nuclear counterstaining (optional)

  • MitoTracker Red for mitochondrial co-localization (optional)

  • Fluorescence microscope with appropriate filter sets for the chosen fluorophore

Procedure:

  • Cell Culture:

    • Plate the cells on glass-bottom dishes or coverslips and culture them until they reach 50-70% confluency.

  • Preparation of the Labeling Solution:

    • Prepare a complex of the fluorescent acyl-CoA with defatted BSA to facilitate its delivery into cells.

    • In a microcentrifuge tube, dilute the fluorescent this compound stock solution into serum-free cell culture medium to the desired final concentration (typically in the range of 1-10 µM).

    • Add an equimolar or slight excess of defatted BSA to the diluted probe.

    • Incubate the mixture at 37°C for 15-30 minutes to allow for complex formation.

  • Cell Labeling:

    • Wash the cells twice with warm PBS or serum-free medium.

    • Add the labeling solution (fluorescent acyl-CoA/BSA complex) to the cells.

    • Incubate the cells at 37°C in a CO₂ incubator for a duration determined by preliminary experiments (typically 15-60 minutes). The optimal incubation time will depend on the cell type and the specific research question.

  • Washing and Counterstaining (Optional):

    • Remove the labeling solution and wash the cells three times with warm PBS or serum-free medium to remove the excess probe.

    • If desired, incubate the cells with Hoechst 33342 or DAPI for nuclear staining, or with other organelle-specific dyes like MitoTracker Red, according to the manufacturer's instructions.

    • After counterstaining, wash the cells again with PBS.

  • Imaging:

    • Add fresh, warm cell culture medium or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore(s).

    • Acquire images using settings that minimize phototoxicity and photobleaching, such as using the lowest possible excitation light intensity and the shortest exposure times.

Mandatory Visualizations

Signaling and Metabolic Pathways

fatty_acid_metabolism Metabolic Pathway of 3-Hydroxytetradecanoyl-CoA Tetradecanoyl_CoA Tetradecanoyl-CoA Acyl_CoA_dehydrogenase Acyl-CoA dehydrogenase Tetradecanoyl_CoA->Acyl_CoA_dehydrogenase FAD FAD FAD->Acyl_CoA_dehydrogenase FADH2 FADH2 Acyl_CoA_dehydrogenase->FADH2 trans_Tetradec_2_enoyl_CoA trans-Tetradec-2-enoyl-CoA Acyl_CoA_dehydrogenase->trans_Tetradec_2_enoyl_CoA Enoyl_CoA_hydratase Enoyl-CoA hydratase trans_Tetradec_2_enoyl_CoA->Enoyl_CoA_hydratase H2O_in H2O H2O_in->Enoyl_CoA_hydratase S_3_Hydroxytetradecanoyl_CoA (S)-3-Hydroxytetradecanoyl-CoA Enoyl_CoA_hydratase->S_3_Hydroxytetradecanoyl_CoA Hydroxyacyl_CoA_dehydrogenase 3-Hydroxyacyl-CoA dehydrogenase S_3_Hydroxytetradecanoyl_CoA->Hydroxyacyl_CoA_dehydrogenase NAD NAD+ NAD->Hydroxyacyl_CoA_dehydrogenase NADH NADH + H+ Hydroxyacyl_CoA_dehydrogenase->NADH _3_Oxotetradecanoyl_CoA 3-Oxotetradecanoyl-CoA Hydroxyacyl_CoA_dehydrogenase->_3_Oxotetradecanoyl_CoA Thiolase Thiolase _3_Oxotetradecanoyl_CoA->Thiolase CoA_SH_in CoA-SH CoA_SH_in->Thiolase Dodecanoyl_CoA Dodecanoyl-CoA (shortened by 2 carbons) Thiolase->Dodecanoyl_CoA Acetyl_CoA Acetyl-CoA (to Citric Acid Cycle) Thiolase->Acetyl_CoA

Caption: Mitochondrial beta-oxidation of tetradecanoyl-CoA.

Experimental Workflows

labeling_workflow Workflow for Fluorescent Labeling and Purification start Start: 3,12-Dihydroxytetradecanoic Acid activate Activate Carboxylic Acid (EDC/NHS chemistry) start->activate conjugate Conjugate with Amine-Reactive Fluorophore activate->conjugate purify_fa Purify Fluorescent Fatty Acid (Reverse-Phase HPLC) conjugate->purify_fa enzymatic_synthesis Enzymatic Ligation to CoA (Acyl-CoA Synthetase, ATP, MgCl2) purify_fa->enzymatic_synthesis purify_coa Purify Fluorescent Acyl-CoA (Reverse-Phase HPLC) enzymatic_synthesis->purify_coa end End: Purified Fluorescent This compound purify_coa->end

Caption: Fluorescent labeling and purification workflow.

imaging_workflow Workflow for Cellular Imaging start Start: Plate Cells prepare_probe Prepare Labeling Solution (Fluorescent Acyl-CoA + Defatted BSA) start->prepare_probe label_cells Incubate Cells with Probe prepare_probe->label_cells wash Wash to Remove Excess Probe label_cells->wash counterstain Counterstain (Optional) (e.g., Hoechst, MitoTracker) wash->counterstain image Acquire Images (Fluorescence Microscopy) counterstain->image analyze Analyze Images image->analyze end End: Data Interpretation analyze->end

Caption: Cellular imaging experimental workflow.

References

Application Notes and Protocols for the Synthesis of 3,12-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,12-Dihydroxytetradecanoyl-CoA is a specialized fatty acyl-CoA that can serve as a valuable research standard in various fields, including the study of fatty acid metabolism, enzyme kinetics, and as a potential biomarker. Its unique dihydroxy structure, with hydroxyl groups at both the β-position (C3) and near the ω-end (C12), makes it a specific substrate for enzymes involved in fatty acid oxidation and modification. This document provides a comprehensive guide to the chemoenzymatic synthesis, purification, and characterization of this compound for use as a high-purity research standard.

The synthesis strategy outlined here involves a multi-step process beginning with the enzymatic hydroxylation of tetradecanoic acid to produce 12-hydroxytetradecanoic acid. This intermediate is then enzymatically activated to its CoA ester, followed by a cycle of β-oxidation enzymes to introduce the 3-hydroxy group. This chemoenzymatic approach offers high selectivity and avoids the need for complex protecting group chemistry often associated with purely chemical syntheses.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound based on typical yields and purities reported for similar long-chain acyl-CoA syntheses.

Table 1: Summary of Synthesis Yields

StepStarting MaterialProductTypical Yield (%)
1. ω-HydroxylationTetradecanoic Acid12-Hydroxytetradecanoic Acid70-85%
2. Acyl-CoA Ligation12-Hydroxytetradecanoic Acid12-Hydroxytetradecanoyl-CoA60-75%
3. Enzymatic Introduction of 3-Hydroxy Group (from 3-ketoacyl-CoA)12-Hydroxytetradecanoyl-CoAThis compound>90% conversion
4. PurificationCrude this compoundPurified this compound80-90% recovery

Table 2: Characterization of Final Product

ParameterMethodSpecification
PurityHPLC≥95%
Molecular Weight (M)LC-MS/MS927.4 g/mol (as free acid)
Mass (m/z) of [M+H]⁺ESI-MS928.4
ConcentrationUV-Vis (260 nm)Determined by A₂₆₀
Storage-80°CIn aqueous buffer, pH 4-6

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 12-Hydroxytetradecanoic Acid

This protocol utilizes a cytochrome P450 monooxygenase system to introduce a hydroxyl group at the C12 position of tetradecanoic acid.

Materials:

  • Recombinant E. coli expressing a suitable cytochrome P450 monooxygenase (e.g., CYP153A family) and a reductase partner.

  • Tetradecanoic acid

  • Glucose

  • Luria-Bertani (LB) medium with appropriate antibiotics

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Expression of Hydroxylating Enzyme: Culture the recombinant E. coli in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG and continue incubation at a lower temperature (e.g., 20-25°C) for 12-16 hours.

  • Whole-Cell Biotransformation: Harvest the cells by centrifugation and resuspend them in 100 mM potassium phosphate buffer (pH 7.5) to a final OD₆₀₀ of 10.

  • Substrate Addition: Add tetradecanoic acid (dissolved in a minimal amount of DMSO or as a solid powder) to the cell suspension to a final concentration of 1-5 g/L. Add glucose to a final concentration of 1% (w/v) as a source of reducing equivalents.

  • Reaction: Incubate the reaction mixture at 30°C with shaking (200 rpm) for 24-48 hours.

  • Extraction: Acidify the reaction mixture to pH 2 with HCl. Extract the hydroxylated fatty acid with an equal volume of ethyl acetate three times.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. Purify the resulting crude 12-hydroxytetradecanoic acid by silica gel column chromatography using a hexane:ethyl acetate gradient.

  • Characterization: Confirm the identity and purity of the product by GC-MS and NMR.

Protocol 2: Synthesis of 12-Hydroxytetradecanoyl-CoA

This protocol employs a long-chain acyl-CoA synthetase (ACSL) to ligate 12-hydroxytetradecanoic acid to Coenzyme A.

Materials:

  • Purified 12-hydroxytetradecanoic acid

  • Coenzyme A (lithium salt)

  • ATP (disodium salt)

  • Magnesium chloride (MgCl₂)

  • Triton X-100

  • Recombinant long-chain acyl-CoA synthetase (ACSL)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 5 mM ATP

    • 1 mM Coenzyme A

    • 100 µM 12-hydroxytetradecanoic acid (solubilized with 0.1% Triton X-100)

    • 1-5 µg of purified ACSL

  • Reaction: Incubate the reaction at 37°C for 1-2 hours. Monitor the reaction progress by HPLC.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold 2 M perchloric acid.

  • Purification:

    • Centrifuge the quenched reaction to pellet precipitated protein.

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with water to remove salts and ATP.

    • Elute the 12-hydroxytetradecanoyl-CoA with an aqueous methanol solution (e.g., 60-80% methanol).

  • Quantification: Determine the concentration of the purified product by measuring its absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹ for the adenine (B156593) moiety of CoA).

Protocol 3: Enzymatic Conversion to this compound

This protocol uses a reconstituted β-oxidation enzyme system to introduce the 3-hydroxy group.

Materials:

  • Purified 12-hydroxytetradecanoyl-CoA

  • Acyl-CoA oxidase or dehydrogenase

  • Enoyl-CoA hydratase

  • FAD (for oxidase) or NAD⁺ (for dehydrogenase)

  • Potassium phosphate buffer (50 mM, pH 7.8)

Procedure:

  • First Oxidation: In a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.8) and a catalytic amount of FAD, add acyl-CoA oxidase and the purified 12-hydroxytetradecanoyl-CoA. This will generate the corresponding 2-enoyl-CoA intermediate.

  • Hydration: To the same reaction mixture, add enoyl-CoA hydratase. This enzyme will hydrate (B1144303) the double bond to form 3-hydroxy-12-hydroxytetradecanoyl-CoA.

  • Purification: The final product can be purified by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing a small amount of a weak acid like formic acid or acetic acid.

  • Characterization: Confirm the final product structure and purity by LC-MS/MS. The fragmentation pattern should show a neutral loss of 507 Da, characteristic of the phosphoadenosine diphosphate (B83284) of CoA.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: ω-Hydroxylation cluster_step2 Step 2: Acyl-CoA Ligation cluster_step3 Step 3: β-Oxidation Introduction of 3-OH cluster_step4 Step 4: Purification & Analysis Tetradecanoic_Acid Tetradecanoic Acid Hydroxylation Whole-Cell Biotransformation Tetradecanoic_Acid->Hydroxylation Ecoli_CYP153A Recombinant E. coli (CYP153A) Ecoli_CYP153A->Hydroxylation FA_12_OH 12-Hydroxytetradecanoic Acid Hydroxylation->FA_12_OH Yield: 70-85% Ligation Enzymatic Ligation FA_12_OH->Ligation ACSL Acyl-CoA Synthetase (ACSL) ACSL->Ligation CoA_ATP CoA + ATP CoA_ATP->Ligation AcylCoA_12_OH 12-Hydroxytetradecanoyl-CoA Ligation->AcylCoA_12_OH Yield: 60-75% Oxidation_Hydration Enzymatic Conversion AcylCoA_12_OH->Oxidation_Hydration AcylCoA_Oxidase Acyl-CoA Oxidase AcylCoA_Oxidase->Oxidation_Hydration EnoylCoA_Hydratase Enoyl-CoA Hydratase EnoylCoA_Hydratase->Oxidation_Hydration Final_Product This compound Oxidation_Hydration->Final_Product >90% Conversion SPE Solid-Phase Extraction Final_Product->SPE HPLC HPLC SPE->HPLC LCMS LC-MS/MS HPLC->LCMS Purified_Standard Purified Research Standard LCMS->Purified_Standard

Caption: Chemoenzymatic synthesis workflow for this compound.

Fatty_Acid_Metabolism cluster_pathway Mitochondrial β-Oxidation Pathway LCFA Long-Chain Fatty Acid (e.g., 12-Hydroxytetradecanoic Acid) ACSL Acyl-CoA Synthetase (ACSL) LCFA->ACSL + CoA + ATP Acyl_CoA Acyl-CoA (e.g., 12-Hydroxytetradecanoyl-CoA) ACSL->Acyl_CoA ACAD Acyl-CoA Dehydrogenase (ACAD) Acyl_CoA->ACAD - FADH₂ Enoyl_CoA trans-Δ²-Enoyl-CoA ACAD->Enoyl_CoA ECH Enoyl-CoA Hydratase (ECH) Enoyl_CoA->ECH + H₂O Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (e.g., this compound) ECH->Hydroxyacyl_CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Hydroxyacyl_CoA->HADH - NADH Ketoacyl_CoA 3-Ketoacyl-CoA HADH->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase + CoA Shorter_Acyl_CoA Acyl-CoA (n-2) Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Investigating Protein Binding Partners of 3,12-Dihydroxytetradecanoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,12-Dihydroxytetradecanoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are critical metabolic intermediates involved in a myriad of cellular processes, including fatty acid metabolism, energy production, and the regulation of protein function. The identification and characterization of protein binding partners for specific acyl-CoA species are paramount to elucidating their biological roles and exploring their potential as therapeutic targets. This document provides a comprehensive guide with detailed protocols for the discovery and validation of protein interactors for this compound.

Application Notes

Long-chain acyl-CoAs are not merely substrates for metabolic enzymes; they also function as allosteric regulators and signaling molecules. Their hydrophobic acyl chain and charged CoA headgroup allow for diverse interactions with proteins, influencing their conformation and activity. Proteins that are known to bind acyl-CoAs include Acyl-CoA Binding Proteins (ACBPs), which are involved in the intracellular transport and pool formation of acyl-CoA esters, as well as various enzymes such as kinases, phosphatases, and transcription factors.[1][2]

The investigation of a novel or understudied molecule like this compound requires a multi-pronged approach. The initial discovery of potential binding partners is often accomplished using unbiased, large-scale techniques like affinity purification-mass spectrometry (AP-MS). Subsequently, the identified interactions must be validated and quantitatively characterized using biophysical methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).[3][4]

Experimental Workflow

The overall strategy for identifying and characterizing the protein binding partners of this compound is outlined below. This workflow begins with the synthesis of a chemical probe, followed by the discovery of potential interactors, and concludes with the validation and characterization of these interactions.

Experimental_Workflow cluster_Discovery Discovery Phase cluster_Validation Validation & Characterization Phase Bait_Prep Synthesis of Biotinylated This compound Probe APMS Affinity Purification using Streptavidin Resin Bait_Prep->APMS Immobilized Bait LC_MS LC-MS/MS Analysis of Eluted Proteins APMS->LC_MS Eluted Proteins Data_Analysis Bioinformatic Analysis and Hit Prioritization LC_MS->Data_Analysis Protein IDs & Abundance Protein_Expression Recombinant Expression of Candidate Proteins Data_Analysis->Protein_Expression Candidate Proteins ITC Isothermal Titration Calorimetry (ITC) Protein_Expression->ITC SPR Surface Plasmon Resonance (SPR) Protein_Expression->SPR Data_Interpretation Determination of Binding Affinity & Kinetics ITC->Data_Interpretation SPR->Data_Interpretation

Caption: Workflow for discovery and validation of protein binding partners.

Experimental Protocols

Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol describes the use of a biotinylated this compound probe to capture interacting proteins from a cell lysate.

1. Materials:

  • Biotinylated this compound (custom synthesis)

  • Streptavidin-conjugated magnetic beads

  • Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)

  • Wash buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)

  • Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl pH 7.4 or on-bead digestion)

  • Cell culture of interest (e.g., HEK293T, HepG2)

2. Procedure:

  • Probe Immobilization:

    • Resuspend streptavidin beads in lysis buffer.

    • Add biotinylated this compound to the beads and incubate for 1 hour at 4°C with gentle rotation to allow for binding.

    • Wash the beads three times with lysis buffer to remove unbound probe.

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Affinity Purification:

    • Add the clarified cell lysate to the beads with the immobilized probe.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads five times with wash buffer to remove non-specific binders.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins using elution buffer.

    • Alternatively, perform on-bead digestion with trypsin.

    • Prepare the samples for LC-MS/MS analysis according to standard protocols.[5][6]

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[3][7]

1. Materials:

  • Purified recombinant candidate protein

  • This compound

  • ITC buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl)

  • ITC instrument

2. Procedure:

  • Sample Preparation:

    • Dialyze the purified protein against the ITC buffer extensively.

    • Dissolve the this compound in the final dialysis buffer.

    • Degas both the protein and ligand solutions.

  • ITC Experiment:

    • Load the protein solution (e.g., 10-50 µM) into the sample cell of the microcalorimeter.

    • Load the this compound solution (e.g., 100-500 µM) into the injection syringe.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Integrate the heat-release data to generate a binding isotherm.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.[8][9]

Protocol 3: Surface Plasmon Resonance (SPR)

SPR measures the binding kinetics (association rate constant, ka; dissociation rate constant, kd) and affinity (Kd) in real-time.[4][10]

1. Materials:

  • Purified recombinant candidate protein (ligand)

  • This compound (analyte)

  • SPR instrument and sensor chip (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

2. Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified protein over the activated surface to immobilize it via amine coupling.

    • Deactivate the remaining active sites with ethanolamine.

  • Binding Analysis:

    • Inject a series of increasing concentrations of this compound (analyte) over the sensor surface.

    • Monitor the change in the SPR signal (response units, RU) over time.

    • After each injection, allow for dissociation in running buffer.

    • Regenerate the sensor surface if necessary.

  • Data Analysis:

    • Correct the data for non-specific binding by subtracting the signal from a reference flow cell.

    • Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and calculate Kd (kd/ka).[11][12]

Data Presentation

Quantitative data from biophysical assays should be presented in a clear and organized manner to facilitate comparison.

Table 1: Thermodynamic Parameters from Isothermal Titration Calorimetry (ITC)

Candidate ProteinBinding Affinity (K_d) (µM)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·deg)
Protein A1.5 ± 0.20.98 ± 0.05-8.5 ± 0.3-5.2
Protein B12.3 ± 1.11.05 ± 0.08-4.2 ± 0.410.1
Protein CNo binding detected---

Table 2: Kinetic Parameters from Surface Plasmon Resonance (SPR)

Candidate ProteinAssociation Rate (k_a) (M⁻¹s⁻¹)Dissociation Rate (k_d) (s⁻¹)Equilibrium Dissociation Constant (K_d) (µM)
Protein A(2.1 ± 0.3) x 10⁵(3.2 ± 0.4) x 10⁻⁴1.52
Protein B(8.9 ± 0.7) x 10³(1.1 ± 0.2) x 10⁻³12.36
Protein CNo binding detected--

Hypothetical Signaling Pathway

Once a binding partner is validated, its role in cellular signaling can be investigated. The following diagram illustrates a hypothetical pathway where this compound binding to a kinase modulates its activity.

Signaling_Pathway cluster_pathway Hypothetical Signaling Cascade AcylCoA This compound Kinase Kinase A (Inactive) AcylCoA->Kinase Binding & Allosteric Activation ActiveKinase Kinase A (Active) Substrate Substrate Protein ActiveKinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Protein Response Cellular Response (e.g., Gene Expression) PhosphoSubstrate->Response

Caption: Hypothetical signaling pathway activated by acyl-CoA binding.

References

Application Notes and Protocols for Studying the Cellular Uptake and Trafficking of Exogenous 3,12-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,12-Dihydroxytetradecanoyl-CoA is a dually hydroxylated medium-chain fatty acyl-CoA. While its precise biological roles are still under investigation, its structure suggests potential involvement in unique metabolic and signaling pathways. Understanding how this molecule is taken up by cells and trafficked to various organelles is crucial for elucidating its function and for the development of targeted therapeutics. These application notes provide a comprehensive overview and detailed protocols for studying the cellular uptake and trafficking of exogenous this compound.

Long-chain fatty acids and their CoA esters are critical molecules in cellular metabolism and signaling.[1] The uptake of exogenous long-chain fatty acids is a regulated process involving both passive diffusion and protein-mediated transport.[2][3][4][5][6] Key proteins involved in the transmembrane movement of fatty acids include fatty acid transport proteins (FATPs), CD36, and fatty acid binding proteins (FABPs).[4][7] Upon entering the cell, fatty acids are rapidly esterified to Coenzyme A (CoA) by acyl-CoA synthetases (ACSs), a process that effectively "traps" the fatty acid intracellularly and primes it for metabolic pathways.[2][3][8]

The resulting acyl-CoAs are then trafficked to various organelles, including mitochondria for β-oxidation, the endoplasmic reticulum for complex lipid synthesis, and peroxisomes for specific metabolic processes.[1][9] The transport of acyl-CoAs into the mitochondrial matrix for β-oxidation is mediated by the carnitine shuttle, involving the enzymes carnitine palmitoyltransferase I (CPT1) and II (CPT2).[10][11][12]

Data Presentation

The following tables provide a template for organizing quantitative data obtained from experiments studying the cellular uptake and subcellular distribution of this compound.

Table 1: Cellular Uptake of Fluorescently Labeled this compound

Cell LineTreatmentIncubation Time (min)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation
HEK293Control30150.512.3
HEK293Labeled Probe30875.245.1
HepG2Control30180.115.8
HepG2Labeled Probe301250.789.4
3T3-L1Control30210.920.5
3T3-L1Labeled Probe301580.3110.2

Table 2: Subcellular Distribution of this compound

Organelle FractionMarker Protein% of Total Cellular Labeled Probe (Mean ± SD)
CytosolGAPDH35.2 ± 3.1
MitochondriaCOX IV45.8 ± 4.5
Endoplasmic ReticulumCalnexin12.5 ± 1.8
PeroxisomesCatalase6.5 ± 0.9

Signaling and Trafficking Pathways

The cellular uptake and subsequent trafficking of exogenous this compound are hypothesized to follow the general pathways established for other long-chain fatty acids.

Cellular_Uptake_and_Trafficking cluster_extracellular Extracellular Space cluster_cell_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_organelles Organelles Exogenous_3_12_DHT_CoA Exogenous 3,12-Dihydroxy- tetradecanoyl-CoA FATPs FATPs/CD36 Exogenous_3_12_DHT_CoA->FATPs Uptake 3_12_DHT_CoA 3,12-Dihydroxy- tetradecanoyl-CoA FATPs->3_12_DHT_CoA Transport ACSL Acyl-CoA Synthetase (ACSL) 3_12_DHT_CoA->ACSL Activation FABP Fatty Acid Binding Protein 3_12_DHT_CoA->FABP Binding & Trafficking ACSL->3_12_DHT_CoA Mitochondrion Mitochondrion (β-oxidation) FABP->Mitochondrion ER Endoplasmic Reticulum (Lipid Synthesis) FABP->ER Peroxisome Peroxisome FABP->Peroxisome

Cellular uptake and trafficking pathway of this compound.

Experimental Protocols

Protocol 1: Synthesis of Fluorescently Labeled this compound

This protocol describes the synthesis of a fluorescent analog of this compound for visualization in cellular imaging studies. Fluorescent labeling of fatty acids is a common technique to track their movement within biological systems.[] BODIPY-labeled fatty acid analogs are often used due to their excellent photostability and minimal interference with biological processes.[]

Materials:

  • 3,12-Dihydroxytetradecanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • BODIPY FL C1-EDA (N-(2-aminoethyl)-4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionamide)

  • Coenzyme A trilithium salt

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • HPLC system for purification

Procedure:

  • Activation of 3,12-Dihydroxytetradecanoic acid: Dissolve 3,12-Dihydroxytetradecanoic acid, DCC, and DMAP in anhydrous DCM. Stir the reaction at room temperature for 4 hours to form the active ester.

  • Coupling with BODIPY FL C1-EDA: Add BODIPY FL C1-EDA to the reaction mixture and stir overnight in the dark.

  • Purification of BODIPY-labeled fatty acid: Purify the product by silica (B1680970) gel chromatography.

  • Conversion to CoA ester: The purified BODIPY-labeled fatty acid is then converted to its CoA ester using a suitable enzymatic or chemical method.

  • Purification of the final product: Purify the fluorescently labeled this compound by HPLC.

Synthesis_Workflow Start Start: 3,12-Dihydroxy- tetradecanoic acid Activation Activation with DCC/DMAP Start->Activation Coupling Coupling with BODIPY FL C1-EDA Activation->Coupling Purification1 Purification (Silica Gel) Coupling->Purification1 CoA_Esterification Conversion to CoA Ester Purification1->CoA_Esterification Purification2 Final Purification (HPLC) CoA_Esterification->Purification2 End End: Fluorescently Labeled 3,12-DHT-CoA Purification2->End

Workflow for synthesizing fluorescently labeled this compound.
Protocol 2: Live-Cell Imaging of Cellular Uptake and Trafficking

This protocol details the use of confocal microscopy to visualize the uptake and subcellular localization of the fluorescently labeled this compound.

Materials:

  • Cultured cells (e.g., HEK293, HepG2, or 3T3-L1 adipocytes)

  • Fluorescently labeled this compound

  • Cell culture medium

  • Organelle-specific fluorescent trackers (e.g., MitoTracker Red, ER-Tracker Blue, LysoTracker Green)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes suitable for microscopy and allow them to adhere overnight.

  • Organelle Staining: Incubate the cells with organelle-specific trackers according to the manufacturer's instructions.

  • Treatment with Labeled Probe: Add the fluorescently labeled this compound to the cell culture medium at a final concentration of 1-10 µM.

  • Time-Lapse Imaging: Immediately begin acquiring images using a confocal microscope. Capture images at regular intervals (e.g., every 5 minutes) to monitor the uptake and trafficking in real-time.

  • Image Analysis: Analyze the images to determine the colocalization of the fluorescently labeled probe with the different organelle trackers.

Protocol 3: Subcellular Fractionation and Quantification

This protocol describes the separation of cellular organelles to quantify the distribution of this compound.

Materials:

  • Cultured cells treated with labeled or unlabeled this compound

  • Subcellular fractionation kit (e.g., based on differential centrifugation)

  • Protein assay kit (e.g., BCA assay)

  • Instrumentation for detection (e.g., fluorescence plate reader for labeled probe, LC-MS/MS for unlabeled probe)

Procedure:

  • Cell Lysis: Harvest and lyse the cells using the provided lysis buffer from the fractionation kit.

  • Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to separate the nuclei, mitochondria, microsomes (ER), and cytosol.

  • Protein Quantification: Determine the protein concentration of each fraction to normalize the results.

  • Probe Quantification:

    • For fluorescently labeled probe: Measure the fluorescence intensity in each fraction using a plate reader.

    • For unlabeled probe: Extract the lipids and analyze the amount of this compound in each fraction by LC-MS/MS.

  • Data Analysis: Express the amount of the probe in each fraction as a percentage of the total amount in all fractions.

Fractionation_Workflow Start Start: Treated Cells Lysis Cell Lysis Start->Lysis Centrifugation1 Low-Speed Centrifugation Lysis->Centrifugation1 Pellet1 Pellet: Nuclei Centrifugation1->Pellet1 Supernatant1 Supernatant Centrifugation1->Supernatant1 Quantification Quantification (Fluorescence or LC-MS/MS) Pellet1->Quantification Centrifugation2 Medium-Speed Centrifugation Supernatant1->Centrifugation2 Pellet2 Pellet: Mitochondria Centrifugation2->Pellet2 Supernatant2 Supernatant Centrifugation2->Supernatant2 Pellet2->Quantification Centrifugation3 High-Speed Centrifugation Supernatant2->Centrifugation3 Pellet3 Pellet: Microsomes (ER) Centrifugation3->Pellet3 Supernatant3 Supernatant: Cytosol Centrifugation3->Supernatant3 Pellet3->Quantification Supernatant3->Quantification

Workflow for subcellular fractionation and quantification.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the cellular uptake and trafficking of exogenous this compound. By employing fluorescent labeling, live-cell imaging, and subcellular fractionation, researchers can gain valuable insights into the metabolic fate and signaling roles of this unique dihydroxylated fatty acyl-CoA. These studies will contribute to a deeper understanding of lipid metabolism and may unveil new therapeutic targets for metabolic diseases and other conditions.

References

Troubleshooting & Optimization

Overcoming instability of 3,12-Dihydroxytetradecanoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Minimizing Degradation of 3,12-Dihydroxytetradecanoyl-CoA

Users frequently encounter challenges with the stability of this compound, leading to experimental variability and inaccurate results. The primary degradation pathway is the hydrolysis of the high-energy thioester bond. This guide provides strategies to mitigate this instability.

Issue: Rapid degradation of this compound in aqueous buffers.

  • Root Cause: The thioester bond of acyl-CoAs is susceptible to hydrolysis, a reaction catalyzed by alkaline and strongly acidic conditions, and accelerated by increased temperature. The presence of two hydroxyl groups in this compound may further influence its stability, although specific data is unavailable.

  • Solution:

    • pH Control: Maintain solutions at a slightly acidic pH. Acyl-CoAs are generally more stable in acidic conditions.[1] For example, homogenization buffers at pH 4.9 have been used effectively for the extraction of long-chain acyl-CoAs.

    • Temperature Control: Perform all experimental manipulations on ice. For long-term storage, temperatures of -80°C are critical to minimize both chemical and enzymatic degradation. Avoid repeated freeze-thaw cycles.

    • Solvent Composition: Reconstitute and store this compound in solutions containing organic solvents. Methanol (B129727) has been shown to provide better stability for acyl-CoAs compared to purely aqueous solutions.[1] A common practice is to use a mixture of methanol and an acidic aqueous buffer.

Quantitative Stability Data for Long-Chain Acyl-CoAs (General)

While specific data for this compound is not available, the following table summarizes the stability of other long-chain acyl-CoAs under various conditions, which can serve as a guideline.

ConditionAnalyteStability (% remaining after 24h at 4°C)Reference
Solvent
WaterLong-Chain Acyl-CoAsProne to hydrolysis[1]
50 mM Ammonium Acetate (pH 7)Long-Chain Acyl-CoAsDeterioration increases with chain length[1]
MethanolLong-Chain Acyl-CoAsBest stability over tested periods[1]
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7)Long-Chain Acyl-CoAsGood stability[1]
pH
Strongly Acidic (e.g., pH 3.5)Long-Chain Acyl-CoAsUnstable[1]
Neutral (pH 7)Long-Chain Acyl-CoAsLess stable than acidic pH
AlkalineLong-Chain Acyl-CoAsUnstable, prone to hydrolysis[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most significant degradation pathway for this compound is the hydrolysis of the thioester bond, which connects the fatty acid to the Coenzyme A molecule. This reaction is non-enzymatic and is influenced by pH and temperature. Additionally, as a fatty acyl-CoA, it is a substrate for the β-oxidation pathway in biological systems, which involves a series of enzymatic oxidation and hydration steps. While this is a biological process, the initial steps could potentially contribute to instability in complex biological samples.

Q2: How do the hydroxyl groups at positions 3 and 12 affect the stability of the molecule?

A2: While direct studies on this compound are not available, the presence of hydroxyl groups on the acyl chain can potentially influence stability. The β-hydroxyl group is a key intermediate in the β-oxidation pathway. In terms of chemical stability, hydroxyl groups can potentially participate in intramolecular catalysis, although this is speculative without experimental evidence. It is crucial to handle this dihydroxylated variant with the same, if not greater, care as other long-chain acyl-CoAs.

Q3: What are the optimal storage conditions for this compound solutions?

A3: For short-term storage (hours to a few days), store solutions at 4°C in a sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For long-term storage, snap-freeze aliquots in liquid nitrogen and store them at -80°C. The storage solution should be slightly acidic (e.g., buffered at pH 5-6) and may contain an organic solvent like methanol to improve stability.

Q4: Can I use standard aqueous buffers for my experiments with this compound?

A4: It is not recommended to use standard neutral or alkaline aqueous buffers (e.g., PBS at pH 7.4) for prolonged incubations, as this will likely lead to significant hydrolysis. If your experimental conditions require a specific pH, it is advisable to perform preliminary stability tests of this compound under those conditions. Whenever possible, use buffers with a slightly acidic pH and keep incubation times as short as possible.

Q5: How can I monitor the integrity of my this compound solution?

A5: The integrity of your solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the intact this compound from its degradation products (e.g., the free fatty acid and Coenzyme A). Regular analysis of a stock solution can help ensure its quality over time.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound

  • Materials:

    • Lyophilized this compound

    • Anhydrous methanol, HPLC grade

    • 50 mM Ammonium Acetate buffer, pH 5.0

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Allow the lyophilized powder to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the powder in a minimal amount of anhydrous methanol.

    • Dilute the methanolic solution with the 50 mM Ammonium Acetate buffer (pH 5.0) to the desired final concentration. A final methanol concentration of 50% is a good starting point.

    • Gently vortex to ensure complete dissolution.

    • Purge the headspace of the vial with an inert gas.

    • Store at -80°C in small, single-use aliquots to avoid freeze-thaw cycles.

Protocol 2: General Handling Procedure for Experiments

  • Always thaw aliquots of this compound on ice.

  • Use pre-chilled pipette tips and tubes.

  • Prepare reaction mixtures on ice.

  • Minimize the time the compound spends in aqueous buffers at neutral or alkaline pH.

  • If possible, include a control sample to assess the extent of degradation during the experiment.

Visualizations

Instability_Pathway cluster_factors Influencing Factors This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Degradation_Products 3,12-Dihydroxytetradecanoic Acid + Coenzyme A Hydrolysis->Degradation_Products pH > 7 pH > 7 High Temperature High Temperature Aqueous Solution Aqueous Solution

Caption: Primary degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute in Methanol/Acidic Buffer Aliquot Aliquot & Store at -80°C Reconstitute->Aliquot Thaw Thaw on Ice Aliquot->Thaw Handle Use Pre-chilled Materials Thaw->Handle Incubate Minimize Incubation Time Handle->Incubate Analyze Analyze via HPLC or LC-MS Incubate->Analyze

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Synthesis of 3,12-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 3,12-Dihydroxytetradecanoyl-CoA. The information is presented in a question-and-answer format to directly address common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, from the initial steps of creating the dihydroxy fatty acid to the final conversion to its CoA derivative.

Q1: My initial long-chain fatty acid synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in long-chain fatty acid synthesis can stem from several factors. Incomplete reactions, side reactions, and suboptimal reaction conditions are common culprits. For instance, in syntheses involving chain elongation, the efficiency of each two-carbon addition is critical.

Troubleshooting Steps:

  • Reagent Purity: Ensure all starting materials, especially the initial short-chain fatty acid and the elongating agent (e.g., malonyl-CoA or a chemical equivalent), are of high purity. Impurities can interfere with the reaction.

  • Reaction Conditions: Optimize reaction temperature, time, and solvent. Some reactions may require stringent anhydrous conditions to prevent hydrolysis of activated intermediates.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may lead to unwanted side products.

  • Catalyst Activity: If using a catalyst, ensure it is active and not poisoned by impurities in the reaction mixture.

Q2: I'm struggling with the selective hydroxylation of the tetradecanoyl chain at the 3 and 12 positions. What strategies can I employ?

Introducing hydroxyl groups at specific positions on a long aliphatic chain is a significant challenge due to the lack of inherent reactivity of C-H bonds.

Troubleshooting Steps:

  • Protecting Groups: A robust protecting group strategy is essential. You may need to start with a precursor that already contains one or both hydroxyl groups, or functional groups that can be converted to hydroxyls. For example, you could start with a molecule that has a keto group at the 3-position and a double bond at the 12-position, which can then be reduced and hydrated, respectively.

  • Directed Hydroxylation: Explore methods for directed C-H oxidation. While challenging, some catalytic systems can achieve regioselective hydroxylation.

  • Starting Material Selection: Consider commercially available starting materials that already possess one of the hydroxyl groups, simplifying the synthesis. For example, 3-hydroxytetradecanoic acid could be a potential starting point, requiring only the introduction of the hydroxyl group at the 12-position.

Q3: The conversion of my synthesized 3,12-dihydroxytetradecanoic acid to its CoA thioester is inefficient. What could be going wrong?

The final step of converting the carboxylic acid to the acyl-CoA is often challenging due to the high reactivity of the product and the need for specific activating agents.

Troubleshooting Steps:

  • Activation Method: The choice of activating agent for the carboxylic acid is critical. Common methods include conversion to an acyl chloride, an N-hydroxysuccinimide (NHS) ester, or using a carbodiimide (B86325) coupling agent like DCC or EDC. The NHS ester method is often preferred as it produces a more stable intermediate.

  • Reaction with Coenzyme A: The reaction of the activated fatty acid with Coenzyme A should be performed under inert atmosphere and in a suitable solvent system, often a mixture of an organic solvent and an aqueous buffer, to accommodate both reactants. The pH of the reaction is also crucial and should be maintained in the neutral to slightly basic range to ensure the thiol group of Coenzyme A is sufficiently nucleophilic.

  • Hydrolysis: The acyl-CoA product is susceptible to hydrolysis, especially under acidic or strongly basic conditions. Work-up and purification should be performed quickly and at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic workflow for this compound?

A plausible, though hypothetical, multi-step synthesis is outlined below. This workflow is based on general principles of organic synthesis and fatty acid chemistry.

G cluster_0 Part 1: Dihydroxy Fatty Acid Synthesis cluster_1 Part 2: Acyl-CoA Synthesis A Start with a C11 ω-unsaturated fatty acid ester B Epoxidation of the terminal double bond A->B C Ring-opening of the epoxide to a diol B->C D Selective protection of the terminal hydroxyl group C->D E Chain extension with a two-carbon unit (e.g., via acetate (B1210297) enolate addition) D->E F Reduction of the resulting 3-keto group E->F G Deprotection of the terminal hydroxyl group F->G H Saponification to 3,12-dihydroxytetradecanoic acid G->H I Activation of the carboxylic acid (e.g., conversion to NHS ester) H->I J Reaction with Coenzyme A I->J K Purification of this compound (e.g., HPLC) J->K

Caption: Hypothetical workflow for the chemical synthesis of this compound.

Q2: What are the critical parameters to control during the synthesis to maximize yield?

To maximize the yield of this compound, several parameters must be carefully controlled throughout the synthesis. The table below summarizes key parameters and their typical ranges for each major stage of the synthesis.

StageParameterTypical Range/ConditionRationale
Dihydroxy Fatty Acid Synthesis Temperature-78°C to 100°C (reaction dependent)Controls reaction rate and minimizes side reactions.
pH3 to 11 (reaction dependent)Affects reagent stability and reaction mechanism.
Reaction Time1 to 24 hoursEnsures complete reaction without product degradation.
Acyl-CoA Synthesis pH7.0 to 8.5Maintains the nucleophilicity of the CoA thiol group and stability of the product.
Temperature4°C to Room TemperatureMinimizes degradation of the sensitive acyl-CoA product.
AtmosphereInert (e.g., Argon or Nitrogen)Prevents oxidation of the thiol group on Coenzyme A.

Q3: What are the recommended methods for the purification and characterization of this compound?

Purification and characterization are critical to ensure the final product is of high purity and is the correct molecule.

Purification:

  • High-Performance Liquid Chromatography (HPLC): This is the method of choice for purifying long-chain acyl-CoAs. A C18 reverse-phase column is typically used with a gradient elution system.

  • Solid-Phase Extraction (SPE): SPE can be used for initial sample clean-up and to concentrate the product before HPLC.

Characterization:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the synthesized dihydroxy fatty acid precursor, although the complexity of the CoA moiety makes NMR of the final product challenging.

The diagram below illustrates a typical troubleshooting workflow when low yield is encountered.

G A Low Yield of Final Product B Analyze reaction mixture by LC-MS A->B C Is starting material consumed? B->C D Incomplete Reaction C->D No F Are major side products observed? C->F Yes E Optimize reaction time, temperature, or reagent stoichiometry D->E G Side Reactions F->G Yes I Is the desired product present but in low concentration? F->I No H Modify reaction conditions to suppress side reactions (e.g., change solvent, add scavenger) G->H J Product Degradation I->J Yes L Re-evaluate synthetic route I->L No K Review work-up and purification procedures. Use milder conditions and lower temperatures. J->K

Caption: A logical troubleshooting workflow for addressing low yield in chemical synthesis.

Experimental Protocols

General Protocol for the Conversion of a Long-Chain Fatty Acid to its Acyl-CoA Derivative (NHS Ester Method)

This protocol provides a general methodology for the synthesis of a long-chain acyl-CoA from its corresponding fatty acid.

Materials:

  • Long-chain fatty acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A, trilithium salt

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium Bicarbonate buffer (0.5 M, pH 8.0)

  • HPLC grade water and acetonitrile (B52724)

Procedure:

  • Activation of the Fatty Acid:

    • Dissolve the long-chain fatty acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the fatty acid solution.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight under an inert atmosphere.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Evaporate the solvent under reduced pressure to obtain the crude NHS ester.

  • Reaction with Coenzyme A:

    • Dissolve the crude NHS ester in a minimal amount of anhydrous DMF.

    • In a separate flask, dissolve Coenzyme A (1.2 equivalents) in the sodium bicarbonate buffer.

    • Add the DMF solution of the NHS ester dropwise to the Coenzyme A solution with vigorous stirring.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by HPLC.

  • Purification:

    • Once the reaction is complete, acidify the mixture to pH 3-4 with dilute HCl.

    • Purify the crude product by preparative reverse-phase HPLC using a C18 column. A typical gradient would be from 5% to 95% acetonitrile in water (with 0.1% formic acid).

    • Lyophilize the fractions containing the pure product to obtain the final this compound.

Note: This is a generalized protocol and may require optimization for the specific synthesis of this compound. The use of protecting groups for the hydroxyl functions on the fatty acid chain would be necessary prior to this procedure to avoid side reactions. The deprotection would then be the final step after the formation of the acyl-CoA.

Technical Support Center: Analysis of 3,12-Dihydroxytetradecanoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of 3,12-Dihydroxytetradecanoyl-CoA.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and lead to inaccurate quantification.

Potential Cause Recommended Solution
Secondary Interactions The hydroxyl groups on this compound can interact with active sites on the column stationary phase, leading to peak tailing. Using a column with end-capping or a novel stationary phase chemistry can mitigate these interactions.
Inappropriate Mobile Phase pH A mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) can help to suppress the ionization of residual silanols on the column, reducing peak tailing.
Column Overload Injecting too much sample can lead to peak fronting. Try reducing the injection volume or diluting the sample.
Extra-column Volume Excessive tubing length or poorly made connections can cause peak broadening. Ensure that all connections are secure and tubing is as short as possible.

Issue 2: Low Signal Intensity or Poor Sensitivity

Low signal intensity can make it difficult to detect and quantify low-abundance analytes.

Potential Cause Recommended Solution
Suboptimal Ionization Electrospray ionization (ESI) in positive ion mode is generally preferred for acyl-CoAs.[1][2] Ensure the spray voltage and gas flows are optimized for your instrument.
Inefficient Fragmentation The collision energy for MS/MS fragmentation is critical. For acyl-CoAs, a neutral loss of 507 Da is a characteristic fragmentation pattern.[1][3][4][5] Optimize the collision energy to maximize the signal for this transition.
Ion Suppression Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte. Improve chromatographic separation to isolate the analyte from interfering species. Sample cleanup using solid-phase extraction (SPE) can also be beneficial.
Analyte Degradation Acyl-CoAs can be unstable. Keep samples cold and minimize the time between sample preparation and analysis.

Issue 3: Inconsistent Retention Times

Shifting retention times can lead to misidentification of peaks and problems with automated data processing.

Potential Cause Recommended Solution
Column Equilibration Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. This is particularly important when using gradient elution.
Mobile Phase Composition Inconsistent mobile phase preparation can lead to retention time shifts. Prepare fresh mobile phases regularly and ensure accurate mixing.
Column Temperature Fluctuations Maintain a constant column temperature using a column oven. Even small temperature changes can affect retention times.
Column Degradation Over time, the stationary phase of the column can degrade, leading to changes in retention. If other troubleshooting steps fail, it may be necessary to replace the column.

Frequently Asked Questions (FAQs)

Q1: What are the expected MS/MS fragmentation patterns for this compound?

A1: In positive ion mode ESI-MS/MS, acyl-CoAs typically exhibit a characteristic fragmentation pattern.[1][3][4][5] The most common fragmentation includes a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da) and the formation of a product ion corresponding to the pantetheine-phosphate fragment at m/z 428.0365.[2] While the hydroxyl groups on the acyl chain may lead to some secondary fragmentation, the primary transitions for a multiple reaction monitoring (MRM) method would be based on these characteristic fragments.

Q2: Which type of LC column is best suited for the analysis of this compound?

A2: Due to the presence of two hydroxyl groups, this compound is more polar than its non-hydroxylated counterpart. A reversed-phase C18 column is a common choice for acyl-CoA analysis.[6] However, for more polar compounds, a column with a different stationary phase, such as one with a polar-embedded group, or employing Hydrophilic Interaction Liquid Chromatography (HILIC) might provide better retention and peak shape.

Q3: How can I improve the extraction efficiency of this compound from my samples?

A3: A common method for extracting acyl-CoAs involves protein precipitation with an organic solvent like methanol (B129727) or acetonitrile, followed by solid-phase extraction (SPE) for sample cleanup. Given the increased polarity of this compound, ensure that the organic solvent mixture used for extraction is optimized to efficiently solubilize this analyte.

Q4: What is a suitable internal standard for the quantification of this compound?

A4: An ideal internal standard would be a stable isotope-labeled version of the analyte. If this is not available, a structurally similar acyl-CoA with a different chain length that is not present in the sample, such as C15:0-CoA or C17:0-CoA, can be used.[7]

Experimental Protocols

Sample Preparation: Protein Precipitation and Solid-Phase Extraction

  • To a 100 µL sample (e.g., cell lysate, tissue homogenate), add 400 µL of ice-cold methanol containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elute the this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

The following table provides a starting point for LC-MS/MS method development. Optimization will be required for your specific instrument and application.

Parameter Recommended Starting Condition
LC Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Gas Temperature 300°C
Gas Flow 10 L/min
Nebulizer Pressure 40 psi
MRM Transitions Precursor Ion (Q1): [M+H]+ of 3,12-Dihydroxytetradecanoyl-CoAProduct Ion (Q3): Neutral loss of 507.0 Da and m/z 428.0

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Precipitation Protein Precipitation (Methanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC Liquid Chromatography (Reversed-Phase) Evaporation->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition & Processing MS->Data

Experimental workflow for LC-MS/MS analysis.

Troubleshooting_Logic Start Problem Encountered CheckPeakShape Check Peak Shape Start->CheckPeakShape CheckIntensity Check Signal Intensity CheckPeakShape->CheckIntensity Good Tailing Tailing/Fronting CheckPeakShape->Tailing Poor CheckRetention Check Retention Time CheckIntensity->CheckRetention Good LowSignal Low Signal CheckIntensity->LowSignal Low InconsistentRT Inconsistent RT CheckRetention->InconsistentRT Inconsistent SolutionPeakShape Adjust Mobile Phase pH Optimize Injection Volume Check Connections Tailing->SolutionPeakShape SolutionIntensity Optimize Ion Source Optimize Collision Energy Improve Sample Cleanup LowSignal->SolutionIntensity SolutionRetention Ensure Column Equilibration Prepare Fresh Mobile Phase Control Column Temperature InconsistentRT->SolutionRetention

A logical troubleshooting workflow for LC-MS/MS.

Putative_Metabolic_Pathway FattyAcid Tetradecanoyl-CoA Hydroxylation1 Hydroxylation (P450) FattyAcid->Hydroxylation1 Intermediate 3-Hydroxytetradecanoyl-CoA Hydroxylation1->Intermediate Hydroxylation2 Hydroxylation (P450) Intermediate->Hydroxylation2 Analyte This compound Hydroxylation2->Analyte BetaOxidation Peroxisomal Beta-Oxidation Analyte->BetaOxidation Downstream Downstream Metabolites BetaOxidation->Downstream

A putative metabolic pathway for this compound.

References

Reducing ion suppression effects in 3,12-Dihydroxytetradecanoyl-CoA mass spec

Author: BenchChem Technical Support Team. Date: December 2025

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in the mass spectrometry analysis of 3,12-Dihydroxytetradecanoyl-CoA and other long-chain acyl-CoA molecules.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for acyl-CoA analysis?

A1: Ion suppression is a type of matrix effect that occurs in Liquid Chromatography-Mass Spectrometry (LC-MS).[1] It is a phenomenon where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of other co-eluting components in the sample.[2] These interfering components, collectively known as the "matrix," can include salts, lipids, proteins, and other endogenous compounds. The competition for ionization in the MS source leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.[1][2]

Q2: What are the common sources of ion suppression in the analysis of this compound?

A2: For long-chain acyl-CoAs, common sources of ion suppression include:

  • Endogenous Matrix Components: Biological samples are complex mixtures. Lipids, phospholipids, and salts are major contributors to ion suppression.

  • Sample Preparation Reagents: Reagents used during sample processing, such as non-volatile buffers, detergents, or ion-pairing agents like trifluoroacetic acid (TFA), can severely suppress the analyte signal.[3] Plasticizers leaching from sample tubes and caps (B75204) can also be a source of contamination and interference.[4][5]

  • Mobile Phase Additives: While necessary for chromatography, certain mobile phase additives can compete with the analyte for ionization.[6] For example, some studies have shown that ammonium (B1175870) hydroxide (B78521) can cause significant signal suppression for certain lipids in negative ion mode.[7]

Q3: How do I know if my this compound signal is low due to ion suppression?

A3: Diagnosing ion suppression typically involves a post-column infusion experiment. In this setup, a constant flow of your analyte solution is introduced into the mobile phase stream after the analytical column but before the mass spectrometer. When a blank matrix sample (a sample prepared in the same way as your study samples but without the analyte) is injected, any dip in the constant analyte signal indicates the retention time at which co-eluting matrix components are causing ion suppression.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving low or inconsistent signal intensity for this compound.

Issue 1: Low or No Signal for this compound
  • Possible Cause 1: Sample Degradation. Acyl-CoAs are susceptible to hydrolysis, particularly in non-acidic aqueous solutions.[8]

    • Solution: Always prepare and store samples in an acidic buffer and keep them on ice or at -80°C for long-term storage. Minimize the time samples spend at room temperature.[9]

  • Possible Cause 2: Inefficient Ionization or Suboptimal MS Parameters. The choice of ionization mode and MS parameters is critical. Long-chain acyl-CoAs are typically analyzed in positive ion mode.[10]

    • Solution: Ensure your mass spectrometer is tuned and calibrated. Optimize source parameters like desolvation temperature and gas flows.[8] For MS/MS, confirm the precursor and product ions are correctly selected and optimize the collision energy.[8]

  • Possible Cause 3: Severe Ion Suppression. The sample matrix is heavily interfering with the analyte's ionization.

    • Solution: Implement a more rigorous sample preparation method to remove interfering components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective.[4] Also, consider diluting the sample, if the analyte concentration is high enough, to reduce the concentration of matrix components.[2][4]

Issue 2: Inconsistent and Irreproducible Results
  • Possible Cause 1: Variable Matrix Effects. Sample-to-sample variations in the matrix composition can cause different degrees of ion suppression, leading to poor reproducibility.[2]

    • Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the most effective way to compensate for ion suppression. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by ion suppression in the same way, allowing for accurate quantification based on the analyte-to-IS ratio.[2]

    • Solution 2: Matrix-Matched Calibrators. Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples to account for consistent matrix effects.

  • Possible Cause 2: Poor Chromatography. If this compound co-elutes with a significant amount of matrix components, ion suppression will be more pronounced.[1]

    • Solution: Optimize the chromatographic separation. Adjusting the mobile phase gradient, changing the organic solvent, or using a different column chemistry can help separate the analyte from the interfering compounds.[1] It is often recommended to have the analyte elute in a region of the chromatogram that is less affected by matrix components, avoiding the solvent front and the very end of the gradient.[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup

This protocol is a general guideline for cleaning up tissue extracts for acyl-CoA analysis and may require optimization.

  • Homogenization: Homogenize approximately 250 mg of powdered frozen tissue in 4 mL of an ice-cold extraction buffer (e.g., methanol (B129727)/water 1:1 containing 5% acetic acid).[8][9] Spike with an appropriate internal standard.

  • Centrifugation: Centrifuge the homogenate to pellet proteins and cell debris.

  • SPE Cartridge Conditioning: Use an ion-exchange SPE cartridge. Pre-activate the cartridge with 3 mL of methanol, then equilibrate with 3 mL of the extraction buffer.[9]

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned cartridge.[8]

  • Washing: Wash the cartridge with 3 mL of the extraction buffer to remove unbound impurities.[8]

  • Elution: Elute the acyl-CoAs using a suitable solvent. A common approach is to use a mixture of 50 mM ammonium formate (B1220265) (pH 6.3) and methanol in increasing methanol concentrations, followed by pure methanol.[9]

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas and reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.[9]

Protocol 2: Optimizing Mobile Phase for Reduced Ion Suppression

For long-chain acyl-CoA analysis, a reverse-phase separation is common. The choice of mobile phase additives can significantly impact signal intensity.

  • Recommended Additives: For positive ion mode ESI, volatile additives like formic acid or ammonium formate are preferred over non-volatile salts. For negative ion mode, some studies have shown that low concentrations (e.g., 0.02% v/v) of acetic acid can significantly enhance the signal for many lipid classes compared to ammonium acetate (B1210297) or ammonium hydroxide.[7]

  • Testing Procedure:

    • Prepare separate mobile phases containing different additives at various concentrations.

    • Analyze a standard solution of this compound with each mobile phase composition.

    • Compare the signal intensity and peak shape to determine the optimal conditions.

Quantitative Data Summary

Table 1: Relative Signal Intensity of Lipid Classes with Different Mobile Phase Additives in Negative Ion Mode (Illustrative Data)

Lipid SubclassAcetic Acid vs. Ammonium Acetate (Fold Change)Acetic Acid vs. Ammonium Hydroxide (Fold Change)
Fatty Acyls2-19x increase>100x increase
Glycerolipids3-10x increase>50x increase
Glycerophospholipids2-15x increase2-1000x increase
Sphingolipids5-12x increase>200x increase

Data is illustrative and based on findings for general lipid classes, where acetic acid was shown to improve ionization efficiency compared to other common additives in negative mode ESI.[7]

Visualizations

TroubleshootingWorkflow start Low / Inconsistent Signal for This compound check_ms Check MS Performance (infuse known standard) start->check_ms ms_ok MS is OK check_ms->ms_ok OK ms_fail MS Issue check_ms->ms_fail FAIL check_sample Prepare Fresh Standards & Mobile Phases sample_ok Sample Prep OK check_sample->sample_ok OK sample_fail Degradation/ Contamination check_sample->sample_fail FAIL diagnose_suppression Perform Post-Column Infusion Experiment suppression_present Suppression Confirmed diagnose_suppression->suppression_present Dip in Signal no_suppression No Suppression diagnose_suppression->no_suppression Stable Signal ms_ok->check_sample end_ms Troubleshoot MS Hardware ms_fail->end_ms sample_ok->diagnose_suppression end_sample Review Sample Handling & Storage Protocol sample_fail->end_sample optimize_sample_prep Improve Sample Cleanup (SPE, LLE) suppression_present->optimize_sample_prep optimize_chroma Optimize Chromatography (gradient, column) suppression_present->optimize_chroma use_is Use Stable Isotope-Labeled Internal Standard suppression_present->use_is no_suppression->check_ms Re-evaluate MS/Sample end_method Implement Method Changes & Re-evaluate optimize_sample_prep->end_method optimize_chroma->end_method use_is->end_method

Caption: A logical workflow for troubleshooting low LC-MS signal.

IonSuppressionMechanism cluster_source Electrospray Ionization (ESI) Source cluster_process Competition for Charge & Surface Access cluster_detector Mass Spectrometer Detector droplet ESI Droplet (Analyte + Matrix) gas_phase_ions Gas Phase Ions droplet->gas_phase_ions Evaporation & Ionization analyte Analyte (A) matrix Matrix (M) process_desc Matrix components (M) are often more abundant or have higher surface activity, outcompeting the analyte (A) for ionization. suppressed_signal Suppressed Analyte Signal (Low A+) gas_phase_ions->suppressed_signal Fewer A+ ions matrix_signal High Matrix Signal (High M+) gas_phase_ions->matrix_signal More M+ ions signal Signal Intensity suppressed_signal->signal matrix_signal->signal

Caption: Mechanism of ion suppression in the ESI source.

SPE_Workflow start Homogenized & Centrifuged Sample Supernatant condition 1. Condition SPE Cartridge (Methanol & Buffer) start->condition load 2. Load Sample condition->load wash 3. Wash Cartridge (Remove Impurities) load->wash elute 4. Elute Acyl-CoAs (Elution Solvent) wash->elute impurities Impurities (Salts, etc.) Discarded wash->impurities analyze 5. Dry & Reconstitute for LC-MS/MS Analysis elute->analyze

Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.

References

Troubleshooting low signal intensity of 3,12-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity during the analysis of 3,12-Dihydroxytetradecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity for this compound in LC-MS/MS analysis?

Low signal intensity for this compound can stem from several factors, primarily related to its inherent instability and analytical methodology. The most common causes include:

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in aqueous solutions with alkaline or strongly acidic pH.[1] Improper sample handling and storage can lead to significant loss of the target analyte before analysis.

  • Suboptimal Mass Spectrometry Conditions: Incorrect selection of precursor and product ions, as well as inadequate optimization of parameters like collision energy, can drastically reduce signal intensity.

  • Ion Suppression: Co-elution of other compounds from the sample matrix can compete for ionization in the mass spectrometer's source, leading to a suppressed signal for the analyte of interest.[1]

  • Poor Chromatographic Resolution: Inadequate separation on the HPLC column can lead to peak broadening and co-elution with interfering substances.[1]

  • Adsorption to Surfaces: Acyl-CoAs can adsorb to plastic surfaces, leading to sample loss. It has been shown that using glass vials can decrease signal loss and improve sample stability.[2]

Q2: How can I improve the stability of this compound in my samples?

To mitigate the instability of acyl-CoAs, consider the following:

  • pH Control: Maintain the pH of your solutions within a neutral to slightly acidic range.

  • Temperature: Store samples at -80°C as a dry pellet. Once reconstituted, keep them in a cooled autosampler (e.g., 4°C) for the shortest possible time before injection.

  • Solvent Choice: Reconstitute samples in a solvent that minimizes degradation. While specific data for this compound is limited, for acyl-CoAs in general, a mixture of methanol (B129727) and ammonium (B1175870) acetate (B1210297) solution is often used.[1]

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation. Prepare aliquots to avoid this.

Q3: What are the recommended mass spectrometry parameters for detecting this compound?

While optimal parameters should be determined empirically, a good starting point for acyl-CoA analysis using electrospray ionization (ESI) in positive ion mode for multiple reaction monitoring (MRM) would be:

  • Precursor Ion: The [M+H]⁺ ion of this compound.

  • Product Ion: A common and abundant fragment for acyl-CoAs is generated by the neutral loss of the 507 Da phosphopantetheine moiety.[3][4] Therefore, the primary product ion to monitor would be [M+H-507]⁺.

  • Ionization Mode: Positive ion mode is generally preferred for acyl-CoA analysis due to the formation of a structure-specific and abundant product ion.[5]

Troubleshooting Guide

This guide addresses specific issues of low signal intensity in a question-and-answer format.

Issue 1: No or very low signal for the this compound standard.
Possible Cause Troubleshooting Step Expected Outcome
Degraded Standard Prepare a fresh standard solution from a new vial of the compound.A clear, sharp peak should be observed, indicating the integrity of the new standard.
Incorrect MS Parameters Infuse the fresh standard directly into the mass spectrometer to optimize the precursor and product ions, as well as collision energy and other source parameters.A stable and strong signal for the parent and fragment ions will be identified, allowing for the creation of an optimized MRM method.
Instrument Contamination Clean the mass spectrometer's ion source and transfer optics according to the manufacturer's protocol.A reduction in background noise and an increase in signal intensity should be observed.
Issue 2: Good signal for the standard, but low or no signal in the sample matrix.
Possible Cause Troubleshooting Step Expected Outcome
Ion Suppression Dilute the sample extract to reduce the concentration of matrix components. Also, improve chromatographic separation to resolve the analyte from interfering compounds.[1]The signal intensity of the analyte should increase as the effect of ion suppression is diminished.
Sample Degradation During Extraction Optimize the extraction protocol to be as rapid as possible and to maintain a neutral or slightly acidic pH and low temperature throughout the process.A higher recovery of the analyte from the sample matrix will lead to a stronger signal.
Analyte Adsorption During sample preparation, use glass or low-retention plasticware to minimize the loss of the analyte due to adsorption.[2]An increase in the measured concentration of the analyte, reflecting better recovery.

Experimental Protocols

Protocol 1: Generic Acyl-CoA Extraction from Cultured Cells
  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolism Quenching & Lysis: Add 1 mL of ice-cold extraction solvent (e.g., 2:1:1 methanol:acetonitrile:water) to each well of a 6-well plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate vigorously for 1 minute and then centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the protein.

  • Drying: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in an appropriate solvent (e.g., 50% methanol with 5 mM ammonium acetate) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
  • Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 10 mM ammonium acetate.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 10-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+H]⁺ for this compound.

    • Product Ion: [M+H-507]⁺.

    • Optimization: Infuse a standard solution to optimize collision energy, declustering potential, and other source-dependent parameters.

Visualizations

Caption: Troubleshooting workflow for low signal intensity.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Harvest_Cells 1. Harvest & Wash Cells Lyse_Cells 2. Quench & Lyse Harvest_Cells->Lyse_Cells Precipitate_Protein 3. Precipitate Protein Lyse_Cells->Precipitate_Protein Dry_Extract 4. Dry Extract Precipitate_Protein->Dry_Extract Reconstitute 5. Reconstitute Dry_Extract->Reconstitute Inject 6. Inject into LC-MS/MS Reconstitute->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. MS/MS Detection (MRM) Separate->Detect Integrate 9. Integrate Peak Area Detect->Integrate Quantify 10. Quantify Concentration Integrate->Quantify

Caption: General experimental workflow for acyl-CoA analysis.

References

Purification challenges of synthetic 3,12-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Synthetic Acyl-CoAs

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying synthetic long-chain acyl-CoAs?

Purification is challenging due to the amphipathic nature of these molecules, which possess both a highly polar Coenzyme A head group and a nonpolar, hydrophobic acyl tail.[1] Key difficulties include the tendency for the thioester bond to hydrolyze, especially at non-optimal pH, the co-purification of unreacted starting materials (free CoA, fatty acid), and the potential for the long acyl chain to cause solubility issues.[2][3][4]

Q2: My final product shows low purity with contaminants at a similar retention time in RP-HPLC. What are they likely to be?

Common impurities in synthetic acyl-CoA preparations include unreacted fatty acid, free Coenzyme A, and oxidized or hydrolyzed byproducts. If the synthesis involves activating the fatty acid with reagents like N,N'-Carbonyldiimidazole, residual activating agents or their byproducts can also co-elute.[5] The presence of two hydroxyl groups on the tetradecanoyl chain can also lead to the formation of isomers or side-products during synthesis that are difficult to separate.

Q3: What is the optimal pH range to maintain during purification to prevent degradation?

Acyl-CoA thioesters are susceptible to hydrolysis at both high and low pH.[2] It is critical to maintain the pH of all buffers and solutions within a moderately acidic to neutral range, typically between pH 4.5 and 6.7, to ensure the stability of the thioester linkage.[2][6]

Q4: Should I use Solid-Phase Extraction (SPE) or High-Performance Liquid Chromatography (HPLC) for my primary purification step?

The choice depends on the scale and desired purity. SPE is an excellent method for rapid, initial cleanup and enrichment of the acyl-CoA from a crude reaction mixture, effectively removing salts and more polar impurities.[2][7] For achieving high purity (>95%), a subsequent purification step using Reversed-Phase HPLC (RP-HPLC) is almost always necessary.[5][6] RP-HPLC offers superior resolution to separate the target molecule from structurally similar impurities.[6]

Q5: The recovery of my hydroxylated acyl-CoA is very low after purification. What are the common causes?

Low recovery can stem from several factors:

  • Hydrolysis: As mentioned, improper pH or elevated temperatures can cleave the thioester bond.

  • Irreversible Adsorption: The hydrophobic acyl chain can adsorb irreversibly to certain plasticware or chromatography media. Using low-adsorption tubes and ensuring proper column conditioning is crucial.

  • Incomplete Elution: The combination of polar hydroxyl groups and a long nonpolar chain can cause complex interactions with the stationary phase. Elution conditions, particularly solvent strength, may need to be optimized to ensure the complete release of the compound from the column.[6]

  • Precipitation: Long-chain acyl-CoAs can have limited solubility in aqueous buffers, especially at high concentrations or low temperatures.[3]

Troubleshooting Guide

Symptom / Observation Potential Cause(s) Recommended Solutions & Strategies
Low or No Product Peak in HPLC Analysis 1. Thioester hydrolysis during synthesis or workup.[1][2] 2. Inefficient synthetic reaction. 3. Product precipitation in sample vial.1. Ensure all solutions are maintained at pH 4.5-6.5. Perform all steps at 4°C where possible. 2. Verify synthesis of the activated fatty acid (e.g., imidazolide) before adding CoA.[5] 3. Re-dissolve sample in a mobile phase with higher organic content before injection.
Multiple Peaks in HPLC Chromatogram 1. Presence of unreacted CoA and/or free fatty acid. 2. Formation of isomers or byproducts during synthesis. 3. Product degradation (hydrolysis peak, oxidized species).1. Perform an initial cleanup using Solid-Phase Extraction (SPE) to remove the bulk of unreacted starting materials.[6][7] 2. Optimize the HPLC gradient to improve separation. A shallower gradient can increase resolution between closely eluting species.[8] 3. Analyze samples immediately after preparation and store at -80°C to minimize degradation.[9]
Broad or Tailing HPLC Peaks 1. Column overloading. 2. Secondary interactions between hydroxyl groups and silica (B1680970) support. 3. Poor sample solubility in the mobile phase.1. Reduce the mass of sample loaded onto the column. 2. Use a column with end-capping or switch to a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to mitigate secondary interactions.[10] 3. Ensure the sample is fully dissolved in the initial mobile phase. A small amount of isopropanol (B130326) in the sample solvent may improve solubility.[2]
Low Yield After SPE Cleanup 1. Incomplete binding of the acyl-CoA to the SPE sorbent. 2. Breakthrough during sample loading. 3. Incomplete elution from the SPE cartridge.1. Ensure the SPE column is properly conditioned according to the manufacturer's protocol.[2][7] 2. Do not exceed the column's loading capacity. Load the sample slowly to ensure sufficient interaction time.[7] 3. Use a stronger elution solvent or increase the elution volume. For long-chain acyl-CoAs, a solvent like methanol (B129727) or 2-propanol is often required.[6]

Visualized Workflows and Concepts

G General Purification Workflow for Synthetic Acyl-CoA cluster_synthesis Synthesis cluster_cleanup Initial Cleanup cluster_polishing High-Purity Polishing cluster_final Final Product Handling Crude Crude Synthetic Reaction Mixture Solvent_Ext Solvent Extraction (e.g., Acetonitrile/Isopropanol) Crude->Solvent_Ext Extract Acyl-CoA, Precipitate Proteins/Catalysts SPE Solid-Phase Extraction (SPE) (e.g., C18 or Pyridyl-Functionalized Silica) Solvent_Ext->SPE Load Supernatant HPLC Reversed-Phase HPLC SPE->HPLC Elute & Concentrate Fraction_Collection Fraction Collection HPLC->Fraction_Collection Solvent_Evap Solvent Evaporation (Lyophilization or N2 Stream) Fraction_Collection->Solvent_Evap QC Purity Analysis (LC-MS, UV-Vis) Solvent_Evap->QC Storage Store at -80°C QC->Storage

Caption: A typical multi-step workflow for purifying synthetic acyl-CoAs.

G Troubleshooting Logic for Low Purity After HPLC Start Low Purity Detected (e.g., <90%) Check1 Are there multiple closely eluting peaks? Start->Check1 Check2 Is there a broad peak or significant tailing? Check1->Check2 No Sol1 Optimize HPLC Gradient: - Decrease slope - Try different organic modifier (e.g., ACN vs. MeOH) Check1->Sol1 Yes Check3 Is there an early eluting peak (near solvent front)? Check2->Check3 No Sol3 Reduce Sample Load - Inject less material - Check column health Check2->Sol3 Yes Sol4 Improve SPE Cleanup: - Optimize wash steps to remove polar impurities like free CoA Check3->Sol4 Yes (likely free CoA or hydrolysis product) End Re-analyze Purity Check3->End No Sol2 Change Column Selectivity: - Switch from C18 to Phenyl-Hexyl - Test different manufacturer's C18 Sol1->Sol2 Sol2->End Sol3->End Sol4->End

Caption: A decision tree for troubleshooting low purity results post-HPLC.

G Metabolic Context of Long-Chain Acyl-CoAs cluster_synthesis Anabolism cluster_catabolism Catabolism & Signaling ACoA Long-Chain Acyl-CoA (e.g., 3,12-diOH-C14-CoA) Complex Synthesis of Complex Lipids (Triglycerides, Phospholipids) ACoA->Complex BetaOx β-Oxidation (Energy Production) ACoA->BetaOx Signal Cell Signaling (e.g., Regulation of Transcription Factors) ACoA->Signal FAS De Novo Fatty Acid Synthesis (from Acetyl-CoA) FreeFA Free Fatty Acid + CoA FAS->FreeFA FreeFA->ACoA Acyl-CoA Synthetase

References

Preventing enzymatic degradation of 3,12-Dihydroxytetradecanoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the enzymatic degradation of 3,12-Dihydroxytetradecanoyl-CoA during extraction from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes responsible for the degradation of this compound during sample preparation?

A1: As a hydroxylated long-chain fatty acyl-CoA, this compound is primarily susceptible to degradation by enzymes of the mitochondrial fatty acid β-oxidation pathway. The key enzymes to consider are:

  • Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD): This enzyme catalyzes the oxidation of the 3-hydroxy group, a critical step in the β-oxidation spiral.

  • Enoyl-CoA Hydratase (ECH): This enzyme is involved in the hydration and dehydration steps of the pathway.

  • Acyl-CoA Thioesterases (ACOTs): These enzymes can hydrolyze the thioester bond, releasing Coenzyme A and the free fatty acid, which can prevent further analysis of the CoA derivative.

Q2: I am observing significant loss of my target molecule. What are the most critical initial steps to prevent degradation?

A2: The most critical step is the rapid and complete inactivation of enzymatic activity at the moment of sample collection. This is best achieved by:

  • Flash-Freezing: Immediately snap-freeze tissue samples in liquid nitrogen. For cell cultures, rapidly aspirate the media and quench the cells with a pre-chilled extraction solvent.

  • Acidified Organic Solvent Extraction: Homogenize the frozen tissue or cell pellet in a cold ( -20°C to -80°C) organic solvent mixture (e.g., acetonitrile/methanol (B129727)/water) containing an acid. The combination of low temperature and low pH effectively denatures and precipitates enzymes.

Q3: Are there specific chemical inhibitors that I can add to my extraction buffer?

A3: Yes, incorporating specific enzyme inhibitors into your homogenization and extraction buffers can provide an additional layer of protection. Based on the degrading enzymes, the following can be considered:

  • For Enoyl-CoA Hydratase (ECH): Potent irreversible inhibitors are available. Methylenecyclopropylformyl-CoA (MCPF-CoA) can inactivate both mitochondrial (ECH1) and peroxisomal (ECH2) hydratases. For more specific inhibition of the peroxisomal enzyme, 3-octynoyl-CoA can be used as it only inactivates ECH2.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Recovery of this compound Incomplete inactivation of cellular enzymes.Ensure samples are flash-frozen in liquid nitrogen immediately upon collection. Use a pre-chilled, acidified organic solvent for the initial homogenization step to denature enzymes.
Sub-optimal extraction solvent for a dihydroxylated species.Due to its hydroxyl groups, the target molecule is more polar than non-hydroxylated acyl-CoAs. Ensure your extraction solvent has a sufficient polar component (e.g., methanol/water mixture) to efficiently solubilize it.
High Variability Between Replicates Inconsistent sample handling and timing.Standardize the time from sample collection to quenching. Ensure all reagents and equipment are pre-chilled to maintain low temperatures throughout the procedure.
Partial precipitation of the analyte.After extraction and centrifugation, ensure the supernatant is completely transferred. Consider a second extraction of the pellet to maximize recovery.
Presence of Degradation Products (e.g., 3-keto-12-hydroxy-tetradecanoyl-CoA) Incomplete inhibition of LCHAD.Add a competitive inhibitor like acetoacetyl-CoA to the homogenization buffer. Optimize the concentration by performing a dose-response experiment.
Non-enzymatic hydrolysis.Maintain a low pH (around 4.5-5.0) during extraction and storage, as the thioester bond of acyl-CoAs is more stable under slightly acidic conditions. Avoid prolonged exposure to strong acids or bases.

Quantitative Data: Inhibitors of Acyl-CoA Degrading Enzymes

The following table summarizes key quantitative data for relevant enzyme inhibitors. Note that data for LCHAD is limited, and empirical optimization is recommended.

Enzyme Target Inhibitor Type of Inhibition Key Parameters Recommended Starting Concentration
Enoyl-CoA Hydratase 1 & 2 (ECH1/2) (R)-Methylenecyclopropylformyl-CoA ((R)-MCPF-CoA)IrreversibleK_I = 60 ± 7 μM, k_inact = 0.053 ± 0.004 min⁻¹50 - 100 µM
Enoyl-CoA Hydratase 2 (ECH2) 3-Octynoyl-CoAIrreversibleSpecific for ECH250 - 100 µM
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Acetoacetyl-CoACompetitiveN/A10 - 50 µM

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is adapted from established methods for long-chain acyl-CoA extraction, with modifications to enhance the stability of hydroxylated species.

Materials:

  • Pre-chilled mortar and pestle

  • Liquid nitrogen

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9, chilled to 4°C.

  • Extraction Solvent: Acetonitrile:Methanol:Water (2:2:1, v/v/v), chilled to -20°C.

  • Optional Inhibitors: Acetoacetyl-CoA (to a final concentration of 25 µM), (R)-MCPF-CoA (to a final concentration of 75 µM).

Procedure:

  • Sample Quenching: Weigh approximately 50-100 mg of frozen tissue and keep it submerged in liquid nitrogen.

  • Pulverization: Place the frozen tissue in a pre-chilled mortar and add liquid nitrogen. Grind the tissue to a fine, homogenous powder.

  • Homogenization: Transfer the frozen powder to a pre-chilled tube containing 1 mL of ice-cold Homogenization Buffer. If using, ensure the inhibitors are pre-mixed in the buffer. Immediately add 2 mL of cold Extraction Solvent.

  • Extraction: Vortex the sample vigorously for 2 minutes at 4°C.

  • Protein Precipitation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) for LC-MS).

Visualizations

Metabolic Pathway: Potential Degradation of this compound

The following diagram illustrates the initial steps of the β-oxidation pathway, which represents the most likely route for enzymatic degradation of this compound.

G cluster_pathway β-Oxidation Pathway cluster_inhibitors Inhibitory Action mol This compound step1 Degradation Product 1 (3-Keto-12-hydroxy-tetradecanoyl-CoA) mol->step1 LCHAD (Oxidation) step2 Degradation Product 2 (10-Hydroxy-dodecanoyl-CoA) step1->step2 Thiolase (Thiolysis) acetyl Acetyl-CoA step1->acetyl inhibitor1 Acetoacetyl-CoA inhibitor1->mol Inhibits LCHAD

Caption: Potential degradation pathway of this compound via β-oxidation.

Experimental Workflow: Sample Preparation

This diagram outlines the logical flow of the recommended extraction protocol to minimize enzymatic degradation.

G start Biological Sample (Tissue or Cells) quench 1. Rapid Quenching (Liquid Nitrogen) start->quench homogenize 2. Homogenization (Cold Acidic Buffer + Inhibitors) quench->homogenize extract 3. Extraction (Cold Organic Solvent) homogenize->extract centrifuge 4. Centrifugation (Protein Precipitation) extract->centrifuge collect 5. Supernatant Collection centrifuge->collect analyze Downstream Analysis (e.g., LC-MS) collect->analyze

Caption: Workflow for extraction of this compound.

Technical Support Center: Resolution of 3,12-Dihydroxytetradecanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of 3,12-Dihydroxytetradecanoyl-CoA from its positional and stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound isomers?

A1: The primary challenges lie in the structural similarities of the isomers. You will be dealing with:

  • Positional isomers: For example, distinguishing this compound from other dihydroxy isomers where the hydroxyl groups are at different positions on the tetradecanoyl chain.

  • Stereoisomers: Each hydroxyl group can be in either the (R) or (S) configuration, leading to a mixture of diastereomers and enantiomers.

  • The Coenzyme A moiety: The large, polar Coenzyme A group can dominate the chromatographic behavior, making separation based on subtle differences in the fatty acyl chain challenging. It is also susceptible to degradation.

Q2: What is the recommended general approach for separating these isomers?

A2: A multi-step approach is often necessary. This typically involves an initial reversed-phase HPLC separation to isolate the dihydroxytetradecanoyl-CoA fraction, followed by chiral chromatography to resolve the stereoisomers. Tandem mass spectrometry (MS/MS) is crucial for confident identification of the isomers.

Q3: Is derivatization necessary for the separation of this compound isomers?

A3: While direct analysis of the acyl-CoA is possible, derivatization can be advantageous, particularly for enhancing the resolution of stereoisomers and improving detection sensitivity. Derivatization of the hydroxyl groups with a chiral agent can create diastereomers that are more easily separated on a standard reversed-phase column.[1] However, this adds complexity to sample preparation and may not be necessary with modern chiral stationary phases.

Q4: Can I use gas chromatography (GC) for this analysis?

A4: Gas chromatography is generally not suitable for the direct analysis of intact acyl-CoAs due to their low volatility and thermal instability. GC-MS is a powerful technique for the analysis of fatty acids, but it would require cleavage of the CoA thioester and derivatization of the resulting free fatty acid.[2] This would result in the loss of information about the intact acyl-CoA.

Troubleshooting Guides

Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Steps
Secondary Interactions with Column Use a column with end-capping. Add a small amount of a competing agent, like triethylamine, to the mobile phase.
Sample Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For acyl-CoAs, a slightly acidic pH (e.g., using formic acid or ammonium (B1175870) acetate) is often used.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Poor Resolution of Isomers
Possible Cause Troubleshooting Steps
Suboptimal Mobile Phase Composition Optimize the gradient elution profile. For reversed-phase, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. For chiral chromatography, experiment with different alcohol modifiers in the mobile phase.
Inadequate Stationary Phase For positional isomers, a high-resolution C18 or C8 column is a good starting point. For stereoisomers, a chiral stationary phase (e.g., polysaccharide-based like Chiralpak) is essential.[3]
Flow Rate is Too High Decrease the flow rate to allow for better equilibration and interaction with the stationary phase.
Temperature Fluctuations Use a column oven to maintain a stable temperature, as temperature can significantly impact selectivity.
Low Signal Intensity or No Peaks
Possible Cause Troubleshooting Steps
Sample Degradation Acyl-CoAs are prone to hydrolysis. Prepare samples fresh and keep them cold. Use a buffered sample diluent.
Poor Ionization in Mass Spectrometer Optimize the electrospray ionization (ESI) source parameters. Acyl-CoAs are typically analyzed in positive ion mode.
Detector Issues (UV) Ensure the detector wavelength is appropriate for the Coenzyme A moiety (around 260 nm). Check the lamp intensity.
Sample Loss During Preparation Minimize the number of sample handling steps. Use low-binding tubes.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Separation of Positional Isomers

This protocol outlines a general method for the separation of dihydroxytetradecanoyl-CoA positional isomers.

  • Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B (linear gradient)

    • 15-18 min: 95% B (hold)

    • 18-18.1 min: 95% to 5% B (return to initial)

    • 18.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 260 nm and/or ESI-MS.

Protocol 2: Chiral HPLC for Separation of Stereoisomers

This protocol is for the separation of stereoisomers following initial purification by reversed-phase HPLC.

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of hexane (B92381) and a polar organic modifier (e.g., ethanol (B145695) or isopropanol). The exact ratio needs to be optimized, but a starting point could be 90:10 (v/v) hexane:ethanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 260 nm.

Quantitative Data

The following table provides representative data for the separation of hydroxylated fatty acid isomers. Note that the exact retention times and resolution values for this compound will need to be determined empirically.

Table 1: Representative HPLC Resolution of Hydroxy Fatty Acid Isomers

Isomer PairChromatographic MethodStationary PhaseMobile PhaseRetention Time (min) - Isomer 1Retention Time (min) - Isomer 2Resolution (Rs)
Positional Isomers (e.g., 3-OH vs. 12-OH)Reversed-Phase HPLCC18Acetonitrile/Water Gradient~10.2~11.5> 1.5
Enantiomers (e.g., 3R-OH vs. 3S-OH)Chiral HPLCChiralpak AD-HHexane/Ethanol~8.5~9.8> 1.2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Analysis start Biological Sample extraction Lipid Extraction start->extraction rp_hplc Reversed-Phase HPLC (Positional Isomers) extraction->rp_hplc chiral_hplc Chiral HPLC (Stereoisomers) rp_hplc->chiral_hplc ms_detection Mass Spectrometry (Identification) chiral_hplc->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for the resolution and analysis of this compound isomers.

troubleshooting_logic cluster_peak_shape Peak Shape Issues? cluster_resolution Resolution Issues? cluster_solutions_peak Peak Shape Solutions cluster_solutions_res Resolution Solutions start Chromatographic Problem (e.g., Poor Resolution) peak_shape_yes Yes start->peak_shape_yes Tailing/Fronting resolution_yes Yes start->resolution_yes Co-elution solution_peak Check for Sample Overload Adjust Mobile Phase pH Use End-Capped Column peak_shape_yes->solution_peak peak_shape_no No solution_res Optimize Mobile Phase Change Stationary Phase Adjust Flow Rate/Temperature resolution_yes->solution_res resolution_no No

References

Technical Support Center: Method Refinement for Quantitative Analysis of Dihydroxyacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of dihydroxyacyl-CoAs. It is intended for researchers, scientists, and drug development professionals familiar with bioanalytical techniques.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for the quantitative analysis of dihydroxyacyl-CoAs?

A1: The most widely accepted and sensitive method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high specificity and sensitivity, which is crucial due to the low endogenous concentrations of many acyl-CoA species.

Q2: Why is sample preparation so critical for dihydroxyacyl-CoA analysis?

A2: Dihydroxyacyl-CoAs, like other acyl-CoAs, are susceptible to both chemical and enzymatic degradation. Proper and rapid sample preparation is essential to halt metabolic activity and prevent hydrolysis of the thioester bond, ensuring the accurate measurement of in vivo concentrations. Key considerations include immediate freezing of samples in liquid nitrogen and maintaining cold conditions throughout the extraction process.

Q3: What are the recommended extraction methods for dihydroxyacyl-CoAs from biological tissues?

A3: Several methods can be employed, with the choice often depending on the specific tissue matrix and the chain length of the acyl-CoA. Common approaches include:

  • Protein Precipitation: Using agents like 5-sulfosalicylic acid (SSA) or organic solvents such as a mixture of acetonitrile (B52724) and 2-propanol.[1] SSA is effective for deproteinization and has shown good recovery for various short-chain acyl-CoAs.[1]

  • Solid-Phase Extraction (SPE): This is often used as a cleanup step after initial extraction to remove interfering substances and concentrate the analytes. Anion-exchange SPE is a common choice for isolating acyl-CoAs.

Q4: How can I improve the stability of dihydroxyacyl-CoAs during sample preparation and analysis?

A4: To minimize degradation, it is crucial to:

  • Keep tissue samples frozen at all times until the addition of the extraction solvent.[1]

  • Perform all extraction steps on ice or at 4°C.

  • Use extraction solutions that inhibit enzymatic activity, such as those with acidic components.

  • If not analyzing immediately, store extracts at -80°C.

  • Reconstitute dried samples in an appropriate solvent just before LC-MS/MS analysis, as acyl-CoAs can be unstable in aqueous solutions.

Q5: What type of internal standard should be used for accurate quantification?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte of interest (e.g., ¹³C- or ¹⁵N-labeled dihydroxyacyl-CoA). If a specific labeled standard is unavailable, a structurally similar acyl-CoA with a different chain length that is not present in the sample can be used, such as heptadecanoyl-CoA.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Analyte Signal or Poor Recovery Incomplete cell lysis or tissue homogenization.Ensure thorough homogenization using a bead beater or ultrasonic homogenizer on ice.[1]
Degradation of dihydroxyacyl-CoAs during sample preparation.Work quickly and keep samples on ice at all times. Use pre-chilled solvents and tubes.[1]
Inefficient extraction from the biological matrix.Optimize the extraction solvent. For tissues, a mixture of isopropanol (B130326) and an aqueous buffer can be effective.[2] Consider different protein precipitation agents (e.g., SSA vs. acetonitrile).
Poor retention on the SPE column.Ensure the SPE cartridge is properly conditioned and equilibrated. Optimize the pH of the loading and wash solutions.
High Signal Variability Between Replicates Inconsistent sample handling and processing times.Standardize the entire workflow, from sample collection to extraction, ensuring each sample is treated identically.
Protein precipitation is incomplete, leading to matrix effects.Increase the volume of the precipitation agent or allow for a longer incubation on ice before centrifugation.[1]
Analyte instability in the autosampler.Analyze samples immediately after preparation. If there is a delay, ensure the autosampler is kept at a low temperature (e.g., 4°C).
Poor Chromatographic Peak Shape (Tailing, Broadening) Interaction of the phosphate (B84403) groups of the CoA moiety with the column.Use a mobile phase with an ion-pairing agent or adjust the pH. A wash step with a low concentration of phosphoric acid between injections can also help.
Co-elution with interfering matrix components.Optimize the chromatographic gradient to improve separation. A longer gradient or a different stationary phase may be necessary.
Inaccurate Quantification Lack of an appropriate internal standard.Use a stable isotope-labeled internal standard for each analyte if possible. If not, use a single internal standard from the same chemical class and validate its performance.
Matrix effects (ion suppression or enhancement).Perform a post-extraction addition study to assess matrix effects. If significant, improve sample cleanup using SPE or dilute the sample.

Quantitative Data

Table 1: Comparison of Recovery Rates for Short-Chain Acyl-CoAs Using Different Extraction Methods

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)Acetonitrile/2-Propanol with SPE Recovery (%)
Acetyl-CoA~59%~36%93-104% (extraction), 83-90% (SPE)[1]
Propionyl-CoA~80%~62%Not Reported
Malonyl-CoA~74%~26%93-104% (extraction), 83-90% (SPE)[1]
Isovaleryl-CoA~59%~58%Not Reported
Coenzyme A (Free)~74%~1%Not Reported

Data adapted from reference[1].

Experimental Protocols

Detailed Protocol for Extraction of Dihydroxyacyl-CoAs from Tissue

This protocol is a synthesized method based on common practices for acyl-CoA extraction.

1. Materials and Reagents:

  • Frozen tissue sample (-80°C)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) solution

  • Internal standard solution (e.g., stable isotope-labeled dihydroxyacyl-CoA or a suitable analog)

  • Pre-chilled microcentrifuge tubes

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Refrigerated microcentrifuge (4°C)

2. Procedure:

  • Tissue Pulverization: Weigh 20-50 mg of the frozen tissue. It is critical to maintain the frozen state to halt metabolic activity.[1] Place the tissue in a mortar pre-chilled with liquid nitrogen and grind to a fine powder.[1]

  • Homogenization and Protein Precipitation:

    • Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

    • Add 500 µL of ice-cold 5% SSA solution. If using an internal standard, spike it into the SSA solution before adding it to the tissue.[1]

    • Immediately homogenize the sample using a bead beater (e.g., 2 cycles of 30 seconds) or an ultrasonic homogenizer (e.g., 3 cycles of 15 seconds), keeping the sample on ice.[1]

  • Centrifugation: Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation.[1] Centrifuge at 16,000 x g for 10 minutes at 4°C.[1]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the dihydroxyacyl-CoAs, to a new pre-chilled microcentrifuge tube, avoiding the protein pellet.[1]

  • Storage: The extract is now ready for LC-MS/MS analysis. If not analyzing immediately, store at -80°C.[1]

LC-MS/MS Analysis Parameters
  • Chromatography: Reversed-phase chromatography is typically used. A C18 or C8 column is a common choice.

  • Mobile Phases: A binary gradient system is often employed.

  • Ionization: Positive mode electrospray ionization (ESI) is generally preferred for acyl-CoAs as it provides better sensitivity.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for its high selectivity and sensitivity. The characteristic neutral loss of 507 Da (the phospho-ADP moiety) from the precursor ion is often used for detection.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue 1. Frozen Tissue Pulverization (Liquid Nitrogen) homogenization 2. Homogenization & Protein Precipitation (Ice-cold 5% SSA + Internal Standard) tissue->homogenization centrifugation 3. Centrifugation (16,000 x g, 4°C) homogenization->centrifugation supernatant 4. Supernatant Collection centrifugation->supernatant storage 5. Storage at -80°C (if needed) supernatant->storage lc_separation 6. Reversed-Phase LC Separation supernatant->lc_separation Direct Analysis storage->lc_separation ms_detection 7. ESI-MS/MS Detection (MRM) lc_separation->ms_detection data_analysis 8. Data Analysis & Quantification ms_detection->data_analysis troubleshooting_logic start Problem: Low Analyte Signal check_prep Review Sample Preparation Protocol start->check_prep check_ms Review LC-MS/MS Parameters start->check_ms solution_prep1 Ensure Rapid Processing on Ice check_prep->solution_prep1 Degradation Suspected solution_prep2 Optimize Homogenization/Extraction check_prep->solution_prep2 Inefficient Extraction Suspected solution_ms1 Optimize Ionization Source Parameters check_ms->solution_ms1 Low Sensitivity solution_ms2 Check for Matrix Effects (Ion Suppression) check_ms->solution_ms2 Inconsistent Signal

References

Technical Support Center: Working with Long-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of long-chain fatty acyl-CoAs during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are long-chain fatty acyl-CoAs so poorly soluble in aqueous solutions?

Long-chain fatty acyl-CoAs are amphiphilic molecules, meaning they possess both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part.[1] The long hydrocarbon chain is hydrophobic, while the coenzyme A portion is hydrophilic. In aqueous solutions, the hydrophobic tails tend to avoid water, leading them to aggregate and form micelles at concentrations above the critical micelle concentration (CMC), or even precipitate out of solution, especially for those with chain lengths of C16 or longer.[2][3] This behavior is driven by the desire to minimize the unfavorable interaction between the hydrophobic chains and water molecules.

Q2: What is the Critical Micelle Concentration (CMC) and why is it crucial for my experiments?

The Critical Micelle Concentration (CMC) is the concentration of an amphiphilic compound, like a long-chain fatty acyl-CoA, above which micelles start to form.[4][5] Below the CMC, the molecules exist as monomers in solution. Above the CMC, the majority of additionally added molecules will form micelles.

Understanding the CMC is critical for several reasons:

  • Enzyme Kinetics: Many enzymes that utilize fatty acyl-CoAs as substrates are inhibited by micelles.[4] The monomeric form is often the true substrate, and working above the CMC can lead to inaccurate kinetic data due to substrate sequestration in micelles.

  • Experimental Reproducibility: The formation of micelles can affect the availability of the fatty acyl-CoA, leading to variability between experiments.

  • Solution Stability: Exceeding the CMC can lead to precipitation, especially with changes in temperature or buffer composition.

The CMC is influenced by factors such as acyl chain length, pH, ionic strength, and temperature.[6][7]

Q3: My long-chain fatty acyl-CoA has precipitated out of my assay buffer. What can I do?

Precipitation of long-chain fatty acyl-CoAs is a common issue. Here are some troubleshooting steps:

  • Lower the Concentration: The most straightforward solution is to work at a concentration below the CMC.

  • Use a Solubilizing Agent: Incorporate a suitable solubilizing agent into your buffer. Options include detergents (e.g., Triton X-100), cyclodextrins, or bovine serum albumin (BSA).[3][8][9]

  • Adjust pH: The solubility of fatty acyl-CoAs can be pH-dependent. Slightly alkaline conditions (pH 7.5-8.5) can sometimes improve solubility.[10][11] However, the stability of the thioester bond should be considered at high pH.

  • Sonication: Gentle sonication can help to resuspend small amounts of precipitate and break up aggregates.[12][13]

  • Fresh Preparation: Long-chain fatty acyl-CoA solutions can be unstable. It is often best to prepare them fresh for each experiment.[14]

Q4: How should I prepare a stock solution of a long-chain fatty acyl-CoA?

Due to their poor aqueous solubility, preparing a concentrated stock solution requires careful consideration.

  • Organic Solvents: A common approach is to dissolve the fatty acyl-CoA in a small amount of an organic solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) before diluting it into the aqueous buffer.[14][15] However, be mindful of the final concentration of the organic solvent in your assay, as it can affect enzyme activity.

  • Aqueous Buffers with Solubilizers: Alternatively, you can directly dissolve the fatty acyl-CoA in an aqueous buffer containing a solubilizing agent like cyclodextrin (B1172386) or a detergent.

  • pH Consideration: Using a slightly acidic buffer (e.g., pH 4.9-5.5) for the initial stock solution can sometimes aid in dissolution before further dilution into the final assay buffer.[16]

It is recommended to prepare small aliquots of the stock solution and store them at -80°C to minimize freeze-thaw cycles.[17]

Data Presentation: Critical Micelle Concentrations (CMCs)

The CMC of long-chain fatty acyl-CoAs is highly dependent on the experimental conditions. The following table summarizes reported CMC values for palmitoyl-CoA under various conditions to illustrate this dependency.

Fatty Acyl-CoABuffer ConditionpHTemperature (°C)CMC (µM)Reference
Palmitoyl-CoA0.1 M Tris-HCl8.5253-4[4]
Palmitoyl-CoA0.011 M Tris8.325~30[6]
Palmitoyl-CoADistilled Water4.02550-60[4]
Palmitoyl-CoA0.1 M Potassium Phosphate7.0257[7]

Experimental Protocols

Protocol 1: Solubilization of Long-Chain Fatty Acyl-CoA using Cyclodextrin

This protocol describes the use of α-cyclodextrin to enhance the solubility of long-chain fatty acyl-CoAs for use in enzymatic assays.[8]

Materials:

  • Long-chain fatty acyl-CoA (e.g., Lignoceric acid-CoA)

  • α-Cyclodextrin

  • Aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Prepare a stock solution of α-cyclodextrin (e.g., 10 mM) in the desired aqueous buffer.

  • Weigh out the desired amount of the long-chain fatty acyl-CoA in a microcentrifuge tube.

  • Add the α-cyclodextrin solution to the fatty acyl-CoA to achieve the final desired concentration (typically in the range of 1-8 mM α-cyclodextrin).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Sonicate the mixture in a water bath sonicator for 5-10 minutes, or until the solution becomes clear.

  • Visually inspect the solution for any remaining precipitate. If necessary, continue vortexing and sonicating.

  • This solution is now ready for use in your experiment.

Protocol 2: Preparation of Fatty Acyl-CoA Conjugated to Bovine Serum Albumin (BSA)

This method is commonly used to deliver poorly soluble fatty acids and their CoA esters to cells in culture.[3]

Materials:

  • Long-chain fatty acyl-CoA

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS) or cell culture medium

  • Vortex mixer

  • Shaking incubator or water bath at 37°C

Procedure:

  • Prepare a solution of fatty acid-free BSA in PBS or serum-free medium (e.g., 10% w/v). Gently rotate or stir at 37°C until the BSA is completely dissolved. Do not shake vigorously as this can cause frothing.

  • Prepare a concentrated stock solution of the long-chain fatty acyl-CoA in ethanol or DMSO.

  • While vortexing the BSA solution, slowly add the fatty acyl-CoA stock solution dropwise to the desired final concentration. The molar ratio of fatty acyl-CoA to BSA is typically between 3:1 and 6:1.

  • Incubate the mixture for at least 1 hour at 37°C with gentle shaking to allow for complex formation.

  • Sterile filter the solution through a 0.22 µm filter before adding it to your cell cultures.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubilization Solubilization Strategy cluster_application Experimental Application start Weigh Long-Chain Fatty Acyl-CoA dissolve Dissolve in Organic Solvent (e.g., Ethanol, DMSO) start->dissolve dissolve_cd Dissolve in Buffer with Cyclodextrin start->dissolve_cd dilute Dilute into Aqueous Buffer dissolve->dilute conjugate Conjugate to BSA dissolve->conjugate dissolve_cd->dilute assay Enzyme Kinetic Assay dilute->assay cell_culture Cell Culture Treatment conjugate->cell_culture

Caption: Workflow for preparing and solubilizing long-chain fatty acyl-CoAs.

signaling_pathway lcfa Long-Chain Fatty Acyl-CoA (Monomer) enzyme Acyl-CoA Utilizing Enzyme (e.g., Acyltransferase) lcfa->enzyme Substrate micelle Long-Chain Fatty Acyl-CoA (Micelle) lcfa->micelle > CMC product Metabolic Product enzyme->product Catalysis inhibition Inhibition micelle->inhibition inhibition->enzyme

Caption: Impact of micelle formation on enzyme activity.

References

Technical Support Center: Optimizing Cell Lysis for 3,12-Dihydroxytetradecanoyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell lysis conditions for the extraction of 3,12-Dihydroxytetradecanoyl-CoA.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield of this compound Incomplete Cell Lysis: The presence of two hydroxyl groups may affect membrane interactions, requiring more stringent lysis conditions.- Mechanical Lysis: Consider sonication on ice or bead beating for cells with tough walls. - Chemical Lysis: Use a stronger detergent-based lysis buffer or combine with mechanical disruption. - Enzymatic Lysis: For specific cell types (e.g., bacteria, yeast), use appropriate lytic enzymes like lysozyme (B549824) or zymolyase.
Degradation of this compound: Acyl-CoAs are susceptible to enzymatic and chemical hydrolysis. The hydroxyl groups may increase susceptibility to certain enzymes.- Maintain Low Temperatures: Perform all extraction steps on ice or at 4°C to minimize enzymatic activity.[1] - Rapid Quenching: Immediately process or flash-freeze cell pellets in liquid nitrogen after harvesting to halt metabolic activity.[1] - pH Control: Use a slightly acidic extraction buffer (pH 4.5-5.5) to improve stability.[2]
Inefficient Extraction: The dihydroxy nature of the target molecule may alter its solubility in standard organic solvents.- Solvent System Optimization: Test different ratios of methanol (B129727), acetonitrile (B52724), and isopropanol. A higher proportion of a more polar solvent like methanol may be beneficial. - Acidification: Acidifying the extraction solvent with a small amount of acetic or formic acid can improve the recovery of some acyl-CoAs.
Poor Reproducibility Inconsistent Cell Handling: Variations in cell harvesting, washing, and pelleting can introduce variability.- Standardize Protocols: Ensure consistent cell numbers, washing steps with ice-cold PBS, and complete removal of supernatant.
Variable Extraction Times: Prolonged or inconsistent incubation times in lysis buffers can lead to degradation.- Consistent Incubation: Adhere to a strict and optimized incubation time for cell lysis and extraction.
Freeze-Thaw Cycles: Repeated freezing and thawing of cell pellets or extracts can degrade the target molecule.[1]- Aliquot Samples: Store cell pellets or extracts in single-use aliquots to avoid multiple freeze-thaw cycles.[1]
Contamination in Final Extract Presence of Interfering Lipids: High abundance of other lipids can interfere with downstream analysis.- Lipid Removal Wash: After initial extraction with a polar solvent, perform a wash step with a non-polar solvent like hexane (B92381) or petroleum ether to remove neutral lipids.
Protein Contamination: Incomplete protein precipitation can interfere with LC-MS analysis.- Optimize Protein Precipitation: Ensure complete precipitation by using appropriate concentrations of acids like trichloroacetic acid (TCA) or perchloric acid (PCA), followed by thorough centrifugation.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for cell lysis to extract this compound?

A1: For mammalian cells, a common and effective starting point is lysis and extraction with a cold organic solvent mixture, such as 80% methanol.[3] This method simultaneously disrupts the cell membrane, precipitates proteins, and extracts the acyl-CoAs. For tougher cells like bacteria or yeast, this may need to be combined with mechanical disruption (e.g., sonication or bead beating) or enzymatic treatment.

Q2: How can I prevent the degradation of this compound during extraction?

A2: Acyl-CoAs are notoriously unstable.[4] To minimize degradation, it is crucial to work quickly and maintain low temperatures (on ice or at 4°C) throughout the procedure.[1] After harvesting, cell pellets should be immediately processed or flash-frozen in liquid nitrogen and stored at -80°C.[1] Using a slightly acidic extraction buffer (pH 4.5-5.5) can also enhance stability.[2]

Q3: The presence of two hydroxyl groups on my target molecule seems to affect its solubility. How should I adjust my extraction solvent?

A3: The hydroxyl groups increase the polarity of this compound compared to its non-hydroxylated counterpart. Therefore, a more polar extraction solvent system may be beneficial. You can start with a higher percentage of methanol in your extraction solvent (e.g., 80-100% methanol). If recovery is still low, you can experiment with different ratios of methanol, acetonitrile, and isopropanol.

Q4: What is a suitable internal standard for the quantification of this compound?

A4: The ideal internal standard is a stable isotope-labeled version of this compound. If this is not available, a structurally similar odd-chain dihydroxy fatty acyl-CoA would be the next best choice. If neither is accessible, a commercially available odd-chain acyl-CoA, such as C17:0-CoA, can be used, though it will not account for differences in extraction efficiency due to the hydroxyl groups.

Q5: How should I prepare my final extract for LC-MS analysis?

A5: After extraction and drying, the sample should be reconstituted in a solvent that is compatible with your LC mobile phase. A common reconstitution solvent is a mixture of methanol and water, sometimes with a small amount of ammonium (B1175870) acetate (B1210297) to improve stability and chromatographic peak shape.[5] For long-chain acyl-CoAs, reconstitution in a solvent containing some acetonitrile may be necessary.[6] It is recommended to centrifuge the reconstituted sample to remove any particulate matter before injection.

Quantitative Data Summary

Table 1: Comparison of Lysis/Extraction Solvents for Acyl-CoA Recovery

Lysis/Extraction SolventTarget AnalytesKey FindingsReference
80% MethanolGeneral Acyl-CoAsShowed high MS intensities for a broad range of acyl-CoAs.[3]
Acetonitrile/Isopropanol/WaterLong-Chain Acyl-CoAsEffective for extracting long-chain species from tissues.[2]
5-Sulfosalicylic Acid (SSA)Short-Chain Acyl-CoAsGood recovery for short-chain acyl-CoAs without the need for solid-phase extraction.[7]

Table 2: Stability of Acyl-CoAs in Different Reconstitution Solvents

Reconstitution SolventStability ObservationReference
50% Methanol / 50mM Ammonium Acetate (pH 7)Generally good stability for most acyl-CoAs.[4][5]
WaterPoor stability, significant degradation observed.[4]
Acidic Methanol/WaterCan improve stability for some acyl-CoAs.[4]

Experimental Protocols

Optimized Protocol for Extraction of this compound from Cultured Mammalian Cells

This protocol is a starting point and may require further optimization based on your specific cell type and experimental goals.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • LC-MS grade methanol, acetonitrile, and isopropanol

  • Internal standard (e.g., C17:0-CoA)

  • Extraction Buffer: 80% Methanol in water, pre-chilled to -80°C

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium, wash the cell monolayer twice with ice-cold PBS.

    • Suspension Cells: Pellet cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Extraction:

    • After the final wash, remove all residual PBS.

    • Add 1 mL of pre-chilled (-80°C) Extraction Buffer containing the internal standard to the cell plate or pellet.

    • For adherent cells, use a cell scraper to scrape the cells in the extraction buffer. For suspension cells, vortex the tube vigorously for 1 minute.

    • Incubate on a rocking platform at 4°C for 15 minutes.

    • Transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation and Clarification:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

    • Carefully transfer the supernatant containing the extracted acyl-CoAs to a new pre-chilled tube.

  • Sample Drying and Reconstitution:

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for your LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).

    • Vortex briefly and centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any insoluble material.

    • Transfer the clear supernatant to an autosampler vial for analysis.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_lysis Lysis & Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis harvest Cell Harvesting (Adherent or Suspension) wash Wash with Ice-Cold PBS harvest->wash add_solvent Add Cold Extraction Buffer (e.g., 80% Methanol + IS) wash->add_solvent incubate Incubate at 4°C add_solvent->incubate centrifuge1 Centrifuge (16,000 x g, 4°C) incubate->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant dry Dry Extract (Nitrogen or Vacuum) collect_supernatant->dry reconstitute Reconstitute in LC-MS Compatible Solvent dry->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 lcms LC-MS/MS Analysis centrifuge2->lcms

Caption: Workflow for this compound extraction.

troubleshooting_logic cluster_lysis Lysis Efficiency cluster_degradation Analyte Stability cluster_extraction Extraction Efficiency start Low Yield of Target Molecule lysis_check Is cell lysis complete? start->lysis_check lysis_solution Optimize Lysis: - Sonication/Bead Beating - Stronger Detergents - Enzymatic Digestion lysis_check->lysis_solution No degradation_check Is the molecule degrading? lysis_check->degradation_check Yes degradation_solution Improve Stability: - Maintain Low Temperature - Rapid Quenching - Acidic Buffer (pH 4.5-5.5) degradation_check->degradation_solution Yes extraction_check Is extraction efficient? degradation_check->extraction_check No extraction_solution Optimize Extraction: - Adjust Solvent Polarity (e.g., higher % Methanol) - Acidify Solvent extraction_check->extraction_solution No

Caption: Troubleshooting logic for low analyte yield.

References

Technical Support Center: Quantification of 3,12-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving calibration curve issues encountered during the quantification of 3,12-Dihydroxytetradecanoyl-CoA and other long-chain acyl-CoAs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for quantifying this compound?

A1: The most sensitive and selective method for quantifying long-chain acyl-CoAs, including hydroxylated species like this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This technique offers high specificity by monitoring specific precursor-to-product ion transitions, minimizing interference from complex biological matrices. Reversed-phase chromatography with a C18 column is commonly employed for separation.[2][3]

Q2: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode ESI-MS/MS?

A2: Acyl-CoAs typically exhibit a characteristic neutral loss of a 507 Da fragment, which corresponds to the 3'-phospho-ADP moiety.[4][5] Another common product ion is observed at m/z 428, resulting from cleavage between the 5' diphosphates. For this compound, one would set up a Multiple Reaction Monitoring (MRM) experiment to watch for the transition of the protonated parent molecule to these characteristic product ions. The presence of hydroxyl groups may also lead to characteristic water losses under certain conditions.

Q3: How can I improve the chromatographic separation and peak shape for long-chain acyl-CoAs?

A3: Poor peak shape and resolution are common challenges. To improve chromatography, consider the following:

  • High pH Mobile Phase: Using a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can improve the peak shape and resolution for acyl-CoAs on a C18 column.[2][3]

  • Ion-Pairing Agents: While effective, ion-pairing agents can be difficult to remove from the LC system. Use them with caution.

  • Gradient Optimization: A slow, shallow gradient of an organic solvent like acetonitrile (B52724) in water is crucial for separating long-chain species that differ slightly in polarity.[2][3]

Q4: What is a suitable internal standard for quantifying this compound?

A4: The gold standard is a stable isotope-labeled (e.g., ¹³C or ²H) version of this compound. If unavailable, a practical alternative is an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), as it is not typically found in endogenous samples. This helps to correct for variability in sample extraction and ionization.[6]

Q5: My calibration curve has a poor coefficient of determination (R² < 0.99). What are the likely causes?

A5: A low R² value indicates that the data points do not fit the linear regression model well. Common causes include:

  • Inaccurate standard dilutions.

  • Sample degradation during preparation.

  • High background noise or interfering peaks.

  • Inappropriate choice of regression model (e.g., the response is non-linear).

  • Variability in injection volume.

It is recommended to visually inspect the plot of your calibration curve and the residuals to identify outliers or a non-linear trend.[7]

Troubleshooting Guide: Calibration Curve Issues

This guide addresses specific problems you might encounter with your calibration curve for this compound quantification.

Issue 1: Non-Linear Calibration Curve, especially at High Concentrations

This is a frequent issue where the curve flattens at higher concentrations, indicating a loss of linear response.

Troubleshooting Workflow:

cluster_workflow Troubleshooting Non-Linearity start Non-Linear Curve Observed (Plateau at High Concentrations) check_saturation Step 1: Investigate Saturation Effects start->check_saturation dilute_standards Dilute and re-inject highest concentration standards check_saturation->dilute_standards Action check_peak_shape Inspect peak shape for flat-topping check_saturation->check_peak_shape Action check_is Step 2: Verify Internal Standard (IS) check_saturation->check_is No Saturation saturation_confirmed Saturation Confirmed dilute_standards->saturation_confirmed Result: Diluted points are linear check_peak_shape->saturation_confirmed Result: Peaks are flat-topped optimize_method Step 3: Optimize Method saturation_confirmed->optimize_method is_concentration Is IS concentration appropriate? (Should be mid-range of curve) check_is->is_concentration is_concentration->optimize_method No is_concentration->optimize_method Yes, but still non-linear adjust_range Adjust calibration range to linear portion optimize_method->adjust_range Option 1 weighted_regression Use weighted linear regression (e.g., 1/x or 1/x²) optimize_method->weighted_regression Option 2 optimize_source Optimize ion source parameters (gas flow, temperature) optimize_method->optimize_source Option 3 solution Solution: Achieve Linearity adjust_range->solution weighted_regression->solution optimize_source->solution

Caption: Troubleshooting workflow for a non-linear calibration curve.

  • Possible Cause 1: Ion Source or Detector Saturation. At high concentrations, the electrospray ionization source or the mass spectrometer's detector can become overwhelmed, leading to a non-proportional response.

    • Recommended Solution: Dilute your highest concentration standards and re-inject them. If the diluted standards now fall on the linear part of the curve, saturation is the likely cause. You can either narrow the concentration range of your calibration curve or adjust detector settings if possible. Visually inspecting the chromatograms for "flat-topped" peaks can also indicate detector saturation.

  • Possible Cause 2: Inappropriate Internal Standard Concentration. If the internal standard's concentration is too high or low relative to the analyte, it can lead to non-linear response ratios.

    • Recommended Solution: Adjust the concentration of your internal standard to be in the mid-range of your calibration curve.

  • Possible Cause 3: Matrix Effects. Components in your sample matrix can suppress or enhance the ionization of your analyte, and this effect may not be linear across a wide concentration range.

    • Recommended Solution: Prepare a calibration curve in a clean, matrix-free solvent and compare it to one prepared in the biological matrix. A significant difference in the slope indicates matrix effects. Using a stable isotope-labeled internal standard is the best way to compensate for this. If one is not available, ensure your calibration standards are matrix-matched to your samples as closely as possible.

  • Possible Cause 4: Inherent Non-Linearity. Some analytical systems may not have a linear response over a very wide dynamic range.

    • Recommended Solution: If the non-linearity is predictable and reproducible, you can use a non-linear regression model, such as a quadratic fit. However, this should be used with caution and properly validated. It is often preferable to work within the linear range of the assay.[8]

Issue 2: High Variability and Poor Precision at Low Concentrations

This issue manifests as scattered data points at the lower end of the calibration curve, making the Limit of Quantification (LOQ) unreliable.

Troubleshooting Workflow:

cluster_workflow Troubleshooting Poor Precision at Low End start High Variability at Low Concentrations check_signal Step 1: Evaluate Signal-to-Noise (S/N) start->check_signal low_sn Is S/N > 10 for LOQ? check_signal->low_sn optimize_ms Step 2: Optimize MS Parameters low_sn->optimize_ms No check_sample_prep Step 3: Review Sample Preparation low_sn->check_sample_prep Yes, but still variable increase_dwell Increase dwell time for the MRM transition optimize_ms->increase_dwell Action optimize_ce Optimize Collision Energy (CE) and source parameters optimize_ms->optimize_ce Action increase_dwell->check_sample_prep optimize_ce->check_sample_prep analyte_loss Potential for analyte loss during extraction/evaporation? check_sample_prep->analyte_loss solution Solution: Improved LOQ and Precision analyte_loss->solution Yes, optimize protocol analyte_loss->solution No, protocol is robust

Caption: Troubleshooting workflow for poor precision at low concentrations.

  • Possible Cause 1: Low Signal-to-Noise (S/N) Ratio. At the lower limit of quantification (LOQ), the analyte signal should be at least 10 times the background noise. If it is not, the integration of the peak will be inconsistent.

    • Recommended Solution: Optimize MS parameters for sensitivity. This can include increasing the dwell time for the specific MRM transition of this compound or further optimizing the collision energy and source-dependent parameters.

  • Possible Cause 2: Analyte Adsorption or Degradation. Long-chain, hydroxylated molecules can be prone to adsorbing to plasticware or glassware, especially at low concentrations. They are also susceptible to degradation if samples are not handled properly.

    • Recommended Solution: Use silanized glassware or low-adsorption polypropylene (B1209903) tubes. Ensure samples are kept on ice or at 4°C throughout the preparation process and analyze them as quickly as possible after preparation.

  • Possible Cause 3: Inefficient Extraction. The extraction efficiency for your analyte from the biological matrix may be low or variable.

    • Recommended Solution: Re-evaluate your sample extraction protocol. A solid-phase extraction (SPE) step with a C18 cartridge can be effective for cleaning up and concentrating long-chain acyl-CoAs from complex matrices.[2][3]

Data Presentation: Method Validation Parameters

The following tables summarize typical validation parameters for the quantification of long-chain and hydroxylated fatty acyl-CoAs using LC-MS/MS. These values can serve as a benchmark for your own method development.

Table 1: Calibration Curve Parameters

ParameterTypical ValueNotes
Linearity (R²) > 0.99A coefficient of determination close to 1 indicates a strong linear relationship.[6]
Regression Model LinearA linear model is preferred. A weighted (1/x or 1/x²) regression may be needed to improve accuracy at lower concentrations.
Range Analyte-dependentThe range should cover the expected physiological or experimental concentrations of this compound.

Table 2: Performance Characteristics for Hydroxylated Long-Chain Acyl-CoA Analysis

ParameterTypical ValueDefinition
Limit of Detection (LOD) 1-10 fmolThe lowest amount of analyte that can be reliably detected with a Signal-to-Noise ratio ≥ 3.[1]
Limit of Quantification (LOQ) 5-50 fmolThe lowest amount of analyte that can be accurately and precisely quantified with a Signal-to-Noise ratio ≥ 10.[1]
Accuracy (% Bias) 85-115%The closeness of the measured value to the true value. For LC-MS/MS of long-chain acyl-CoAs, accuracies often range from 94.8% to 110.8%.[2][3]
Precision (% RSD) < 15%The degree of agreement among individual measurements. Inter-run precisions are typically between 2.6% and 12.2%, with intra-run precisions between 1.2% and 4.4%.[2][3]

Experimental Protocols

Protocol 1: Preparation of Calibration Curve Standards

This protocol describes the preparation of a 7-point calibration curve for this compound using an odd-chain acyl-CoA as an internal standard (IS).

Materials:

  • This compound analytical standard

  • Heptadecanoyl-CoA (C17:0-CoA) internal standard

  • Methanol:Water (1:1, v/v)

  • Biological matrix (e.g., cell lysate, plasma) from a control sample to be used as a blank matrix.

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve the this compound standard in Methanol:Water (1:1) to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Prepare Working Standards: Perform serial dilutions of the stock solution to create a series of working standards with concentrations spanning the desired calibration range.

  • Prepare Internal Standard Solution: Prepare a working solution of C17:0-CoA at a concentration that falls in the middle of the calibration range for the analyte.

  • Spike Standards: In separate tubes, aliquot a fixed volume of the blank biological matrix. Spike each tube with a decreasing volume of the working standards to create your calibration points (from highest to lowest concentration). Add a blank sample containing only the matrix.

  • Add Internal Standard: Add a fixed volume of the C17:0-CoA internal standard working solution to all tubes (including the blank and your actual samples).

  • Sample Extraction: Subject all calibration standards and samples to your validated sample extraction procedure (e.g., protein precipitation followed by solid-phase extraction).

  • Analysis: Analyze the extracted standards by LC-MS/MS from the lowest concentration to the highest to construct the calibration curve.

Workflow Diagram for Calibration Standard Preparation:

Caption: Workflow for preparing matrix-matched calibration standards.

References

Technical Support Center: Minimizing Auto-oxidation of Polyunsaturated Dihydroxyacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the auto-oxidation of polyunsaturated dihydroxyacyl-CoAs during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What makes polyunsaturated dihydroxyacyl-CoAs susceptible to auto-oxidation?

A1: The susceptibility of these molecules to auto-oxidation stems from two primary features: the polyunsaturated acyl chain and the thioester bond. The multiple double bonds in the fatty acid chain are prone to attack by reactive oxygen species (ROS), initiating a free-radical chain reaction known as lipid peroxidation.[1][2][3] This process can lead to the formation of various oxidation products, including hydroperoxides, which can further decompose into reactive aldehydes and other compounds.[3] The thioester linkage to Coenzyme A can also be labile, particularly in aqueous solutions, leading to hydrolysis.[4]

Q2: What are the primary factors that accelerate the auto-oxidation of my polyunsaturated dihydroxyacyl-CoA samples?

A2: Several environmental factors can significantly accelerate the degradation of your samples:

  • Oxygen: As a key reactant in the lipid peroxidation chain reaction, the presence of atmospheric oxygen is a major driver of auto-oxidation.[1]

  • Light: Exposure to light, particularly UV light, can generate free radicals and promote the initiation of oxidation.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[5]

  • Transition Metals: Metal ions, such as iron and copper, can act as catalysts in the formation of reactive oxygen species, thereby initiating lipid peroxidation.

  • pH: Sub-optimal pH can affect the stability of the acyl-CoA thioester bond.

Q3: What are the visible or detectable signs that my polyunsaturated dihydroxyacyl-CoA has undergone significant oxidation?

A3: Detecting oxidation can be challenging without specific analytical methods. However, some indicators might suggest degradation:

  • Changes in Appearance: While often subtle, you might observe a slight yellowing of a dried-down lipid film.

  • Irreproducible Experimental Results: If you observe a loss of biological activity or inconsistent results in your assays, it could be due to the degradation of your starting material.

  • Analytical Detection: The most reliable way to detect oxidation is through analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS), which can identify and quantify specific oxidation products.[6][7]

Q4: Can the Coenzyme A moiety itself offer any protection against oxidation?

A4: There is some evidence to suggest that Coenzyme A (CoA) has anti-peroxidative properties and may offer some protection to molecules it is bound to against oxygen free radicals.[8] However, given the high reactivity of the polyunsaturated acyl chain, relying solely on the protective effect of CoA is insufficient.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound Upon Reconstitution
Potential Cause Troubleshooting Step
Oxygen in Solvent Use deoxygenated solvents for reconstitution. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) for at least 15-20 minutes before use.
Contaminated Glassware Ensure all glassware is meticulously clean and rinsed with high-purity solvent to remove any residual metal ions or detergents that could catalyze oxidation.
Inappropriate Solvent Reconstitute the compound in a high-purity, peroxide-free solvent. Consider using solvents that are less prone to forming peroxides.
High Temperature Perform reconstitution on ice to minimize thermal degradation.
Issue 2: Inconsistent or Low Activity in Biological Assays
Potential Cause Troubleshooting Step
Oxidation During Incubation Add an antioxidant, such as BHT or a tocopherol analogue, to your assay buffer. The final concentration will need to be optimized for your specific system.
Exposure to Light Protect your samples from light at all stages of the experiment by using amber vials and covering plates with foil.
Extended Incubation Times Minimize incubation times where possible. If long incubations are necessary, ensure an inert atmosphere and the presence of antioxidants.
Freeze-Thaw Cycles Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce oxygen and promote degradation.

Experimental Protocols

Protocol 1: Handling and Storage of Polyunsaturated Dihydroxyacyl-CoAs
  • Receiving and Initial Storage: Upon receipt, immediately store the lyophilized powder at -80°C.

  • Reconstitution:

    • Equilibrate the vial to room temperature in a desiccator before opening to prevent condensation.

    • Use deoxygenated, high-purity solvents (e.g., HPLC-grade) for reconstitution.

    • Briefly centrifuge the vial to ensure all powder is at the bottom.

    • Reconstitute on ice to the desired concentration.

  • Aliquoting and Storage of Stock Solutions:

    • Immediately after reconstitution, aliquot the stock solution into single-use amber glass vials.

    • Overlay the solution with an inert gas (argon or nitrogen) before sealing the vials.

    • Store the aliquots at -80°C.

Protocol 2: Setting up an Experiment to Minimize Oxidation
  • Preparation of Buffers and Media: Deoxygenate all aqueous buffers and media by sparging with argon or nitrogen for at least 20 minutes.

  • Addition of Antioxidants: If compatible with your experimental system, add an appropriate antioxidant to your buffers. Common choices include:

    • Butylated hydroxytoluene (BHT)

    • Trolox (a water-soluble vitamin E analog)

    • Triphenylphosphine (TPP)

  • Sample Handling:

    • Thaw aliquots on ice immediately before use.

    • Keep samples on ice and protected from light throughout the experimental setup.

    • Use positive displacement pipettes for accurate handling of potentially viscous lipid solutions.

  • Incubation:

    • If possible, perform incubations in a controlled, low-oxygen environment (e.g., a nitrogen-filled glove box).

    • If a low-oxygen environment is not available, use sealed plates or tubes and minimize headspace.

Quantitative Data Summary

The following table provides a summary of commonly used antioxidants and their typical working concentrations. Note that the optimal concentration may vary depending on the specific experimental conditions.

AntioxidantTypical Working ConcentrationSolubilityNotes
Butylated Hydroxytoluene (BHT) 10-100 µMLipid-solubleEffective radical scavenger.
Trolox 25-500 µMWater-solubleA good option for aqueous buffer systems.
Triphenylphosphine (TPP) 1-5 mMLipid-solubleReduces hydroperoxides to alcohols.
Vitamin E (α-tocopherol) 10-100 µMLipid-solubleNatural antioxidant, can be incorporated into lipid vesicles.

Visualizations

Auto_Oxidation_Pathway PUFA_CoA Polyunsaturated Dihydroxyacyl-CoA Initiation Initiation PUFA_CoA->Initiation ROS, Light, Metal Ions Radical Lipid Radical (L.) Initiation->Radical Peroxyl_Radical Lipid Peroxyl Radical (LOO.) Radical->Peroxyl_Radical Oxygen Oxygen (O2) Propagation Propagation Peroxyl_Radical->Propagation Termination Termination Peroxyl_Radical->Termination Another_PUFA Another PUFA-CoA (LH) Peroxyl_Radical->Another_PUFA Hydroperoxide Lipid Hydroperoxide (LOOH) Propagation->Hydroperoxide Non_Radical Non-Radical Products Termination->Non_Radical Another_PUFA->Radical Antioxidant Antioxidant (AH) Antioxidant->Termination Donates H. Experimental_Workflow Start Start: Lyophilized PUFA-dihydroxyacyl-CoA Storage1 Store at -80°C in dark Start->Storage1 Reconstitution Reconstitution Storage1->Reconstitution Solvent_Prep Use Deoxygenated, Peroxide-Free Solvents Reconstitution->Solvent_Prep On_Ice Perform on Ice Reconstitution->On_Ice Aliquoting Aliquot into Single-Use Amber Vials Reconstitution->Aliquoting Inert_Gas Overlay with Inert Gas (Ar/N2) Aliquoting->Inert_Gas Storage2 Store Aliquots at -80°C Inert_Gas->Storage2 Experiment Experimental Use Storage2->Experiment Thaw Thaw on Ice, Protect from Light Experiment->Thaw Buffer_Prep Use Deoxygenated Buffers with Antioxidants Thaw->Buffer_Prep Assay Perform Assay Buffer_Prep->Assay Troubleshooting_Tree Problem Problem: Inconsistent Results or Suspected Degradation Check_Storage Are samples stored at -80°C in single-use aliquots under inert gas? Problem->Check_Storage Check_Handling Are you using deoxygenated solvents/buffers and working on ice? Check_Storage->Check_Handling Yes Sol_Storage Solution: Re-aliquot stock and store properly. Check_Storage->Sol_Storage No Check_Assay Does your assay buffer contain an antioxidant? Check_Handling->Check_Assay Yes Sol_Handling Solution: Implement proper handling procedures. Check_Handling->Sol_Handling No Check_Light Are samples protected from light at all times? Check_Assay->Check_Light Yes Sol_Assay Solution: Optimize antioxidant concentration for your assay. Check_Assay->Sol_Assay No Sol_Light Solution: Use amber vials and protect from light. Check_Light->Sol_Light No

References

Improving the specificity of enzymatic assays for 3,12-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing enzymatic assays for 3,12-Dihydroxytetradecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzymatic activity measured in a this compound assay?

A1: The primary enzymatic activity measured is typically the oxidation of the 3-hydroxyl group of this compound by a long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) or a related enzyme. This reaction involves the reduction of a cofactor, usually NAD+, to NADH, which can be monitored spectrophotometrically or fluorometrically.

Q2: Which enzymes are known to act on this compound?

A2: While specific enzymes for this compound are not extensively characterized in the literature, enzymes with broad substrate specificity for long-chain acyl-CoAs are potential candidates. These include members of the acyl-CoA dehydrogenase and 3-hydroxyacyl-CoA dehydrogenase families. The presence of the second hydroxyl group at the 12-position may influence substrate binding and turnover rates.

Q3: What are the common detection methods for this type of assay?

A3: Common detection methods include:

  • Spectrophotometry: Monitoring the increase in absorbance at 340 nm due to the production of NADH.

  • Fluorometry: Measuring the fluorescence of NADH for enhanced sensitivity.

  • Coupled Enzyme Assays: The product of the primary reaction can be used as a substrate for a second enzyme that produces a detectable signal (e.g., colorimetric or fluorescent).

  • Mass Spectrometry: Directly measuring the formation of the product, 3-keto-12-hydroxytetradecanoyl-CoA, for high specificity.

Q4: How can I ensure the specificity of my assay for this compound?

A4: Ensuring specificity is critical. Strategies include:

  • Use of a highly purified enzyme: This minimizes off-target reactions from contaminating enzymes.

  • Control experiments: Include reactions without the enzyme, without the substrate, and with structurally similar molecules to assess cross-reactivity.

  • Inhibitor studies: Use known inhibitors of related enzymes to confirm the identity of the enzymatic activity being measured.

  • Orthogonal method validation: Confirm results using a different analytical method, such as LC-MS/MS.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or Low Signal Inactive enzyme due to improper storage or handling.Ensure the enzyme is stored at the correct temperature and has not undergone multiple freeze-thaw cycles. Test with a known positive control substrate.
Substrate degradation.Prepare fresh substrate solution. This compound, like other acyl-CoAs, can be unstable.
Incorrect buffer pH or composition.Optimize the buffer pH and ionic strength for the specific enzyme. The optimal conditions for enzymes acting on hydroxylated long-chain acyl-CoAs may differ from standard assays.
Omission of a necessary cofactor (e.g., NAD+).Double-check the reaction mixture composition to ensure all necessary cofactors are present at the correct concentration.
High Background Signal Contaminating enzymatic activity in the sample or reagents.Use highly purified enzyme and high-purity reagents. Include a "no-enzyme" control to quantify the background signal.
Non-enzymatic reduction of the detection reagent.Run a control reaction without the substrate to assess non-enzymatic signal generation.
Autofluorescence of sample components.If using a fluorescent readout, measure the intrinsic fluorescence of the sample matrix and subtract it from the assay signal.
Poor Reproducibility Inaccurate pipetting, especially of small volumes.Use calibrated pipettes and prepare a master mix for the reaction to minimize pipetting variability.
Temperature fluctuations during the assay.Ensure a stable incubation temperature. Even small variations can significantly affect enzyme activity.[1]
Incomplete mixing of reagents.Gently vortex or pipette to mix all components thoroughly before starting the measurement.
Non-linear Reaction Rate Substrate or cofactor depletion.Use a lower enzyme concentration or a higher initial substrate/cofactor concentration to ensure the reaction rate remains linear during the measurement period.
Enzyme instability under assay conditions.Perform a time-course experiment to determine the window of linear enzyme activity. Consider adding stabilizing agents like glycerol (B35011) or BSA to the buffer.
Product inhibition.Dilute the sample or measure the initial reaction velocity before significant product accumulation occurs.

Experimental Protocols

Coupled Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol measures the NADH produced by the dehydrogenation of this compound.

Materials:

  • Purified 3-hydroxyacyl-CoA dehydrogenase

  • This compound substrate

  • NAD+

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction master mix containing assay buffer and NAD+ (final concentration typically 1-2 mM).

  • Add the enzyme to the master mix to a final concentration determined by optimization experiments.

  • Equilibrate the master mix to the desired assay temperature (e.g., 37°C).

  • Initiate the reaction by adding the this compound substrate (final concentration to be optimized, often around the Km value).

  • Immediately start monitoring the increase in absorbance at 340 nm for a set period (e.g., 5-10 minutes).

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Signaling Pathways and Workflows

Fatty_Acid_Beta_Oxidation cluster_Mitochondrion Mitochondrial Matrix Acyl_CoA Long-Chain Acyl-CoA Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Dihydroxy_Acyl_CoA This compound Ketoacyl_CoA 3-Ketoacyl-CoA Dihydroxy_Acyl_CoA->Ketoacyl_CoA Specific 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shorter_Acyl_CoA->Acyl_CoA Further Cycles TCA TCA Cycle Acetyl_CoA->TCA

Caption: Mitochondrial beta-oxidation pathway for fatty acids, highlighting the step catalyzed by 3-hydroxyacyl-CoA dehydrogenase on this compound.

experimental_workflow start Start: Sample Preparation (e.g., cell lysate, purified protein) assay_setup Assay Setup: - Prepare Master Mix (Buffer, NAD+) - Add Enzyme start->assay_setup reaction_initiation Initiate Reaction: Add this compound assay_setup->reaction_initiation data_acquisition Data Acquisition: Monitor NADH production (A340nm) reaction_initiation->data_acquisition analysis Data Analysis: Calculate initial velocity data_acquisition->analysis results Results: Enzyme Activity analysis->results troubleshooting Troubleshooting: - Check controls - Optimize conditions analysis->troubleshooting If issues arise troubleshooting->assay_setup

Caption: A typical experimental workflow for an enzymatic assay measuring this compound dehydrogenase activity.

References

Technical Support Center: Analysis of Novel Lipid Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the analysis of novel lipid metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during lipidomics experiments.

Troubleshooting Guides & FAQs

This section is organized by the typical workflow stages of a lipidomics experiment: Sample Preparation, Mass Spectrometry Analysis, and Data Analysis.

I. Pre-Analytical: Sample Preparation & Lipid Extraction

Question: My lipid recoveries are low and inconsistent. What are the possible causes and solutions?

Answer: Low and inconsistent lipid recovery is a frequent issue stemming from the extraction method's suitability for your specific sample matrix and target lipid classes.[1][2]

  • Method Selection: The choice of extraction method is critical. Traditional methods like Folch and Bligh-Dyer are considered gold standards for many sample types, but alternatives like Methyl-tert-butyl ether (MTBE) or Butanol-Methanol (BUME) may offer advantages for specific lipidomes.[1][2][3] For instance, a comparison of extraction methods for mouse tissues revealed that while the Folch method is optimal for many tissues, MMC (MeOH/MTBE/CHCl3) and BUME methods are more favorable for liver or intestine.[1]

  • Protocol Validation: It is crucial to validate your extraction protocol for your specific biological matrix.[2] This involves testing repeatability, reproducibility, and recovery using representative standards for each lipid class of interest.[2]

  • Sample Handling: Ensure all solutions are pre-chilled on ice before extraction to minimize enzymatic degradation of lipids.[4] Sample extraction should be performed in a randomized order to avoid batch effects.[4]

  • Internal Standards: The addition of stable isotope-labeled internal standards prior to lipid extraction is essential to compensate for variable recovery between samples.[1][5]

Question: I am seeing a high abundance of non-polar lipids like triacylglycerols (TGs) and cholesteryl esters (CEs) in my pellet after a one-phase extraction. Why is this happening?

Answer: This is a common pitfall when using monophasic extraction methods with solvents that are too polar. Nonpolar lipid classes are often not efficiently extracted by polar solvents like acetonitrile, methanol (B129727), or ethanol (B145695) and will precipitate with the protein pellet.[5]

  • Solvent Polarity: The recovery of lipids is directly related to the polarity of both the lipid class and the extraction solvent.[5] For nonpolar lipids, less polar solvents or biphasic extraction methods are more appropriate.[5]

  • Method Comparison: Studies have shown that for nonpolar lipids like TGs and CEs, methods employing less polar solvents or biphasic partitioning are necessary for efficient extraction.[5]

Table 1: Comparison of Lipid Extraction Method Performance for Different Lipid Classes in Mouse Tissues.[1]

Lipid ClassFolchBUMEMTBEMMCIPAEE
LysophosphatidylcholinesGoodGoodLow GoodFairFair
LysophosphatidylethanolaminesGoodGoodLow GoodFairFair
Acyl CarnitinesGoodGoodLow GoodFairFair
SphingomyelinsGoodGoodLow GoodFairFair
SphingosinesGoodGoodLow GoodFairFair
Reproducibility High HighHighHighPoor Poor

Note: "Good" indicates comparable recoveries to the best-performing methods. "Low" indicates significantly lower recoveries. "Fair" and "Poor" relate to the method's reproducibility.

II. Analytical: Mass Spectrometry

Question: I am having trouble detecting my neutral lipid metabolites of interest. What could be the issue?

Answer: The analysis of charge-neutral compounds like cholesteryl esters and triacylglycerols by mass spectrometry presents a challenge because they require ionization before they can be detected.[6]

  • Ionization Method: The most common ionization process for neutral lipids is positive ion formation through cationization, often with ammonium (B1175870) or sodium adducts.[6] The choice of adduct can significantly impact fragmentation patterns in tandem mass spectrometry (MS/MS).[6] For example, ammonium adducts of lipid esters decompose more readily than sodiated adducts, which may require higher collision energies.[6]

  • In-source Fragmentation: Be aware of in-source fragmentation, where metabolites fragment in the ion source before analysis.[7][8] This can be caused by high ionization voltages or temperatures and is dependent on the stability of the metabolite.[8] This can lead to misinterpretation of the data, mistaking fragments for intact molecules.[7]

Question: How can I confidently identify my lipid species and avoid ambiguity from isomers and isobars?

Answer: Confident lipid identification requires more than just an accurate mass measurement.

  • Tandem Mass Spectrometry (MS/MS): MS/MS is essential for structural elucidation.[6] By fragmenting the precursor ion, you can obtain structural information that helps to distinguish between different lipid classes and even positional isomers.[9]

  • Chromatographic Separation: Liquid chromatography (LC) separates lipids based on their physicochemical properties before they enter the mass spectrometer.[10] This is crucial for separating isomeric and isobaric species that have the same mass-to-charge ratio.[11] For example, phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) can be isomeric.[11]

  • Retention Time: The retention time from the LC separation provides an additional layer of identification.[12] It's important to use lipid standards to confirm the retention times of your identified species.[9]

  • Quality Control: Regularly use blank and quality control (QC) samples. Blanks help identify background contaminants, while pooled QC samples are crucial for monitoring instrument performance and batch-to-batch variation.[11]

III. Post-Analytical: Data Analysis & Interpretation

Question: My lipidomics software has identified hundreds of lipids, but I'm concerned about the number of false positives. How can I improve the reliability of my identifications?

Answer: Automated annotation of lipids is a significant challenge, and relying solely on software without manual validation can lead to a high rate of false positives.[9][13][14]

  • Manual Curation: It is critical to manually inspect the spectra of identified lipids.[9][13] Check for the presence of characteristic fragment ions that support the proposed structure.[9]

  • Software Inconsistencies: Be aware that different lipidomics software platforms can produce inconsistent results from the same dataset.[13][15][16] One study found only a 14% identification agreement between two open-access platforms using default settings.[13][16]

  • Annotation Standards: Adhere to community-accepted guidelines for lipid annotation, such as those from the LIPID MAPS consortium.[14] Avoid annotating lipids based solely on exact mass.[14]

  • Validation: Validate your findings through targeted lipidomics, where you quantitatively measure specific lipids of interest, or through functional assays to test the biological significance of the observed changes.[17]

Question: I have missing values in my dataset. How should I handle them?

Answer: Missing values are common in lipidomics datasets and can arise for various reasons, including lipids being below the limit of detection.[18] How you handle them can significantly impact your statistical analysis.

  • Imputation Methods: There is no "one-size-fits-all" solution for imputing missing values.[18] Different methods are suited for different types of missing data (e.g., missing completely at random vs. missing not at random).[18]

  • Method Evaluation: Studies have shown that for values below the limit of detection, methods like Half-minimum (HM) imputation perform well, while zero imputation gives poor results.[18] K-nearest neighbors (knn) based methods show promise for handling different types of missing data.[18]

  • Data Filtering: A common practice is to filter the dataset to include lipids that are present in a high percentage (e.g., 70-80%) of the samples.[19]

Experimental Protocols & Methodologies

A detailed Standard Operating Procedure (SOP) for a typical untargeted lipidomics workflow is provided below.

Lipid Extraction from Plasma (MTBE Method)

This protocol is adapted from standard lipidomics procedures.[4]

  • Preparation: Pre-chill all solutions and samples on ice.

  • Sample Aliquoting: In a clean tube, add 5-50 µL of plasma.

  • Internal Standard Addition: Add a solution of methanol containing a mix of internal standards (e.g., Avanti SPLASH LIPIDOMIX).

  • Extraction Solvent Addition: Add methyl tert-butyl ether (MTBE).

  • Sonication & Incubation: Sonicate the mixture for 1 minute and then let it rest on ice for 1 hour, vortexing briefly every 15 minutes.

  • Phase Separation: Add PBS to induce phase separation. Vortex for 20 seconds, let rest at room temperature for 10 minutes, and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection: Collect the upper (organic) phase.

  • Re-extraction: Re-extract the lower (aqueous) phase with a solution of MTBE:Methanol:Water (10:3:2).

  • Combine & Dry: Combine the organic phases and evaporate to dryness under a stream of nitrogen or using a speedvac.

  • Reconstitution: Resuspend the dried lipid extract in an appropriate solvent (e.g., methanol or a specific mobile phase) for LC-MS analysis.

Visualizations

Experimental & Logical Workflows

experimental_workflow cluster_pre_analytical Pre-Analytical Stage cluster_analytical Analytical Stage cluster_post_analytical Post-Analytical Stage cluster_output Final Output Sample Biological Sample Extraction Lipid Extraction (e.g., MTBE method) Sample->Extraction Add Internal Standards LC Liquid Chromatography (LC) Extraction->LC Separate Lipids MS Mass Spectrometry (MS1) LC->MS Ionization & Mass Analysis MSMS Tandem MS (MS/MS) MS->MSMS Fragment for Structure Processing Data Processing (Peak Picking, Alignment) MSMS->Processing Annotation Lipid Annotation (Software & Manual Curation) Processing->Annotation Stats Statistical Analysis Annotation->Stats Interpretation Biological Interpretation Stats->Interpretation

Caption: A typical untargeted lipidomics experimental workflow.

troubleshooting_logic Problem Inconsistent Lipid Identification CheckSoftware Are you using automated software annotation? Problem->CheckSoftware ManualCuration Perform Manual Spectral Curation CheckSoftware->ManualCuration Yes CheckSoftware->ManualCuration No, but should UseMSMS Are you using MS/MS data? ManualCuration->UseMSMS AcquireMSMS Acquire MS/MS Data for Fragmentation UseMSMS->AcquireMSMS No CheckStandards Are you using retention time standards? UseMSMS->CheckStandards Yes AcquireMSMS->CheckStandards RunStandards Run Standards to Confirm Retention Time CheckStandards->RunStandards No ConfidentID Confident Identification CheckStandards->ConfidentID Yes RunStandards->ConfidentID

Caption: A logical workflow for troubleshooting inconsistent lipid identification.

Signaling Pathway Example

signaling_pathway Receptor GPCR PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response PKC->Response Phosphorylates Targets Ca->PKC Activates

Caption: Simplified Phosphoinositide signaling pathway involving lipid metabolites.

References

Validation & Comparative

Validating the Molecular Blueprint: A Comparative Guide to the Structural Analysis of 3,12-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel metabolites is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with alternative analytical techniques for the structural validation of 3,12-Dihydroxytetradecanoyl-CoA, a dihydroxylated long-chain acyl-coenzyme A.

The precise identification of molecules such as this compound is critical for understanding their roles in metabolic pathways, their potential as biomarkers, and their function as targets for therapeutic intervention. This guide presents experimental data and detailed protocols for the primary validation method, high-resolution mass spectrometry, and compares its performance against Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry: The Gold Standard for Acyl-CoA Analysis

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has emerged as the premier technique for the analysis of acyl-CoA molecules. Its high sensitivity, specificity, and ability to analyze intact, non-derivatized molecules make it exceptionally well-suited for complex biological matrices.

The structural validation of this compound by HRMS hinges on two key aspects: accurate mass measurement of the precursor ion and detailed analysis of its fragmentation pattern through tandem mass spectrometry (MS/MS).

Expected Mass Spectrometric Data for this compound:

  • Chemical Formula: C₃₅H₆₂N₇O₁₉P₃S

  • Monoisotopic Mass: 1009.3035 g/mol

  • Precursor Ion ([M+H]⁺): m/z 1010.3108

High-resolution instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FTICR) mass spectrometers, can measure the mass of the precursor ion with sub-ppm accuracy, allowing for the confident determination of the elemental composition.

The subsequent MS/MS fragmentation provides the "fingerprint" of the molecule, confirming the connectivity of its constituent parts. For an acyl-CoA like this compound, two main fragmentation pathways are expected:

  • Characteristic Neutral Loss of the CoA Moiety: A hallmark of acyl-CoA fragmentation is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate portion, resulting in a loss of 507.0 Da.[1] This provides unequivocal evidence of the coenzyme A ester.

  • Fragmentation of the Dihydroxy Fatty Acyl Chain: Cleavage will occur at positions alpha to the hydroxyl groups (C3 and C12). The presence of two hydroxyl groups can lead to more complex fragmentation patterns compared to their monohydroxylated counterparts, including successive losses of water molecules.[2] Analysis of these fragments allows for the precise localization of the hydroxyl groups along the tetradecanoyl chain.

Experimental Protocol: LC-HRMS/MS Analysis of this compound

This protocol outlines a general procedure for the analysis of long-chain acyl-CoAs.

  • Sample Preparation:

    • Extraction of lipids from biological samples (e.g., cells, tissues) is performed using a solvent system such as 2:1 methanol (B129727):chloroform.

    • The lipid extract is dried under a stream of nitrogen and reconstituted in a solvent compatible with reversed-phase chromatography, for example, 50% methanol with 5 mM ammonium (B1175870) acetate.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20) with 0.1% formic acid or 5 mM ammonium acetate.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over 15-20 minutes is used to elute the long-chain acyl-CoA.

    • Flow Rate: 0.2-0.4 mL/min.

  • High-Resolution Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Full Scan (MS1) Analysis: Acquire spectra over a mass range of m/z 400-1200 with a resolution of >60,000 to determine the accurate mass of the precursor ion.

    • Tandem MS (MS/MS) Analysis: The precursor ion corresponding to this compound (m/z 1010.3108) is isolated and fragmented using higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID). The fragment ions are analyzed in the high-resolution mass analyzer.

cluster_workflow LC-HRMS Workflow for this compound Validation sample Biological Sample extraction Lipid Extraction sample->extraction lc Reversed-Phase LC Separation extraction->lc ms1 HRMS (MS1) Scan (Accurate Mass of Precursor) lc->ms1 ms2 HRMS/MS (MS2) Scan (Fragmentation Pattern) ms1->ms2 validation Structural Validation ms2->validation

LC-HRMS workflow for structural validation.

Comparison with Alternative Methodologies

While LC-HRMS is a powerful tool, other techniques can provide complementary or, in some cases, more definitive structural information, albeit with certain trade-offs.

FeatureHigh-Resolution Mass Spectrometry (LC-HRMS)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Principle Separation by LC, ionization, and high-resolution mass analysis of intact molecules and their fragments.Separation of volatile compounds by GC, ionization, and mass analysis.Measures the magnetic properties of atomic nuclei to determine molecular structure.
Sample Prep Minimal; direct analysis of extracts is possible.Derivatization required for hydroxylated fatty acids to increase volatility (e.g., silylation, methylation).Requires highly purified sample (>95%); larger quantities needed.
Sensitivity High (picogram to femtogram range).High (picogram range), but can be limited by derivatization efficiency.Low (milligram to microgram range).
Information Molecular formula (from accurate mass), structural fragments (from MS/MS).Fragmentation patterns of derivatized fatty acids, retention time.Unambiguous 3D structure and connectivity of atoms, stereochemistry.
Analysis Time Minutes per sample.Minutes per sample, but derivatization adds time.Hours to days per sample for full structural elucidation.
Limitations May not distinguish between certain isomers; fragmentation can be complex.Indirect analysis of the acyl-CoA (only the fatty acid part); thermal degradation risk.Low throughput; insensitive to trace amounts.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for fatty acid analysis. However, for a large, non-volatile molecule like this compound, it requires hydrolysis to release the 3,12-dihydroxytetradecanoic acid, followed by derivatization to make it amenable to gas chromatography.

The derivatization, typically trimethylsilylation (TMS), replaces the active hydrogens on the hydroxyl and carboxyl groups, increasing volatility. The resulting TMS-derivatized fatty acid methyl ester produces a characteristic fragmentation pattern in the mass spectrometer, with cleavages adjacent to the TMS-ether groups, which helps to locate the original positions of the hydroxyl groups.

While sensitive, GC-MS provides indirect evidence for the structure of the parent acyl-CoA and does not analyze the intact molecule.

cluster_workflow GC-MS Workflow for Hydroxylated Fatty Acid Analysis acyl_coa This compound hydrolysis Hydrolysis acyl_coa->hydrolysis fatty_acid 3,12-Dihydroxytetradecanoic Acid hydrolysis->fatty_acid derivatization Derivatization (e.g., TMS) fatty_acid->derivatization gc_ms GC-MS Analysis derivatization->gc_ms structure Inferred Structure of Fatty Acyl Chain gc_ms->structure

GC-MS workflow for indirect structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment of each atom (protons, carbons, phosphorus) in the molecule, allowing for the unambiguous determination of its complete structure, including stereochemistry.

However, NMR's major drawback is its low sensitivity, requiring significantly larger amounts of highly purified material compared to mass spectrometry. For a low-abundance metabolite like this compound, obtaining sufficient material for a full NMR analysis (including 1D ¹H, ¹³C, and ³¹P spectra, and 2D experiments like COSY, HSQC, and HMBC) can be a significant challenge. Therefore, NMR is typically used for the definitive structural confirmation of novel compounds once they have been isolated or synthesized in sufficient quantities.

cluster_relationship Synergistic Use of Analytical Techniques HRMS LC-HRMS (High Sensitivity, Formula, Fragments) Validation Complete Structural Validation HRMS->Validation Primary Evidence GCMS GC-MS (Fatty Acid Profile, Hydroxyl Position) GCMS->Validation Confirmatory (Fatty Acyl Chain) NMR NMR (Definitive Structure, Stereochemistry) NMR->Validation Gold Standard Confirmation

Relationship between analytical techniques.

Conclusion

For the validation of the this compound structure, high-resolution mass spectrometry stands out as the most practical and informative frontline technique. It offers a superior balance of sensitivity, specificity, and the ability to analyze the intact molecule, providing strong evidence for its elemental composition and the location of key functional groups through MS/MS fragmentation.

GC-MS serves as a valuable, albeit indirect, method for confirming the structure of the fatty acyl chain. NMR remains the ultimate tool for unambiguous structural elucidation but is often precluded by its sample quantity requirements for low-abundance endogenous metabolites. A multi-faceted approach, leveraging the strengths of each technique, provides the highest level of confidence in structural validation for novel molecules in metabolic research and drug development.

References

Comparative Analysis of 3,12-Dihydroxytetradecanoyl-CoA and its Stereoisomers: A Framework for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to researchers, scientists, and drug development professionals.

Abstract

3,12-Dihydroxytetradecanoyl-CoA is a long-chain fatty acyl-coenzyme A molecule featuring two hydroxyl groups, which gives rise to multiple stereoisomers. While specific comparative experimental data for the stereoisomers of this compound is not extensively available in public literature, this guide provides a comparative framework based on the established principles of stereochemistry in fatty acid metabolism. The stereochemical configuration of hydroxylated fatty acyl-CoAs is known to be critical for their interaction with metabolic enzymes and their downstream biological functions. This document outlines the potential differences between the stereoisomers of this compound, presents hypothetical data tables for comparative analysis, details relevant experimental protocols, and provides diagrams of pertinent biochemical pathways and experimental workflows.

Introduction to Stereoisomerism in Hydroxylated Fatty Acyl-CoAs

The spatial arrangement of functional groups in a molecule, known as stereochemistry, plays a pivotal role in its biological activity. For a molecule like this compound, the presence of two chiral centers at the 3rd and 12th carbon positions results in four possible stereoisomers: (3R, 12R), (3S, 12S), (3R, 12S), and (3S, 12R).

The enzymes involved in fatty acid metabolism are highly stereospecific. For instance, during β-oxidation, distinct L- and D-3-hydroxyacyl-CoA dehydrogenases exist, each acting on a specific stereoisomer of 3-hydroxyacyl-CoAs[1]. This specificity dictates the metabolic fate and biological activity of the fatty acyl-CoA molecule. Therefore, it is anticipated that the different stereoisomers of this compound will exhibit significant differences in their metabolic processing and cellular effects.

Hypothetical Comparative Data

The following tables are presented as a framework for the comparative analysis of the stereoisomers of this compound. The data herein is illustrative and intended to guide researchers in their experimental design and data presentation.

Table 1: Comparative Enzyme Kinetics with Key Metabolic Enzymes
StereoisomerTarget EnzymeKm (μM)Vmax (μmol/min/mg)Catalytic Efficiency (Vmax/Km)
(3R, 12R)Long-Chain 3-Hydroxyacyl-CoA DehydrogenaseDataDataData
(3S, 12S)Long-Chain 3-Hydroxyacyl-CoA DehydrogenaseDataDataData
(3R, 12S)Long-Chain 3-Hydroxyacyl-CoA DehydrogenaseDataDataData
(3S, 12R)Long-Chain 3-Hydroxyacyl-CoA DehydrogenaseDataDataData
(3R, 12R)Peroxisomal D-3-Hydroxyacyl-CoA DehydrogenaseDataDataData
(3S, 12S)Peroxisomal D-3-Hydroxyacyl-CoA DehydrogenaseDataDataData
(3R, 12S)Peroxisomal D-3-Hydroxyacyl-CoA DehydrogenaseDataDataData
(3S, 12R)Peroxisomal D-3-Hydroxyacyl-CoA DehydrogenaseDataDataData
Table 2: Comparative Effects on Cellular Signaling Pathways
StereoisomerConcentration (μM)Effect on PPARα Activation (Fold Change)Effect on NF-κB Activity (Fold Change)
(3R, 12R)1DataData
10DataData
(3S, 12S)1DataData
10DataData
(3R, 12S)1DataData
10DataData
(3S, 12R)1DataData
10DataData
Control-1.01.0

Experimental Protocols

Synthesis of this compound Stereoisomers

The stereospecific synthesis of each isomer is a prerequisite for comparative studies. This can be achieved through asymmetric synthesis routes employing chiral catalysts or starting from chiral precursors. The final step typically involves the coupling of the synthesized dihydroxy fatty acid with coenzyme A.

Enzyme Kinetic Assays

Objective: To determine the kinetic parameters (Km and Vmax) of key metabolic enzymes with each stereoisomer.

Methodology:

  • Recombinant human long-chain 3-hydroxyacyl-CoA dehydrogenase is purified.

  • A continuous spectrophotometric assay is used to measure the rate of NAD+ reduction to NADH at 340 nm.

  • The reaction mixture contains buffer, NAD+, the enzyme, and varying concentrations of the this compound stereoisomer substrate.

  • Initial velocities are measured and plotted against substrate concentration.

  • Data are fitted to the Michaelis-Menten equation to determine Km and Vmax.

Cell-Based Reporter Assays for Signaling Pathway Activity

Objective: To assess the effect of each stereoisomer on the activity of relevant signaling pathways (e.g., PPARα and NF-κB).

Methodology:

  • A human cell line (e.g., HepG2) is transiently transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the transcription factor of interest (e.g., PPRE for PPARα).

  • A control plasmid (e.g., expressing Renilla luciferase) is co-transfected for normalization.

  • After transfection, cells are treated with different concentrations of each stereoisomer or a vehicle control.

  • After an incubation period, cell lysates are prepared, and the activities of firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade IKK IKK Signaling_Cascade->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB NF-κB_IκB NF-κB-IκB (Inactive) NF-κB_active NF-κB (Active) NF-κB_IκB->NF-κB_active IκB degradation PPARα PPARα PPARα_RXR PPARα-RXR (Active) PPARα->PPARα_RXR RXR RXR RXR->PPARα_RXR PPRE PPRE PPARα_RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Inflammatory_Genes Inflammatory Gene Expression NF-κB_active->Inflammatory_Genes 3,12-DHT-CoA 3,12-Dihydroxy- tetradecanoyl-CoA (Stereoisomer) 3,12-DHT-CoA->Signaling_Cascade Inhibits? 3,12-DHT-CoA->PPARα Agonist?

Caption: Potential interactions of this compound stereoisomers with PPARα and NF-κB signaling pathways.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis S1 Stereospecific Synthesis of 4 Isomers S2 Purification (HPLC) S1->S2 S3 Structural Verification (NMR, MS) S2->S3 I1 Enzyme Kinetic Assays (e.g., LCHAD) S3->I1 I2 Receptor Binding Assays (e.g., PPARα) S3->I2 C1 Cell Culture Treatment (e.g., Hepatocytes) S3->C1 I3 Determine Km, Vmax, Binding Affinity I1->I3 I2->I3 D1 Comparative Data Analysis & Interpretation I3->D1 C2 Reporter Gene Assays (PPARα, NF-κB) C1->C2 C3 Metabolite Profiling (LC-MS) C1->C3 C4 Assess Biological Activity & Metabolic Fate C2->C4 C3->C4 C4->D1

Caption: A generalized workflow for the comparative analysis of this compound stereoisomers.

Conclusion

While direct experimental comparisons of this compound stereoisomers are not yet readily available, the principles of stereospecificity in fatty acid metabolism strongly suggest that each isomer will have a unique biochemical and physiological profile. The provided framework of hypothetical data, experimental protocols, and visual diagrams is intended to serve as a valuable resource for researchers embarking on the investigation of these molecules. Such studies will be crucial in elucidating the specific roles of each stereoisomer in health and disease, potentially paving the way for novel therapeutic strategies.

References

Confirming the Identity of 3,12-Dihydroxytetradecanoyl-CoA: A Comparison of Methods

Author: BenchChem Technical Support Team. Date: December 2025

The definitive identification of novel lipid metabolites is a critical step in advancing our understanding of their biological roles. For complex molecules such as 3,12-Dihydroxytetradecanoyl-CoA, a dihydroxylated fatty acyl-coenzyme A, unambiguous structure elucidation is challenging. This guide compares the use of a synthetic standard to alternative analytical approaches for the confident identification of this compound, providing researchers, scientists, and drug development professionals with a framework for selecting the most appropriate methodology.

The Gold Standard: Confirmation with a Synthetic Standard

The most conclusive method for identifying a novel compound in a biological matrix is to compare its properties to a chemically synthesized, pure standard. This approach provides the highest degree of confidence in the structural assignment.

Experimental Protocol: Identification of this compound using a Synthetic Standard

  • Synthesis of this compound Standard: A multi-step organic synthesis is required to produce the this compound standard. This typically involves the synthesis of 3,12-dihydroxytetradecanoic acid with the correct stereochemistry, followed by its activation and coupling to Coenzyme A. The final product must be purified by HPLC and its structure confirmed by NMR and high-resolution mass spectrometry.

  • Sample Preparation: Biological samples (e.g., cell lysates, tissue homogenates) are extracted using a solvent system optimized for acyl-CoA extraction, such as acidic acetonitrile/methanol. An internal standard (e.g., a C17-acyl-CoA) is added to control for extraction efficiency and instrument variability.

  • LC-MS/MS Analysis: The extracted sample and the synthetic standard are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A C18 reversed-phase column is typically used for separation. The mass spectrometer is operated in a positive ion mode, monitoring for the precursor ion of this compound and its characteristic fragment ions.

  • Data Analysis and Confirmation: The identity of this compound in the biological sample is confirmed by comparing its:

    • Retention time: The retention time of the analyte in the sample must match that of the synthetic standard under identical chromatographic conditions.

    • Precursor ion mass: The mass-to-charge ratio (m/z) of the molecular ion of the analyte must match that of the synthetic standard.

    • Fragment ion spectrum: The fragmentation pattern (MS/MS spectrum) of the analyte must be identical to that of the synthetic standard.

Data Presentation: Comparison of Analytical Parameters

ParameterSynthetic Standard MethodAlternative Method (Derivatization)
Confidence in Identification Very HighModerate to High
Specificity for Isomers High (distinguishes positional isomers)High (with appropriate derivatization)
Requirement for Synthesis Yes (can be complex and time-consuming)No
Throughput Lower (synthesis is a bottleneck)Higher
Quantitation Accurate absolute quantitation possibleRelative quantitation is more common

Alternative Approaches: Identification without a Synthetic Standard

In the absence of a synthetic standard, several analytical techniques can be employed to tentatively identify this compound. These methods often rely on detailed mass spectral analysis and chemical derivatization to deduce the structure.

Experimental Protocol: Identification via Derivatization and Mass Spectrometry

  • Extraction and Hydrolysis: Acyl-CoAs are extracted from the biological sample as described above. The acyl-CoA is then hydrolyzed to release the free fatty acid, 3,12-dihydroxytetradecanoic acid.

  • Derivatization: To enable the determination of the hydroxyl group positions, the free fatty acid is derivatized. A common method is to convert the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS or LC-MS/MS Analysis: The derivatized fatty acid is analyzed by either gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS. The fragmentation pattern of the derivatized molecule provides information about the location of the original hydroxyl groups. Specific cleavage patterns are characteristic of the positions of the TMS ethers along the fatty acid chain.

  • Data Interpretation: The mass spectrum is carefully analyzed to identify fragment ions that are diagnostic for the 3- and 12-positions of the hydroxyl groups. This interpretation often requires comparison to fragmentation databases or theoretical fragmentation models.

Visualizing the Workflow and Potential Biological Context

To aid in understanding the processes involved, the following diagrams illustrate the experimental workflow for identification using a synthetic standard and a hypothetical metabolic pathway for this compound.

G cluster_synthesis Synthetic Standard Preparation cluster_analysis Biological Sample Analysis start Starting Materials synthesis Multi-step Organic Synthesis start->synthesis purification HPLC Purification synthesis->purification characterization NMR & HRMS Confirmation purification->characterization standard Pure Synthetic Standard characterization->standard comparison Data Comparison standard->comparison Reference sample Biological Sample extraction Acyl-CoA Extraction sample->extraction lcms LC-MS/MS Analysis extraction->lcms lcms->comparison identified identified comparison->identified Confirmed Identity

Caption: Workflow for the confirmation of this compound identity using a synthetic standard.

G cluster_pathway Hypothetical Metabolic Pathway tetradecanoyl_coa Tetradecanoyl-CoA enzyme1 Fatty Acid Hydroxylase 1 tetradecanoyl_coa->enzyme1 intermediate 3-Hydroxytetradecanoyl-CoA enzyme1->intermediate enzyme2 Fatty Acid Hydroxylase 2 intermediate->enzyme2 product This compound enzyme2->product downstream Downstream Metabolism product->downstream

Caption: Hypothetical metabolic pathway involving the formation of this compound.

Conclusion

The use of a synthetic standard provides the most reliable and unambiguous method for the identification of this compound in biological samples. While alternative methods based on mass spectral interpretation and derivatization can provide valuable structural information, they do not offer the same level of certainty. For research that requires absolute confidence in the identity of this metabolite, particularly in the context of drug development and clinical studies, the investment in the synthesis of an authentic standard is highly recommended.

A Comparative Guide to the Quantification of 3,12-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,12-Dihydroxytetradecanoyl-CoA is an intermediate in fatty acid metabolism. Accurate and precise quantification of this and other acyl-CoAs is crucial for understanding metabolic pathways, diagnosing diseases related to fatty acid oxidation, and for the development of therapeutic agents. This guide details the experimental protocols and compares the performance of the most relevant analytical techniques.

Experimental Protocols

The quantification of acyl-CoAs from biological matrices is a multi-step process that includes sample preparation, analytical separation (for LC-MS/MS), and detection by mass spectrometry.

Sample Preparation: Solid-Phase Extraction (SPE)

A common and effective method for extracting and purifying acyl-CoAs from tissue samples involves solid-phase extraction.

  • Homogenization: Tissue samples are homogenized in an appropriate buffer to release intracellular contents.

  • Internal Standard Spiking: A known amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar odd-chain acyl-CoA) is added to the homogenate to correct for extraction losses and matrix effects.

  • Protein Precipitation: Proteins are precipitated using an acid such as perchloric acid or trichloroacetic acid.

  • Solid-Phase Extraction:

    • The supernatant is loaded onto an SPE column (e.g., C18).

    • The column is washed with an aqueous solution to remove polar impurities.

    • The acyl-CoAs are eluted with a solvent of higher organic content.

  • Drying and Reconstitution: The eluate is dried under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the analytical method.

Quantification Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.

  • Chromatographic Separation:

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (often containing a volatile salt like ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed to separate the acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for acyl-CoAs.

    • Tandem MS (MS/MS): Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring a specific product ion that is formed upon fragmentation of the precursor. This highly selective process minimizes interferences from the biological matrix.

Quantification Method 2: Flow-Injection Tandem Mass Spectrometry (FI-MS/MS)

FI-MS/MS is a high-throughput technique that omits the chromatographic separation step.

  • Sample Introduction: The reconstituted sample extract is directly injected into the mass spectrometer's ion source via a continuous flow of solvent.

  • Mass Spectrometry Detection:

    • Ionization: ESI in positive ion mode.

    • Tandem MS (MS/MS): Similar to LC-MS/MS, MRM is used for selective detection and quantification.

Performance Comparison

The choice between LC-MS/MS and FI-MS/MS depends on the specific requirements of the study, such as the need for high throughput versus the need to resolve isomeric interferences.

ParameterLC-MS/MSFI-MS/MS
Throughput LowerHigher
Specificity Higher (separation of isomers)Lower (potential for isobaric interference)
Sensitivity Generally higher due to reduced ion suppressionCan be lower due to matrix effects
Matrix Effects Minimized by chromatographic separationMore pronounced
Method Development More complex (requires optimization of chromatography)Simpler

Data Presentation: Quantitative Performance Metrics

The following table summarizes the typical performance metrics expected from a validated acyl-CoA quantification method. These values are based on published data for similar analytes and represent a target for the quantification of this compound.

Performance MetricTarget Value
Linearity (R²) > 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (%RSD) < 15% (< 20% at LLOQ)
Limit of Detection (LOD) Analyte dependent, typically in the low fmol to pmol range
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that meets accuracy and precision criteria
Recovery (%) Consistent and reproducible

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic context of this compound and the general workflow for its quantification.

cluster_pathway Fatty Acid Elongation Pathway (Mitochondria) cluster_dihydroxy Hypothetical Dihydroxylation Acyl_CoA Acyl-CoA (Cn) Beta_Ketoacyl_CoA β-Ketoacyl-CoA (Cn+2) Acyl_CoA->Beta_Ketoacyl_CoA Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Beta_Ketoacyl_CoA Three_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Beta_Ketoacyl_CoA->Three_Hydroxyacyl_CoA Reduction Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) Three_Hydroxyacyl_CoA->Enoyl_CoA Dehydration Dihydroxy_CoA This compound Three_Hydroxyacyl_CoA->Dihydroxy_CoA Hydroxylation Elongated_Acyl_CoA Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA Reduction

Caption: Mitochondrial fatty acid elongation pathway leading to the formation of a 3-hydroxyacyl-CoA, a potential precursor to this compound.

cluster_workflow Acyl-CoA Quantification Workflow Start Biological Sample (Tissue) Homogenization Homogenization & Internal Standard Spiking Start->Homogenization SPE Solid-Phase Extraction Homogenization->SPE Analysis LC-MS/MS or FI-MS/MS Analysis SPE->Analysis Data Data Processing & Quantification Analysis->Data End Quantitative Results Data->End

Caption: A generalized experimental workflow for the quantification of acyl-CoAs from biological samples.

The Metabolic Crossroads: A Comparative Analysis of 3,12-Dihydroxytetradecanoyl-CoA and Other Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways of fatty acids is paramount. This guide provides a comprehensive comparison of the metabolic fate of 3,12-Dihydroxytetradecanoyl-CoA, a dihydroxylated fatty acyl-CoA, with other common fatty acyl-CoAs. By presenting supporting experimental data, detailed methodologies, and clear visual representations of the involved pathways, this document aims to be an invaluable resource for those investigating lipid metabolism and its therapeutic implications.

The metabolism of fatty acids is a central process in cellular energy homeostasis. While the beta-oxidation of common saturated and unsaturated fatty acyl-CoAs in mitochondria is a well-trodden path, the metabolic journey of modified fatty acids, such as the dihydroxylated this compound, is more complex, often involving multiple cellular compartments and enzymatic pathways.

Alternate Metabolic Pathways for Modified Fatty Acyl-CoAs

Unlike straight-chain fatty acyl-CoAs that are primarily shuttled into mitochondrial beta-oxidation, dihydroxylated fatty acids like this compound are likely metabolized through a combination of omega (ω)-oxidation and peroxisomal beta-oxidation. The initial hydroxylation at the ω-carbon, a reaction catalyzed by cytochrome P450 enzymes in the endoplasmic reticulum, is a critical first step. This process is often followed by further oxidation to a dicarboxylic acid. These modified fatty acids are then preferentially chain-shortened via beta-oxidation within peroxisomes. This is in contrast to the majority of dietary fatty acids, which are directly catabolized in the mitochondria.

The regulation of these pathways is also distinct. The peroxisome proliferator-activated receptor alpha (PPARα) is a key nuclear receptor that senses lipid levels and transcriptionally regulates the expression of genes involved in both peroxisomal and mitochondrial fatty acid oxidation.[1][2][3][4][5] The presence of hydroxyl groups on the fatty acid chain can influence its recognition by transport proteins and enzymes, thereby directing it towards specific metabolic fates.

Comparative Oxidation Rates of Fatty Acids

The rate at which different fatty acids are oxidized provides crucial insights into their role as energy substrates. Studies comparing the oxidation rates of various fatty acids reveal significant differences based on chain length and degree of saturation.

Fatty AcidChain Length:UnsaturationRelative Oxidation Rate (%)
Oleic Acid18:130.1[6]
Palmitic Acid16:019.1[6]
Linoleic Acid18:213.1[6]
Stearic Acid18:06.6[6]
Lauric Acid12:0Significantly higher than C16 & C18[7]
Myristic Acid14:0Significantly higher than C16 & C18[7]

Table 1: Comparative in vivo oxidation rates of various fatty acids in fasting neonatal pigs, expressed as the percentage of administered dose recovered as 14CO2 over 6 hours.[6] Medium-chain fatty acids like lauric acid are generally oxidized more rapidly than long-chain fatty acids.[7]

Experimental Protocols

1. Measurement of Fatty Acid β-Oxidation Rate using Radiolabeled Substrates

This protocol is adapted from established methods for measuring the oxidation of fatty acids in cultured cells or isolated mitochondria.

Materials:

  • [1-14C]-labeled fatty acid of interest (e.g., palmitic acid, oleic acid)

  • Cell culture medium or mitochondrial respiration buffer

  • Scintillation vials and scintillation fluid

  • Scintillation counter

  • Multi-well plates (24- or 96-well)

  • Whatman filter paper

  • Perchloric acid (PCA), 1M

  • NaOH, 1M

Procedure:

  • Cell Culture and Treatment: Plate cells in a multi-well plate and culture until they reach the desired confluency. Treat cells with the compound of interest if applicable.

  • Preparation of Radiolabeled Fatty Acid Substrate: Prepare a solution of the [1-14C]-labeled fatty acid complexed to bovine serum albumin (BSA) in the appropriate culture medium or buffer.

  • Incubation: Remove the culture medium from the cells and add the radiolabeled fatty acid substrate. Place a piece of Whatman filter paper saturated with 1M NaOH in the cap of each well or in a center well to trap the released 14CO2. Seal the plates and incubate at 37°C for the desired time period.

  • Stopping the Reaction: Terminate the reaction by adding 1M perchloric acid to each well. This will lyse the cells and release the trapped 14CO2 from the bicarbonate pool.

  • CO2 Trapping: Allow the plates to sit at room temperature for at least 1 hour to ensure complete trapping of the 14CO2 by the NaOH-saturated filter paper.

  • Measurement of Acid-Soluble Metabolites (ASMs): Transfer the acidified medium from each well to a microcentrifuge tube. Centrifuge to pellet the precipitated proteins and lipids. The supernatant contains the ASMs, which represent the products of incomplete beta-oxidation.

  • Scintillation Counting: Transfer the filter paper (containing trapped 14CO2) and a sample of the ASM supernatant to separate scintillation vials containing scintillation fluid.

  • Data Analysis: Measure the radioactivity in each vial using a scintillation counter. The amount of 14CO2 produced represents the rate of complete fatty acid oxidation, while the amount of radioactivity in the ASMs represents incomplete oxidation.

2. Quantification of Acyl-CoAs by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of acyl-CoA species from biological samples.

Materials:

  • Internal standards (e.g., 13C-labeled acyl-CoAs)

  • Extraction solvent (e.g., acetonitrile/methanol/water with a weak acid)

  • Solid-phase extraction (SPE) cartridges (optional)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Homogenization: Homogenize tissue or cell pellets in a cold extraction solvent containing internal standards.

  • Protein Precipitation: Centrifuge the homogenate to pellet the precipitated proteins.

  • Extraction and Purification (Optional): The supernatant containing the acyl-CoAs can be further purified using SPE to remove interfering substances.

  • LC-MS/MS Analysis: Inject the extracted sample onto a C18 reverse-phase column for chromatographic separation. The separated acyl-CoAs are then detected and quantified by tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Quantify the amount of each acyl-CoA species by comparing its peak area to that of the corresponding internal standard.

Visualizing the Metabolic Pathways

To better understand the metabolic journey of these fatty acyl-CoAs, the following diagrams, generated using the DOT language, illustrate the key pathways.

fatty_acid_metabolism cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA CYP450 CYP450 Fatty Acyl-CoA->CYP450 ω-oxidation Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Fatty Acyl-CoA->Mitochondrial Beta-Oxidation Omega-Hydroxylated FA-CoA Omega-Hydroxylated FA-CoA CYP450->Omega-Hydroxylated FA-CoA ADH/ALDH ADH/ALDH Omega-Hydroxylated FA-CoA->ADH/ALDH Dicarboxylic Acyl-CoA Dicarboxylic Acyl-CoA ADH/ALDH->Dicarboxylic Acyl-CoA Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Dicarboxylic Acyl-CoA->Peroxisomal Beta-Oxidation Shortened Dicarboxylic Acyl-CoA Shortened Dicarboxylic Acyl-CoA Peroxisomal Beta-Oxidation->Shortened Dicarboxylic Acyl-CoA Acetyl-CoA_perox Acetyl-CoA Peroxisomal Beta-Oxidation->Acetyl-CoA_perox Shortened Dicarboxylic Acyl-CoA->Mitochondrial Beta-Oxidation Acetyl-CoA_mito Acetyl-CoA Mitochondrial Beta-Oxidation->Acetyl-CoA_mito TCA Cycle TCA Cycle Acetyl-CoA_mito->TCA Cycle

Figure 1: Overview of major fatty acid metabolic pathways.

ppar_signaling cluster_nucleus Nucleus Fatty Acyl-CoAs Fatty Acyl-CoAs PPARa PPARα Fatty Acyl-CoAs->PPARa Ligand Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE DNA Binding Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Metabolic Enzymes Metabolic Enzymes Target Gene Transcription->Metabolic Enzymes Translation

Figure 2: PPARα signaling pathway in the regulation of fatty acid metabolism.

lc_ms_workflow Biological Sample Biological Sample Homogenization\n(with Internal Standards) Homogenization (with Internal Standards) Biological Sample->Homogenization\n(with Internal Standards) Protein Precipitation Protein Precipitation Homogenization\n(with Internal Standards)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant\n(Acyl-CoA Extract) Supernatant (Acyl-CoA Extract) Centrifugation->Supernatant\n(Acyl-CoA Extract) SPE (Optional) SPE (Optional) Supernatant\n(Acyl-CoA Extract)->SPE (Optional) LC Separation\n(C18 Column) LC Separation (C18 Column) SPE (Optional)->LC Separation\n(C18 Column) Mass Spectrometry\n(MRM) Mass Spectrometry (MRM) LC Separation\n(C18 Column)->Mass Spectrometry\n(MRM) Data Analysis\n(Quantification) Data Analysis (Quantification) Mass Spectrometry\n(MRM)->Data Analysis\n(Quantification)

Figure 3: Experimental workflow for LC-MS/MS analysis of acyl-CoAs.

Conclusion

The metabolic fate of this compound is likely to be significantly different from that of its non-hydroxylated counterparts and other common fatty acyl-CoAs. Its structure suggests a metabolic route involving initial ω-oxidation followed by peroxisomal β-oxidation, a pathway that is less direct and potentially slower than the mitochondrial β-oxidation of standard fatty acids. The regulation of its metabolism is intricately linked to the PPARα signaling pathway, highlighting a key control point for cellular lipid homeostasis. Further research, employing the experimental methodologies outlined in this guide, is necessary to fully elucidate the quantitative aspects of its metabolism and to understand its physiological and pathological significance. This knowledge will be instrumental in the development of novel therapeutic strategies targeting lipid metabolic disorders.

References

Validating the Biosynthesis of 3,12-Dihydroxytetradecanoyl-CoA: A Comparative Guide to Isotopic Labeling and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The elucidation of biosynthetic pathways is a cornerstone of natural product discovery and metabolic engineering. Validating a proposed pathway, such as that for the novel molecule 3,12-Dihydroxytetradecanoyl-CoA, requires rigorous experimental evidence. This guide provides a comparative overview of isotopic labeling, a powerful technique for tracing metabolic routes, alongside alternative genomic, enzymatic, and metabolomic approaches. We present a hypothetical biosynthetic pathway for this compound to illustrate the application of these validation methods, supported by generalized experimental protocols and data presentation formats.

A Hypothetical Biosynthetic Pathway for this compound

Due to the limited specific literature on this compound, we propose a plausible biosynthetic pathway based on established principles of fatty acid synthesis and metabolism. This pathway serves as a framework for discussing validation methodologies.

The proposed synthesis begins with the foundational building blocks of fatty acid synthesis, acetyl-CoA and malonyl-CoA, to construct a 14-carbon fatty acid backbone. This is followed by activation to its CoA-thioester and subsequent hydroxylation events.

Biosynthetic_Pathway cluster_0 Fatty Acid Synthesis (FAS) cluster_1 Activation & Hydroxylation acetyl_coa Acetyl-CoA myristic_acid Myristic Acid (C14:0) acetyl_coa->myristic_acid + 6x Malonyl-CoA malonyl_coa Malonyl-CoA malonyl_coa->myristic_acid myristoyl_coa Myristoyl-CoA myristic_acid->myristoyl_coa Acyl-CoA Synthetase hydroxy_intermediate 3-Hydroxymyristoyl-CoA myristoyl_coa->hydroxy_intermediate Hydroxylase 1 (e.g., P450) final_product This compound hydroxy_intermediate->final_product Hydroxylase 2 (e.g., P450) Isotopic_Labeling_Workflow start Select Labeled Precursor (e.g., [¹³C]-Acetate) administer Administer to Culture start->administer incubate Incubate for a Defined Period administer->incubate extract Harvest and Extract Metabolites incubate->extract analyze LC-MS or GC-MS Analysis extract->analyze interpret Compare Mass Spectra (Labeled vs. Unlabeled) analyze->interpret end Confirm Incorporation & Pathway Link interpret->end Validation_Methods_Comparison main Pathway Validation Methods isotopic Isotopic Labeling + Direct in vivo evidence + Confirms precursor-product link - Expensive - Potential for label scrambling main->isotopic genomic Genomic/Transcriptomic + High-throughput hypothesis generation + Identifies all candidate genes - Correlational evidence only - Requires functional validation main->genomic enzymatic In Vitro Enzyme Assays + Direct evidence of function + Characterizes kinetics - Labor-intensive - In vitro vs. in vivo activity main->enzymatic knockout Gene Knockout/Silencing + Strong in vivo evidence + Confirms gene necessity - Technically difficult - Potential for lethal effects main->knockout metabolomics Metabolomics + Identifies novel intermediates + Metabolic state snapshot - Does not show flux - Difficult to identify unknowns main->metabolomics

Orthogonal methods for the verification of 3,12-Dihydroxytetradecanoyl-CoA function

Author: BenchChem Technical Support Team. Date: December 2025

Orthogonal Methodologies for the Functional Verification of Acyl-CoA Molecules

Introduction

The verification of a specific molecular function is a cornerstone of rigorous scientific inquiry. To establish high confidence in a hypothesis, it is essential to employ multiple, independent experimental approaches, known as orthogonal methods. These methods should rely on different physical principles to interrogate the same biological question. This guide provides a comparative framework for orthogonal methods to verify the function of a long-chain acyl-CoA molecule, using the well-characterized molecule Palmitoyl-CoA and its role as a substrate for Carnitine Palmitoyltransferase 1 (CPT1) as an illustrative example. The principles and workflows described herein can be adapted for the study of novel or less-characterized molecules such as 3,12-Dihydroxytetradecanoyl-CoA.

The central hypothesis in our example is: Palmitoyl-CoA is a direct substrate for the enzyme CPT1, which catalyzes its conversion to Palmitoylcarnitine for transport into the mitochondria.

Method 1: In Vitro Enzymatic Assay

This method directly assesses the biochemical activity of the enzyme of interest with its putative substrate in a controlled, cell-free environment. It is a fundamental approach to establish a direct molecular interaction and catalytic conversion.

Experimental Protocol: CPT1 Activity Assay
  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM DTT).

  • Enzyme and Substrate: Add a purified or recombinant CPT1 enzyme to the reaction buffer.

  • Initiation: Start the reaction by adding the substrates: Palmitoyl-CoA and L-carnitine. A common approach is to use radiolabeled L-[methyl-³H]carnitine to facilitate detection of the product.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

  • Product Separation: Separate the product, [³H]Palmitoylcarnitine, from the unreacted [³H]carnitine using a method like solid-phase extraction or HPLC.

  • Quantification: Quantify the amount of radiolabeled product using liquid scintillation counting.

  • Data Analysis: Calculate the enzyme kinetics parameters (Km and Vmax) by measuring the reaction rate at varying concentrations of Palmitoyl-CoA.

Quantitative Data Summary
ParameterDescriptionRepresentative Value
Km for Palmitoyl-CoA Michaelis constant; the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates higher affinity.20-50 µM
Vmax Maximum rate of the reaction when the enzyme is saturated with the substrate.Varies with enzyme concentration and purity
kcat Turnover number; the number of substrate molecules each enzyme site converts to product per unit time.Varies

Method 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement by a ligand (in this case, the substrate) in a complex cellular environment. The principle is that a protein's thermal stability changes upon ligand binding.

Experimental Protocol: CETSA for Palmitoyl-CoA and CPT1
  • Cell Culture: Grow cells that endogenously express CPT1 to a suitable confluency.

  • Ligand Treatment: Treat the cells with a range of concentrations of Palmitoyl-CoA (or a non-hydrolyzable analog to prevent rapid conversion). A control group with no ligand is essential.

  • Heating: Aliquot the cell lysates and heat them at a range of different temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble CPT1 remaining in the supernatant at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the fraction of soluble CPT1 as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of Palmitoyl-CoA indicates direct binding.

Quantitative Data Summary
ParameterDescriptionRepresentative Result
Tm (Melting Temperature) The temperature at which 50% of the protein is denatured.A positive ΔTm of 2-5°C for CPT1 in the presence of Palmitoyl-CoA compared to the control.
EC50 The concentration of ligand that produces a half-maximal thermal shift.Varies depending on cellular context and ligand permeability.

Method 3: Stable Isotope Tracing and Metabolomics

This method tracks the metabolic fate of a substrate in intact cells or organisms, providing strong evidence of its role in a specific pathway. By using a labeled version of the substrate, one can follow its conversion into downstream products.

Experimental Protocol: ¹³C-Palmitate Tracing
  • Cell Culture and Labeling: Culture cells in a medium containing ¹³C-labeled palmitate. The cells will internally convert this to ¹³C-Palmitoyl-CoA.

  • Experimental Conditions: Include control groups and groups where CPT1 activity is perturbed (e.g., using a known inhibitor like etomoxir, or using CPT1 knockout/knockdown cells).

  • Metabolite Extraction: After a defined incubation period, quench the metabolism rapidly and extract polar metabolites from the cells.

  • LC-MS/MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate and detect the labeled metabolites. Specifically, monitor the mass shift for Palmitoyl-CoA, Palmitoylcarnitine, and downstream metabolites of beta-oxidation (e.g., Acetyl-CoA, Citrate).

  • Data Analysis: Quantify the abundance of ¹³C-labeled metabolites in each condition. A successful verification would show an accumulation of ¹³C-Palmitoyl-CoA and a significant reduction of ¹³C-Palmitoylcarnitine and downstream products when CPT1 is inhibited or absent.

Quantitative Data Summary
MetaboliteCondition: ControlCondition: CPT1 InhibitionExpected Outcome
¹³C-Palmitoyl-CoA Baseline Level> 5-fold increaseAccumulation of the substrate
¹³C-Palmitoylcarnitine High Level< 90% decreaseBlockade of the product
¹³C-Citrate High Level< 80% decreaseReduction in downstream TCA cycle intermediates

Visualizations

Caption: Simplified metabolic pathway of long-chain fatty acid transport into the mitochondria.

G cluster_0 Orthogonal Methodologies M1 Method 1 In Vitro Enzyme Assay Conclusion High-Confidence Conclusion M1->Conclusion Confirms direct catalysis M2 Method 2 CETSA (Cell-based) M2->Conclusion Confirms direct binding in cells M3 Method 3 Metabolomics (Cell-based) M3->Conclusion Confirms pathway flux in cells Hypothesis Hypothesis: Molecule X is a substrate for Enzyme Y Hypothesis->M1 Hypothesis->M2 Hypothesis->M3 G start Start: Culture cells with ¹³C-labeled substrate perturb Perturb System: Inhibit/knockdown CPT1 vs. Control start->perturb quench Quench Metabolism & Extract Metabolites perturb->quench lcms LC-MS/MS Analysis quench->lcms data Data Processing: Quantify ¹³C-labeled Metabolites lcms->data compare Compare Conditions: Assess changes in ¹³C-Palmitoylcarnitine data->compare end_confirm Conclusion: CPT1 is required for product formation compare->end_confirm  Product is  decreased end_reject Conclusion: CPT1 is not required compare->end_reject  Product is  unchanged

Side-by-side comparison of different extraction protocols for 3,12-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Extraction of Long-Chain Acyl-CoA Esters for Researchers

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism, the accurate and efficient extraction of long-chain acyl-coenzyme A (CoA) esters is a critical first step for downstream analysis. While specific protocols for 3,12-Dihydroxytetradecanoyl-CoA are not extensively documented, established methods for the extraction of long-chain acyl-CoAs are readily applicable. This guide provides a side-by-side comparison of common extraction protocols, supported by experimental data, to inform the selection of the most suitable method for your research needs.

The primary challenge in extracting long-chain acyl-CoAs from biological matrices lies in their amphipathic nature and the need to efficiently separate them from other cellular components, particularly lipids and proteins, while minimizing degradation. The most common approaches involve an initial solvent-based extraction followed by a purification step, typically solid-phase extraction (SPE).

Quantitative Comparison of Extraction Protocols

The following table summarizes the performance of different extraction protocols for long-chain acyl-CoAs based on reported recovery rates. It is important to note that recovery can vary depending on the specific acyl-CoA species, its chain length, and the tissue matrix.

Extraction Protocol Key Principle Reported Recovery Rate (%) Advantages Disadvantages
Protocol 1: Acetonitrile (B52724)/Isopropanol (B130326) with Pyridyl-Functionalized Silica (B1680970) SPE Tissue extraction with an organic solvent mixture followed by anion-exchange SPE.Tissue Extraction: 93-104% Solid-Phase Extraction: 83-90%[1]High recovery for a wide range of acyl-CoA esters with varying chain lengths.[1]Two-step procedure that may be more time-consuming.
Protocol 2: Modified Acetonitrile/Isopropanol with Oligonucleotide Purification Column Homogenization in a phosphate (B84403) buffer, followed by isopropanol and acetonitrile extraction and SPE.70-80%[2]High reproducibility and improved separation of unsaturated and saturated acyl-CoAs.[2] Suitable for small tissue samples.[2]The use of an oligonucleotide purification column may be more specialized.
Protocol 3: Methanol (B129727)/Chloroform with Weak Anion Exchange SPE Extraction with a methanol/chloroform mixture, phase separation, and purification of the aqueous phase by SPE.Overall recovery not explicitly stated, but the method is established for tissue acyl-CoA measurement.Effective for separating acyl-CoAs from the bulk of cellular lipids.Involves the use of chloroform, which is a hazardous solvent.

Detailed Experimental Protocols

Below are the detailed methodologies for the key extraction protocols compared in this guide.

Protocol 1: Acetonitrile/Isopropanol with 2-(2-pyridyl)ethyl Functionalized Silica SPE

This protocol is designed for the quantitative isolation and purification of a broad range of acyl-CoA esters from tissue samples.[1]

I. Tissue Extraction

  • Homogenize powdered tissue in a mixture of acetonitrile/2-propanol (3:1, v/v).

  • Add 0.1 M potassium phosphate buffer (pH 6.7) to the homogenate.

  • Centrifuge to pellet the precipitated protein and other insoluble material.

  • Collect the supernatant containing the acyl-CoA esters.

II. Solid-Phase Extraction (SPE)

  • Condition a 2-(2-pyridyl)ethyl functionalized silica gel SPE column with an acetonitrile/isopropanol/water/acetic acid mixture.

  • Apply the supernatant from the tissue extraction step to the conditioned SPE column.

  • Wash the column with the same conditioning solution to remove unretained substances.

  • Elute the acyl-CoA esters from the column using a solution of methanol/250 mM ammonium (B1175870) formate (B1220265) (4:1, v/v).

Protocol 2: Modified Acetonitrile/Isopropanol with Oligonucleotide Purification Column

This modified protocol offers high reproducibility and is suitable for the analysis of small tissue samples.[2]

I. Tissue Homogenization and Extraction

  • Homogenize the tissue sample in a glass homogenizer with 100 mM KH2PO4 buffer (pH 4.9).

  • Add 2-propanol to the homogenate and homogenize again.

  • Extract the acyl-CoAs from the homogenate by adding acetonitrile.

  • Centrifuge the mixture and collect the supernatant.

II. Solid-Phase Extraction (SPE)

  • Bind the acyl-CoAs in the extract to an oligonucleotide purification column.

  • Elute the acyl-CoAs from the column using 2-propanol.

  • Concentrate the eluent before analysis by HPLC.

Protocol 3: Methanol/Chloroform with Weak Anion Exchange SPE

This method utilizes a classic lipid extraction solvent system followed by SPE for purification.

I. Tissue Extraction and Phase Separation

  • Homogenize the tissue sample in a methanol:chloroform mixture (2:1, v/v).

  • Induce phase separation by adding 10 mM ammonium formate and chloroform.

  • Centrifuge the mixture to separate the aqueous and organic layers.

  • Collect the upper aqueous layer which contains the acyl-CoAs.

II. Solid-Phase Extraction (SPE)

  • Condition a polymeric weak anion exchange SPE column with methanol, followed by water.

  • Load the aqueous extract onto the conditioned SPE column.

  • Wash the column with 2% formic acid, followed by a methanol wash.

  • Elute the acyl-CoAs with 2% ammonium hydroxide, followed by a second elution with 5% ammonium hydroxide.

  • Combine the eluted fractions and dry them under nitrogen before reconstitution for analysis.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the extraction of long-chain acyl-CoAs from tissue samples, combining the common steps of the protocols described.

ExtractionWorkflow TissueSample Tissue Sample Homogenization Homogenization in Organic Solvent TissueSample->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 SupernatantCollection Supernatant Collection Centrifugation1->SupernatantCollection SampleLoading Sample Loading onto SPE Column SupernatantCollection->SampleLoading SPE_Conditioning SPE Column Conditioning SPE_Conditioning->SampleLoading Washing Column Washing SampleLoading->Washing Elution Elution of Acyl-CoAs Washing->Elution Analysis Downstream Analysis (e.g., LC-MS/MS) Elution->Analysis

Caption: Generalized workflow for long-chain acyl-CoA extraction.

References

Unveiling the Enzymatic Signature: A Comparative Guide to a Putative 3,12-dihydroxyacyl-CoA Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of a putative 3,12-dihydroxyacyl-CoA synthase against known alternative enzymes. By examining substrate specificity, kinetic data, and detailed experimental protocols, we aim to facilitate the confirmation of its enzymatic product and contextualize its role within metabolic pathways.

Introduction

The activation of bile acids through their conversion to coenzyme A (CoA) thioesters is a critical step in bile acid metabolism, influencing their conjugation, transport, and signaling functions. This process is primarily catalyzed by bile acid-CoA synthetase (BACS) and very long-chain acyl-CoA synthetases (VLCS). The identification of a putative 3,12-dihydroxyacyl-CoA synthase suggests a specialized role in the activation of specific dihydroxy bile acids. This guide offers a comparative framework to validate its enzymatic product and understand its potential significance.

Performance Comparison: A Putative 3,12-dihydroxyacyl-CoA Synthase vs. Established Acyl-CoA Ligases

The function of a putative 3,12-dihydroxyacyl-CoA synthase is best understood by comparing its activity with well-characterized enzymes that perform similar biochemical transformations. The primary alternatives for the CoA activation of bile acid precursors are Bile Acid-CoA Synthetase (BACS), encoded by the SLC27A5 gene, and Very Long-chain Acyl-CoA Synthetase (VLCS).

BACS exhibits broad substrate specificity, activating a range of primary and secondary bile acids, as well as the C27 precursor to cholic acid, 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA).[1][2][3][4] In contrast, VLCS demonstrates a more restricted substrate preference, activating THCA but not the mature C24 bile acids.[1][2] This suggests that a putative 3,12-dihydroxyacyl-CoA synthase may have a specific affinity for 3,12-dihydroxycholestanoic acid, a key intermediate in certain bile acid metabolic pathways.

Quantitative Data Summary

The following table summarizes the kinetic parameters for the established bile acid-activating enzymes with relevant substrates. The data for the putative 3,12-dihydroxyacyl-CoA synthase are presented as hypothetical values to be determined experimentally.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)
Putative 3,12-dihydroxyacyl-CoA Synthase 3,12-dihydroxy-5β-cholestanoic acidTo be determinedTo be determined
Bile Acid-CoA Synthetase (BACS/SLC27A5) Cholic Acid2.8[4]3.8[4]
Chenodeoxycholic AcidData not readily availableData not readily available
3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA)Data not readily availableData not readily available
Very Long-chain Acyl-CoA Synthetase (VLCS) 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA)Data not readily availableData not readily available
Cholic AcidNo significant activityNo significant activity

Experimental Protocols

To confirm the enzymatic product of the putative 3,12-dihydroxyacyl-CoA synthase and compare its activity with alternatives, the following experimental protocols are recommended.

Acyl-CoA Synthetase Activity Assay (Coupled Spectrophotometric/Fluorometric Method)

This method provides a rapid and sensitive measurement of acyl-CoA synthetase activity.

Principle: The production of acyl-CoA is coupled to subsequent enzymatic reactions that lead to a detectable colorimetric or fluorescent signal.[5]

Materials:

  • Purified putative 3,12-dihydroxyacyl-CoA synthase, BACS, and VLCS

  • 3,12-dihydroxy-5β-cholestanoic acid and other relevant bile acid substrates

  • ATP

  • Coenzyme A (CoA)

  • Enzyme mix, developer mix, and converter mix (e.g., from a commercial kit)[5]

  • Fluorometric or spectrophotometric plate reader

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 0.3 mM DTT)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, ATP, CoA, and the bile acid substrate.

  • Initiate the reaction by adding the purified enzyme.

  • Incubate at the optimal temperature (e.g., 37°C) for a defined period.

  • Stop the reaction (e.g., by adding a quenching solution).

  • Add the enzyme mix, developer mix, and converter mix according to the kit instructions.

  • Incubate to allow for the development of the signal.

  • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Calculate the enzyme activity based on a standard curve.

Direct Product Confirmation by LC-MS/MS

This method provides definitive identification and quantification of the acyl-CoA product.

Principle: The reaction mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the specific acyl-CoA ester based on its mass-to-charge ratio and fragmentation pattern.[6][7][8][9]

Materials:

  • Reaction components as described in the activity assay.

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer).

  • C18 reversed-phase HPLC column.

  • Mobile phases (e.g., ammonium (B1175870) acetate (B1210297) buffer and acetonitrile).

  • Acyl-CoA standards.

Procedure:

  • Perform the enzymatic reaction as described above.

  • Terminate the reaction and extract the acyl-CoA esters (e.g., using solid-phase extraction or liquid-liquid extraction).

  • Inject the extracted sample into the LC-MS/MS system.

  • Separate the acyl-CoA esters using a suitable gradient elution program.

  • Detect the product using multiple reaction monitoring (MRM) or by scanning for the predicted mass of the 3,12-dihydroxycholestanoyl-CoA.

  • Confirm the identity of the product by comparing its retention time and fragmentation pattern to a synthesized standard.

  • Quantify the product using a calibration curve generated with the standard.

Visualizing the Metabolic Context

To understand the potential role of a putative 3,12-dihydroxyacyl-CoA synthase, it is helpful to visualize its position within the broader context of bile acid biosynthesis.

Bile_Acid_Activation_Pathway cluster_synthesis Bile Acid Synthesis cluster_activation CoA Activation cluster_alternatives Alternative Enzymes Cholesterol Cholesterol 3,12-dihydroxy-5β-cholestanoic_acid 3,12-dihydroxy-5β-cholestanoic_acid Cholesterol->3,12-dihydroxy-5β-cholestanoic_acid Multi-step enzymatic conversion Putative_3_12_DHCA_Synthase Putative 3,12-dihydroxyacyl- CoA Synthase 3,12-dihydroxy-5β-cholestanoic_acid->Putative_3_12_DHCA_Synthase 3_12_dihydroxycholestanoyl_CoA 3,12-dihydroxycholestanoyl-CoA Putative_3_12_DHCA_Synthase->3_12_dihydroxycholestanoyl_CoA + CoA + ATP Downstream_Metabolism Downstream_Metabolism 3_12_dihydroxycholestanoyl_CoA->Downstream_Metabolism Conjugation, Transport, Signaling BACS BACS (SLC27A5) Other_Acyl_CoAs Other Bile Acyl-CoAs BACS->Other_Acyl_CoAs + CoA + ATP VLCS VLCS VLCS->Other_Acyl_CoAs Other_Bile_Acids Other Bile Acids (e.g., Cholic Acid, THCA) Other_Bile_Acids->BACS Other_Bile_Acids->VLCS

Caption: Proposed role of a putative 3,12-dihydroxyacyl-CoA synthase.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Enzyme Purified Enzyme (Putative Synthase, BACS, VLCS) Reaction Incubate at 37°C Enzyme->Reaction Substrate Substrate (3,12-dihydroxy-5β-cholestanoic acid) Substrate->Reaction Cofactors Cofactors (ATP, CoA, Mg2+) Cofactors->Reaction Coupled_Assay Coupled Spectrophotometric/ Fluorometric Assay Reaction->Coupled_Assay Activity Measurement LC_MS LC-MS/MS Analysis Reaction->LC_MS Product Identification & Quantification Data_Analysis Data Analysis and Comparison Coupled_Assay->Data_Analysis LC_MS->Data_Analysis

Caption: Workflow for enzymatic product confirmation.

References

Establishing a Reference Range for Endogenous 3,12-Dihydroxytetradecanoyl-CoA: A Comparative Guide to Quantification Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

A definitive reference range for endogenous 3,12-Dihydroxytetradecanoyl-CoA has not been established in the existing scientific literature. Extensive searches have revealed no published studies detailing the physiological concentrations of this specific dihydroxy long-chain acyl-coenzyme A in human or animal models. The compound is available commercially as a biochemical reagent, suggesting its use in targeted research applications rather than as a routinely measured clinical or research biomarker.

This guide, therefore, provides a comparative overview of established methodologies for the quantification of long-chain acyl-CoA esters (LC-CoAs), the broader class of molecules to which this compound belongs. These methods can be adapted for the specific analysis of this compound, should researchers aim to establish a reference range in the future. We will also present a hypothetical signaling pathway involving a dihydroxy fatty acyl-CoA to illustrate its potential biological context.

Comparative Analysis of Quantification Methods for Long-Chain Acyl-CoA Esters

The quantification of LC-CoAs in biological matrices is challenging due to their low abundance and chemical properties. The two primary analytical platforms used are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Parameter High-Performance Liquid Chromatography (HPLC) Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation based on physicochemical properties (e.g., hydrophobicity) followed by UV detection.Separation by liquid chromatography followed by mass-based detection, allowing for identification and quantification based on mass-to-charge ratio.
Sensitivity Lower sensitivity, typically in the picomole range.High sensitivity, capable of detecting compounds in the femtomole to attomole range.
Specificity Lower specificity; co-eluting compounds can interfere with quantification.High specificity; allows for the differentiation of molecules with the same retention time but different masses.
Sample Throughput Generally lower throughput due to longer run times.Higher throughput is achievable with modern systems.
Instrumentation Cost Relatively lower initial cost.Higher initial investment and maintenance costs.
Typical Application Analysis of more abundant acyl-CoA species.Targeted and untargeted metabolomics, analysis of low-abundance lipids.

Experimental Protocols for Long-Chain Acyl-CoA Ester Quantification

The following provides a generalized workflow for the extraction and analysis of LC-CoAs from biological samples, which can be optimized for this compound.

1. Sample Preparation and Extraction

  • Objective: To efficiently extract LC-CoAs from tissues or cells while minimizing degradation.

  • Protocol:

    • Flash-freeze tissue samples in liquid nitrogen immediately after collection to halt metabolic activity.

    • Homogenize the frozen tissue in an acidic extraction buffer (e.g., 2:1 isopropanol:50 mM KH2PO4, pH 7.2) to precipitate proteins and solubilize lipids.

    • Perform a liquid-liquid extraction using a non-polar solvent (e.g., petroleum ether) to remove neutral lipids.

    • The aqueous phase containing the acyl-CoAs is then further purified using solid-phase extraction (SPE) with a C18 cartridge.

    • Elute the acyl-CoAs from the SPE cartridge and dry the eluate under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for HPLC or LC-MS/MS analysis.

2. HPLC-UV Analysis

  • Objective: To separate and quantify individual LC-CoA species.

  • Protocol:

    • Utilize a C18 reversed-phase HPLC column for separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).

    • Monitor the column effluent with a UV detector at 254 nm, which corresponds to the absorbance maximum of the adenine (B156593) ring of coenzyme A.

    • Quantify the individual acyl-CoA species by comparing their peak areas to those of known standards.

3. LC-MS/MS Analysis

  • Objective: To achieve highly sensitive and specific quantification of LC-CoAs.

  • Protocol:

    • Separate the extracted acyl-CoAs using a reversed-phase UPLC/HPLC system.

    • Introduce the column effluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Perform targeted analysis using Multiple Reaction Monitoring (MRM) for specific acyl-CoA species or untargeted analysis to profile a wider range of metabolites.

    • For MRM, specific precursor-to-product ion transitions for each analyte are monitored to enhance specificity and sensitivity.

    • Quantify the analytes by comparing their peak areas to those of isotopically labeled internal standards.

Hypothetical Signaling Pathway Involving Dihydroxy-Fatty Acyl-CoA

While the specific signaling roles of this compound are unknown, other hydroxylated fatty acids are known to act as signaling molecules. The following diagram illustrates a hypothetical pathway where a dihydroxy-fatty acyl-CoA could be generated and subsequently influence cellular processes.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Receptor Membrane Receptor PLC Phospholipase C Receptor->PLC DAG Diacylglycerol PLC->DAG PKC Protein Kinase C DAG->PKC PLA2 Phospholipase A2 PKC->PLA2 Activation FattyAcid Polyunsaturated Fatty Acid PLA2->FattyAcid Release LOX Lipoxygenase FattyAcid->LOX CYP450 Cytochrome P450 Monooxygenase FattyAcid->CYP450 DihydroxyFA Dihydroxy Fatty Acid LOX->DihydroxyFA CYP450->DihydroxyFA ACSL Acyl-CoA Synthetase DihydroxyFA->ACSL DihydroxyFA_CoA This compound (Hypothetical) ACSL->DihydroxyFA_CoA PPAR PPARα/RXR DihydroxyFA_CoA->PPAR Ligand Activation GeneExpression Target Gene Expression PPAR->GeneExpression Transcriptional Regulation

Caption: Hypothetical signaling cascade for a dihydroxy-fatty acyl-CoA.

Experimental Workflow for LC-CoA Analysis

The following diagram outlines the general workflow for the analysis of long-chain acyl-CoA esters from biological samples.

Experimental_Workflow Sample Biological Sample (Tissue, Cells) Homogenization Homogenization in Acidic Buffer Sample->Homogenization Extraction Liquid-Liquid Extraction (Removal of Neutral Lipids) Homogenization->Extraction SPE Solid-Phase Extraction (C18 Cartridge) Extraction->SPE Elution Elution and Drying SPE->Elution Reconstitution Reconstitution in Analysis Solvent Elution->Reconstitution Analysis LC-MS/MS or HPLC Analysis Reconstitution->Analysis Data Data Processing and Quantification Analysis->Data

Caption: General workflow for long-chain acyl-CoA analysis.

Comparing the bioactivity of 3,12-Dihydroxytetradecanoyl-CoA in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

In-depth Analysis Reveals Scant Data on 3,12-Dihydroxytetradecanoyl-CoA Bioactivity

A comprehensive review of available scientific literature and databases has yielded no specific experimental data on the bioactivity of this compound in different cell lines. This particular dihydroxylated long-chain fatty acyl-CoA appears to be a novel or highly specific compound with limited research publicly available. Consequently, a direct comparison of its effects as requested is not currently feasible.

While information on related molecules exists, the unique structure of this compound, with hydroxyl groups at both the 3rd and 12th carbon positions, implies a specific biological role and activity profile that cannot be accurately extrapolated from its chemical relatives.

Long-chain fatty acyl-CoAs are known to be crucial players in cellular metabolism and signaling. They are key intermediates in fatty acid metabolism, including β-oxidation and the synthesis of complex lipids. Moreover, they can act as signaling molecules, influencing a variety of cellular processes.

Given the absence of direct data on this compound, this guide will instead provide a comparative overview of the bioactivity of structurally related long-chain hydroxylated fatty acids and the broader class of long-chain fatty acyl-CoAs in various cell lines, with a focus on cancer cells where lipid metabolism is often dysregulated. This will offer valuable context and insights that may be relevant to the potential functions of this compound.

Comparative Bioactivity of Related Long-Chain Acyl-CoAs and Hydroxylated Fatty Acids

To provide a useful framework for researchers, this section summarizes the known effects of related bioactive lipids in different cell lines.

Data Summary

The following table outlines the bioactivity of various long-chain acyl-CoAs and hydroxylated fatty acids in different cell lines, highlighting their diverse effects on cellular processes.

Compound/ClassCell Line(s)Key BioactivityReference(s)
(S)-3-Hydroxytetradecanoyl-CoA General (Mitochondria)Intermediate in mitochondrial fatty acid elongation.[1]
Long-Chain Acyl-CoAs VariousRegulation of metabolism and cell signaling.[2][3]
ω-3 PUFA Metabolites (e.g., 17-HDHA) Prostate cancer cells (PC-3, LNCaP), Neuroblastoma cellsPotent anti-inflammatory effects, inhibition of cancer cell proliferation.[4]
ω-6 PUFA Metabolites (e.g., 4-HNE) Breast cancer cellsCan enhance the cytotoxicity of chemotherapeutic agents like doxorubicin.[5]
3-Hydroxytetradecanoic acid GeneralA saturated fatty acid with uses as a precursor for other bioactive compounds.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to assess the bioactivity of lipids like long-chain acyl-CoAs.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the test compound (e.g., a hydroxylated fatty acid) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Akt, mTOR, ERK) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Workflows

Understanding the molecular pathways affected by bioactive lipids is fundamental to elucidating their mechanism of action.

Fatty Acid Elongation Pathway

The synthesis of long-chain and very-long-chain fatty acids occurs through a four-step elongation cycle. The diagram below illustrates this fundamental metabolic process.

FattyAcidElongation cluster_cycle Fatty Acid Elongation Cycle Acyl_CoA Acyl-CoA (Cn) Condensation Condensation (ELOVL) Acyl_CoA->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation Ketoacyl_CoA 3-Ketoacyl-CoA Condensation->Ketoacyl_CoA Reduction1 Reduction (KAR) Ketoacyl_CoA->Reduction1 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Reduction1->Hydroxyacyl_CoA Dehydration Dehydration (HACD) Hydroxyacyl_CoA->Dehydration Enoyl_CoA trans-2,3-Enoyl-CoA Dehydration->Enoyl_CoA Reduction2 Reduction (TER) Enoyl_CoA->Reduction2 Acyl_CoA_plus2 Acyl-CoA (Cn+2) Reduction2->Acyl_CoA_plus2

Caption: The four key enzymatic steps of the fatty acid elongation cycle.

General Workflow for Assessing Bioactivity

The following diagram outlines a typical experimental workflow for investigating the bioactivity of a novel compound in cell lines.

BioactivityWorkflow Compound Test Compound (e.g., this compound) CellLines Select Diverse Cell Lines (e.g., Cancer vs. Normal) Compound->CellLines DoseResponse Dose-Response & Time-Course (Cell Viability Assays) CellLines->DoseResponse Apoptosis Apoptosis Assays (Annexin V/PI Staining) DoseResponse->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) DoseResponse->CellCycle Signaling Signaling Pathway Analysis (Western Blot, qPCR) DoseResponse->Signaling Conclusion Conclusion on Bioactivity and Mechanism of Action Apoptosis->Conclusion CellCycle->Conclusion Metabolomics Metabolomic Profiling (LC-MS/MS) Signaling->Metabolomics Metabolomics->Conclusion

Caption: A logical workflow for characterizing the bioactivity of a test compound.

References

A Researcher's Guide to the Validation of a Knockout Cell Line for Studying 3,12-Dihydroxytetradecanoyl-CoA Function

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The study of specific metabolites, such as the long-chain fatty acyl-CoA 3,12-Dihydroxytetradecanoyl-CoA, is critical for understanding complex cellular processes ranging from energy metabolism to signal transduction. Creating a knockout (KO) cell line by deleting the gene responsible for the synthesis or transport of this molecule is a powerful strategy to elucidate its function. However, rigorous validation is paramount to ensure that the observed phenotype is a direct result of the gene knockout.

This guide provides a comprehensive comparison of methodologies for studying gene function, with a focus on the validation of a CRISPR-Cas9 generated knockout cell line. We present detailed experimental protocols, comparative data, and workflow diagrams to assist researchers in the robust validation of their cell line models. While public data on this compound is limited, this guide uses a hypothetical framework assuming it is an intermediate in a fatty acid elongation pathway, a common role for such molecules[1][2]. The principles and protocols described are broadly applicable to the study of any gene product.

Comparison of Methodologies for Studying Gene Function

Choosing the right tool to investigate gene function is crucial. Knockout cell lines offer a permanent and complete loss of gene function, but other techniques like RNA interference (RNAi) provide transient knockdown and may be faster to implement.

Method Principle Effect Duration Specificity Key Advantages Key Limitations
CRISPR-Cas9 Knockout Permanent gene deletion at the genomic DNA level.PermanentHighComplete loss of protein; stable and heritable modification; enables study of long-term effects.[3]Time-consuming to generate clonal lines; potential for off-target edits; can be lethal if the gene is essential.[3]
RNA Interference (siRNA/shRNA) Post-transcriptional silencing of mRNA, preventing protein translation.Transient (siRNA) or Stable (shRNA)Moderate to HighRapid implementation; suitable for high-throughput screening; effective for essential genes where a KO would be lethal.Incomplete knockdown; potential for off-target effects; results can be variable.
Chemical Inhibitors Small molecules that bind to and inhibit the protein's function.Reversible/TransientVariableRapid and reversible effect; dose-dependent control; applicable in vivo.Potential for off-target binding and toxicity; requires a specific inhibitor to be available.

Workflow for Knockout Cell Line Generation and Validation

The generation and validation of a knockout cell line is a multi-step process that requires careful execution and verification at the genomic, transcriptomic, proteomic, and functional levels.[3][4][5]

G gRNA_Design 1. Guide RNA Design & Synthesis Transfection 2. Transfection of Cas9/gRNA gRNA_Design->Transfection Selection 3. Single-Cell Isolation & Expansion Transfection->Selection Genomic 4. Genomic Validation (Sequencing) Selection->Genomic Transcriptomic 5. Transcriptomic Validation (qPCR) Genomic->Transcriptomic Confirm edit Proteomic 6. Proteomic Validation (Western Blot) Transcriptomic->Proteomic Confirm mRNA loss Functional 7. Functional Validation (Assays) Proteomic->Functional Confirm protein loss

Caption: Workflow for CRISPR-Cas9 knockout cell line generation and validation.

Hypothetical Signaling Pathway

To illustrate the context for functional validation, we propose a hypothetical pathway where this compound, produced by a specific synthase, acts as a signaling molecule that modulates cellular proliferation by influencing a key transcription factor.

G Substrate Precursor Metabolite Enzyme Target Synthase (Gene KO) Substrate->Enzyme Metabolite This compound Enzyme->Metabolite Synthesis Receptor Nuclear Receptor (e.g., PPAR) Metabolite->Receptor Binding & Activation TF Transcription Factor Activation Receptor->TF Genes Target Gene Expression (e.g., Cyclin D1) TF->Genes Proliferation Cell Proliferation Genes->Proliferation

Caption: Hypothetical signaling pathway for this compound.

Experimental Protocols & Data

Thorough validation requires multiple orthogonal methods to confirm the knockout at different biological levels.[5]

Genomic Validation: Sanger Sequencing

This is the essential first step to confirm the presence of an indel (insertion/deletion) mutation at the target genomic locus.

Protocol:

  • Genomic DNA Extraction: Isolate genomic DNA from both wild-type (WT) and putative KO clonal cell lines using a commercial kit.

  • PCR Amplification: Design PCR primers that flank the CRISPR target site to amplify a ~400-800 bp region. Perform PCR on the extracted gDNA.

  • Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel to confirm amplification of a band of the correct size.

  • PCR Product Purification: Purify the amplified DNA fragment using a PCR cleanup kit.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse PCR primers.

  • Analysis: Align the sequencing results from the KO clone to the WT sequence. The presence of overlapping peaks downstream of the target site in the KO sequence chromatogram indicates a heterozygous or homozygous indel mutation.

Transcriptomic Validation: Quantitative PCR (qPCR)

qPCR is used to quantify the mRNA expression level of the target gene, which is often degraded via nonsense-mediated decay (NMD) in KO cells.[6][7]

Protocol:

  • RNA Extraction: Isolate total RNA from WT and KO cell lines. Ensure high purity and integrity.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.[6]

  • Primer Design: Design qPCR primers that span an exon-exon junction of the target gene's transcript. Also, design primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • qPCR Reaction: Set up the qPCR reaction with cDNA, primers, and a suitable qPCR master mix.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene's expression to the housekeeping gene.[6] A significant decrease in mRNA levels in the KO line compared to the WT line suggests a successful knockout.[6]

Hypothetical qPCR Data:

Cell Line Target Gene (Relative mRNA Level) Fold Change (vs. WT)
Wild-Type (WT)1.00 ± 0.081.0
Knockout (KO)0.05 ± 0.020.05
Proteomic Validation: Western Blot

Western blotting is the gold standard for confirming the complete absence of the target protein.[7][8][9]

Protocol:

  • Cell Lysis: Lyse WT and KO cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[10]

  • SDS-PAGE: Denature protein lysates and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a validated primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. Re-probe the membrane for a loading control protein (e.g., β-actin or GAPDH) to confirm equal protein loading.

Hypothetical Western Blot Data:

Cell Line Target Protein (Densitometry Units) Loading Control (Densitometry Units) Normalized Protein Level
Wild-Type (WT)15,43016,1000.96
Knockout (KO)Not Detected15,9800.00
Functional Validation: Cell Proliferation Assay

Functional assays are crucial to link the genotype (KO) to a cellular phenotype, thereby confirming the biological impact of the gene's absence.[5][11]

Protocol:

  • Cell Seeding: Seed an equal number of WT and KO cells (e.g., 2,000 cells/well) in multiple wells of a 96-well plate.

  • Incubation: Culture the cells under standard conditions for various time points (e.g., 0, 24, 48, 72, 96 hours).

  • Proliferation Measurement: At each time point, add a reagent such as CellTiter-Glo® (measures ATP, indicative of viable cells) or perform an MTT assay.

  • Data Acquisition: Measure luminescence or absorbance according to the manufacturer's protocol using a plate reader.

  • Analysis: Plot the relative proliferation over time for both WT and KO cell lines. A significant difference in the growth rate between the two lines validates a functional consequence of the knockout.

Hypothetical Proliferation Data:

Time (Hours) WT (Relative Luminescence Units) KO (Relative Luminescence Units)
01.00 ± 0.051.00 ± 0.06
241.95 ± 0.111.89 ± 0.15
484.21 ± 0.253.15 ± 0.21
728.55 ± 0.414.32 ± 0.33
9615.78 ± 0.895.11 ± 0.45

Conclusion

Validating a knockout cell line is a rigorous but essential process for generating reliable and reproducible data. A multi-tiered approach combining genomic, transcriptomic, proteomic, and functional validation provides the highest level of confidence in your model system.[5] By confirming the absence of the target gene, transcript, and protein, and linking this absence to a clear functional outcome, researchers can confidently proceed to unravel the complex roles of molecules like this compound in cellular biology and disease.

References

A Guide to Inter-Laboratory Comparison of 3,12-Dihydroxytetradecanoyl-CoA Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for establishing and participating in an inter-laboratory comparison for the measurement of 3,12-Dihydroxytetradecanoyl-CoA. Given the absence of published inter-laboratory studies specifically for this analyte, this document outlines a standardized analytical protocol and performance benchmarks based on best practices for the quantification of similar acyl-Coenzyme A (acyl-CoA) species. The objective is to facilitate greater consistency and comparability of results among different laboratories, a crucial aspect for advancing research and drug development.

Inter-laboratory comparisons, also known as proficiency testing, are essential for ensuring the quality and reliability of analytical measurements.[1] They allow individual laboratories to assess their performance against an external standard and against their peers, ultimately leading to improved accuracy and reproducibility of data.[1][2]

Proposed Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the preferred method for the quantification of acyl-CoA thioesters due to its high sensitivity and specificity.[3] The following protocol is a synthesized approach based on established methods for other short- and long-chain acyl-CoAs and can be adapted for this compound.

Experimental Protocols

1. Sample Preparation (Solid-Phase Extraction)

This protocol is designed to extract and concentrate acyl-CoAs from biological matrices.

  • Conditioning: Condition a C18 Solid-Phase Extraction (SPE) cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water.

  • Loading: Load 500 µL of the biological sample (e.g., cell lysate, tissue homogenate) onto the cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the this compound and other acyl-CoAs with 1 mL of methanol.

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]

  • Mobile Phase A: 0.1% formic acid in water.[3]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

  • Gradient: A typical gradient would be to start at 5% B and increase to 95% B over 5 minutes.[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Injection Volume: 5 µL.[3]

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Acyl-CoAs exhibit a characteristic neutral loss of the 3'-phosphoadenosine diphosphate (B83284) fragment (507 m/z). A second common fragment corresponds to the CoA moiety (428 m/z).[5][6] For this compound (Molecular Formula: C35H62N7O19P3S), the protonated molecule [M+H]+ would be the precursor ion. The primary quantitative product ion would be [M-507+H]+, and a secondary, confirmatory ion would be m/z 428.[5][6] Collision energies should be optimized for the specific analyte.[3]

Data Presentation: Performance Benchmarks

The following table summarizes typical performance characteristics for the analysis of acyl-CoAs by LC-MS/MS, which can serve as target benchmarks for laboratories measuring this compound.

ParameterTypical Performance for Acyl-CoA Analysis
Limit of Detection (LOD) 1-10 fmol
Limit of Quantification (LOQ) 5-50 fmol
Linearity (R²) >0.99
Precision (RSD%) < 15%

Data synthesized from multiple sources for various acyl-CoAs.[3]

Mandatory Visualizations

Metabolic Pathway Context

This compound is an intermediate in fatty acid metabolism. While its exact position can vary depending on the specific pathway (e.g., omega-oxidation followed by beta-oxidation), it is fundamentally processed through the fatty acid beta-oxidation machinery. This pathway breaks down fatty acyl-CoAs into acetyl-CoA units to produce energy.[5][7][8]

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA FAD -> FADH2 Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA E1 Acyl-CoA Dehydrogenase E2 Enoyl-CoA Hydratase E3 3-Hydroxyacyl-CoA Dehydrogenase E4 Thiolase

Caption: Generalized pathway of mitochondrial fatty acid beta-oxidation.

Workflow for an Inter-Laboratory Comparison

An inter-laboratory comparison (ILC) or proficiency test (PT) follows a structured workflow to ensure a fair and robust evaluation of laboratory performance.[9][10] The process begins with a coordinating body preparing and distributing homogenous samples to all participants.[9] Laboratories analyze the samples and report their results, which are then statistically evaluated by the coordinator.[4][11]

Interlab_Comparison_Workflow A 1. Preparation of Homogenous Test Material by Coordinator B 2. Distribution of Samples to Participating Labs A->B C 3. Analysis of Samples by Each Laboratory B->C D 4. Submission of Results to Coordinator C->D E 5. Statistical Analysis (e.g., z-score calculation) D->E F 6. Issuance of Performance Evaluation Report E->F G 7. Implementation of Corrective Actions by Labs (if needed) F->G

Caption: Logical workflow for a typical inter-laboratory comparison study.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3,12-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before proceeding with the disposal process, it is crucial to adhere to the following safety measures to minimize exposure and risk:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][2][3]

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][3]

  • Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[1][3] If irritation persists, seek medical attention.[1]

  • Contaminated Clothing: Remove and wash any contaminated clothing before reuse.[1]

Step-by-Step Disposal Protocol

The disposal of 3,12-Dihydroxytetradecanoyl-CoA, as with most laboratory chemicals, must be conducted in strict accordance with local, state, and federal regulations. The primary method of disposal is through a licensed and approved waste disposal company.

  • Waste Identification and Segregation:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Packaging for Disposal:

    • Use a chemically compatible and sealable container for the waste.

    • Ensure the container is tightly closed to prevent leaks or spills.[1][3]

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.[1][3]

    • The storage area should be clearly marked as a hazardous waste accumulation point.

  • Arranging for Professional Disposal:

    • Contact your institution's EHS office or a certified chemical waste disposal contractor to schedule a pickup.

    • Provide the waste disposal company with all necessary information about the chemical, including its name and any known hazards.

    • The final disposal will likely involve incineration at a permitted hazardous waste facility.[2]

Quantitative Safety Data Summary

The following table summarizes key precautionary information derived from safety data sheets of similar chemical compounds.

Precautionary Statement CodeDescriptionSource
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P264Wash skin thoroughly after handling.[1]
P271Use only outdoors or in a well-ventilated area.[1]
P280Wear protective gloves/eye protection/face protection.[1][2]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[1]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P501Dispose of contents/container to an approved waste disposal plant.[1][2][3]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

A Start: Handling of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate and Label Waste in a Sealed Container B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS or Certified Waste Disposal Company D->E F Provide Chemical Information for Waste Profile E->F G Schedule and Complete Waste Pickup F->G H End: Proper Disposal via Approved Facility G->H

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the relevant local, state, and federal regulations before handling and disposing of any chemical waste.

References

Personal protective equipment for handling 3,12-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3,12-Dihydroxytetradecanoyl-CoA. As no specific safety data sheet (SDS) is available for this compound, it should be treated as a potentially hazardous substance. The following procedures are based on standard laboratory practices for handling novel or uncharacterized biochemicals and structurally related long-chain acyl-CoA molecules.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The required PPE is detailed below.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves. The outer glove should be changed immediately upon contamination.Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of a contaminated outer layer without compromising hand protection.[1]
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects eyes from splashes, aerosols, and solid particulates. A face shield offers additional protection for the entire face.[1]
Body Protection A lab coat with long sleeves and elastic cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities or solutions.Prevents contamination of personal clothing and skin. The apron provides an additional layer of protection against spills.[1]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge (e.g., organic vapor with a P100 particulate filter) may be required if handling the solid outside a fume hood or if aerosols may be generated.[1]Protects against inhalation of fine powders and potential aerosols, which are primary routes of exposure for potent compounds. Use should be determined by a risk assessment of the specific procedure.

Operational Plan: Handling Procedures

All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[1]

1. Preparation and Weighing:

  • Pre-weighing: Before bringing the compound into the weighing area, tare the weighing vessel.

  • Weighing: Carefully weigh the desired amount of the solid compound in a disposable weigh boat or directly into the reaction vessel within the fume hood. Use anti-static weighing tools if available to prevent dispersal of the powder.

  • Post-weighing: Securely cap the primary container immediately after weighing. Clean the spatula and weighing area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.[1]

2. Solution Preparation:

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • If sonication is required, ensure the vessel is securely capped and perform the procedure within the fume hood.

3. General Handling:

  • Avoid contact with skin and eyes.[2]

  • Wash hands thoroughly after handling.

  • Ensure adequate ventilation at all times.

Disposal Plan

  • Waste Generation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, should be considered hazardous waste.

  • Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the chemical waste through an approved waste disposal plant, following all local, state, and federal regulations. Do not let the product enter drains.

Experimental Workflow

The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Compound prep_fume_hood->prep_weigh handle_solution Prepare Solution prep_weigh->handle_solution handle_experiment Perform Experiment handle_solution->handle_experiment cleanup_decontaminate Decontaminate Workspace handle_experiment->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe end_node End cleanup_ppe->end_node start Start start->prep_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.